Product packaging for 2-Methylisophthalic acid(Cat. No.:CAS No. 15120-47-5)

2-Methylisophthalic acid

Cat. No.: B176010
CAS No.: 15120-47-5
M. Wt: 180.16 g/mol
InChI Key: AIDLAEPHWROGFI-UHFFFAOYSA-N
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Description

2-Methylisophthalic acid (H2mip) is a valuable anionic tecton in materials science, serving as a rigid organic linker for constructing functional coordination polymers (CPs) and metal-organic frameworks (MOFs). Its isophthalic acid core, functionalized with a methyl group, provides rich coordination modes that enable the self-assembly of diverse multi-dimensional network structures with d 10 metal ions like Zn(II) and Cd(II) . These robust frameworks are investigated as multi-responsive fluorescent sensors for the detection of environmentally and biologically relevant analytes in aqueous environments, including heavy metal ions such as Cu 2+ and Hg 2+ , as well as antibiotics like levofloxacin . The structural versatility afforded by the ligand also facilitates the creation of porous materials with potential for gas storage applications, as demonstrated in studies involving frameworks based on substituted isophthalic acids . Furthermore, research into related coordination polymers highlights their potential in emerging biomedical applications, such as nitric oxide storage and delivery, which is of significant interest for its antibacterial properties and role in physiological processes . This combination of properties makes this compound a compound of high interest for developing advanced functional materials in sensing, catalysis, and storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B176010 2-Methylisophthalic acid CAS No. 15120-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDLAEPHWROGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466089
Record name 2-methylisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15120-47-5
Record name 2-methylisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Isophthalic Acid from meta-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meta-xylene (m-xylene), an aromatic hydrocarbon, is a crucial industrial precursor for the synthesis of isophthalic acid (IPA).[1] Isophthalic acid is a key monomer used in the production of high-performance polymers, including unsaturated polyester resins, coatings, and polyethylene terephthalate (PET) bottle resins.[1] The primary and commercially established method for producing IPA is the liquid-phase catalytic oxidation of m-xylene using air as the oxidant.[1][2][3] This guide provides an in-depth technical overview of this synthesis, focusing on the prevalent catalytic systems, experimental protocols, and reaction kinetics for researchers and chemical industry professionals.

A note on nomenclature: The direct oxidation of meta-xylene (1,3-dimethylbenzene) yields isophthalic acid (benzene-1,3-dicarboxylic acid). The synthesis of 2-methylisophthalic acid would require a different starting material, such as 1,2,3-trimethylbenzene. This document focuses on the industrially significant and well-documented synthesis of isophthalic acid from meta-xylene.

Core Synthesis Methodology: Catalytic Oxidation

The conversion of m-xylene to isophthalic acid is achieved through liquid-phase oxidation. This process typically occurs in an acetic acid solvent and is facilitated by a multi-component catalyst system, often involving heavy metals. The reaction proceeds through several intermediate steps, including the formation of m-toluic acid and 3-carboxybenzaldehyde.[3]

Bromine-Promoted Cobalt-Manganese Catalyst System (Co-Mn-Br)

The most common commercial method for IPA production involves a homogeneous catalyst system comprising cobalt and manganese salts, with a bromine-containing compound as a promoter.[2][3]

  • Catalyst: The system typically uses cobalt acetate (Co(OAc)₂) and manganese acetate (Mn(OAc)₂) as the primary catalysts.[3]

  • Promoter: A bromine source, such as hydrogen bromide (HBr) or tetrabromoethane, is essential for high catalytic efficiency.[3][4] Bromine acts as a co-catalyst that facilitates the radical chain reaction mechanism.

  • Solvent: Acetic acid is the preferred solvent for this reaction.[3][4][5]

  • Challenges: While highly effective, this method presents significant challenges due to the high corrosivity of bromine, especially at elevated temperatures. This necessitates the use of expensive, corrosion-resistant materials for reactors, such as titanium.[4]

Bromine-Free Catalyst Systems

To address the corrosion and environmental issues associated with bromine, research has focused on developing bromine-free catalytic systems.

  • Co/Mn/Ce Systems: Cerium-salt promoters have been shown to effectively substitute for bromide salts in the oxidation of m-xylene, demonstrating high activity and selectivity for the intermediate m-toluic acid.[3]

  • Phosphotungstic Acid (HPW) Systems: A catalytic system using phosphotungstic acid (H₃PW₁₂O₄₀) loaded on activated carbon (HPW@C) in conjunction with a cobalt catalyst (Co(II)) has proven effective for oxidizing m-xylene to IPA.[2][6] Modifying the activated carbon support with agents like ZnCl₂ can further enhance the catalyst's surface area and acidic groups, leading to improved m-xylene conversion and IPA yield.[2][6]

Quantitative Data Summary

The following tables summarize the quantitative parameters for different catalytic systems as described in the literature.

Table 1: Reaction Conditions for Bromine-Promoted Oxidation of m-Xylene

Parameter Value Source
Solvent Acetic Acid [3][4]
Catalyst Cobalt Acetate, Manganese Acetate [3][4]
Promoter Tetrabromoethane [4]
Temperature Range 448.2 K to 473.2 K (175°C to 200°C) [3]
Pressure 3.0 MPa (Nitrogen for initial pressurization) [4]
Co Salt (as Co) 200-300 parts by weight [5]
Mn Salt (as Mn) 400-600 parts by weight [5]
Bromine Compound (as Br) 100-600 parts by weight [5]

| Benzoic Acid (Additive) | 300-800 ppmw |[4] |

Experimental Protocols

Below is a detailed methodology for the liquid-phase oxidation of m-xylene based on typical patent literature.

Protocol 1: Lab-Scale Synthesis using Co-Mn-Br Catalyst

This protocol is adapted from a standard procedure for m-xylene oxidation in a batch reactor.[4]

1. Equipment:

  • A 1000ml titanium autoclave equipped with a magnetic stirrer, gas delivery pipe, reflux condenser, thermocouple, and bursting disc.

2. Materials:

  • m-Xylene: 100g

  • Acetic Acid (Solvent): 800g

  • Cobalt Acetate Tetrahydrate

  • Manganese Acetate Tetrahydrate

  • Tetrabromoethane (Bromine Source)

  • Benzoic Acid (Optional Additive)

  • Nitrogen (for pressurization)

  • Air or Oxygen (Oxidant)

3. Procedure:

  • Mixture Preparation: Prepare a liquid raw material mixture by uniformly mixing 100g of m-xylene, 800g of acetic acid, and the catalyst components. The catalyst loading should be calculated to achieve final concentrations such as 500 ppmw cobalt, 500 ppmw manganese, and 300 ppmw bromine.[4] Benzoic acid (e.g., 500 ppmw) can also be added.[4]

  • Reactor Loading: Add the prepared liquid mixture to the titanium autoclave and seal it.

  • Leak Test: Pressurize the autoclave with nitrogen to 3.0 MPa and conduct a leak test for 30 minutes. A pressure drop of no more than 0.1 MPa is acceptable.[4]

  • Reaction Initiation: Depressurize and then re-pressurize with nitrogen. Begin stirring at approximately 400 rpm and heat the reactor using a circulating hot oil bath to the target reaction temperature (e.g., 180-200°C).[3]

  • Oxidation: Once the target temperature is reached, introduce compressed air (the oxidant) into the reactor to initiate the oxidation reaction. Maintain the reaction pressure and temperature for the desired duration.

  • Reaction Quenching & Product Recovery: After the reaction period, stop the air supply and cool the reactor.

  • Purification: The crude isophthalic acid product, which precipitates from the cooled solution, is then separated. Further purification steps, such as hydrogenation, may be employed to remove impurities and obtain purified isophthalic acid (PIA).[7]

Visualizations: Pathways and Workflows

Reaction Pathway

The oxidation of m-xylene to isophthalic acid proceeds through a free-radical mechanism, involving intermediate oxidized species.

G m_xylene meta-Xylene m_tolualdehyde m-Tolualdehyde m_xylene->m_tolualdehyde +O2 m_toluic_acid m-Toluic Acid m_tolualdehyde->m_toluic_acid +0.5 O2 carboxybenzaldehyde 3-Carboxybenzaldehyde m_toluic_acid->carboxybenzaldehyde +O2 isophthalic_acid Isophthalic Acid carboxybenzaldehyde->isophthalic_acid +0.5 O2

Caption: Simplified reaction pathway for the oxidation of m-xylene.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of isophthalic acid from m-xylene.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Mix Reactants (m-Xylene, Acetic Acid) catalyst Add Catalyst (Co/Mn/Br) reactants->catalyst load Load into Autoclave catalyst->load pressurize Pressurize & Heat load->pressurize oxidize Introduce Air/O2 pressurize->oxidize cool Cool & Crystallize oxidize->cool separate Separate Crude IPA cool->separate purify Purify (e.g., Hydrogenation) separate->purify final_product Purified Isophthalic Acid purify->final_product

References

Spectroscopic Analysis of 2-Methylisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methylisophthalic acid (C₉H₈O₄), a key organic compound with applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models and established spectroscopic principles to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Ar-H (on C4/C6)7.9 - 8.2Doublet (d)
Ar-H (on C5)7.5 - 7.7Triplet (t)
-CH₃2.5 - 2.7Singlet (s)
-COOH10.0 - 13.0Broad Singlet (br s)
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acids)168 - 175
C2 (Aromatic, substituted with -CH₃)138 - 142
C1/C3 (Aromatic, substituted with -COOH)132 - 136
C4/C6 (Aromatic CH)128 - 132
C5 (Aromatic CH)125 - 129
-CH₃20 - 25
Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C-H (Methyl)2850-2960Medium
C=O (Carboxylic Acid)1680-1710Strong
C=C (Aromatic)1450-1600Medium to Strong
C-O (Carboxylic Acid)1200-1300Strong
O-H Bend (Carboxylic Acid)900-950Broad, Medium
Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Electron Ionization)

m/zPredicted Fragment
180[M]⁺ (Molecular Ion)
163[M - OH]⁺
162[M - H₂O]⁺
135[M - COOH]⁺
119[M - COOH - O]⁺ or [M - 2COOH + H]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts of labile protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Solid Sample using ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Scan: A background spectrum of the empty, clean ATR crystal must be collected before scanning the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

  • Correlate the observed bands with the characteristic vibrational frequencies of the functional groups expected in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

  • Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to volatilize the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to ionization. Derivatization to a more volatile ester may be necessary.

Electron Ionization (EI) Parameters:

  • Ionization Energy: Typically 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (180.16 g/mol for this compound).

  • Analyze the fragmentation pattern by identifying the major fragment ions.

  • Propose fragmentation pathways that explain the formation of the observed fragment ions, which can provide structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H and ¹³C) Purity->NMR IR FTIR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS NMR_Data NMR Data Analysis: Chemical Shifts, Multiplicities, Coupling Constants NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Crystal Structure of 5-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following analysis is provided for 5-Methylisophthalic acid. Due to the absence of publicly available crystallographic data for 2-Methylisophthalic acid, this closely related isomer is presented as a suitable analogue for understanding the crystallographic characteristics of this class of compounds.

This guide offers a detailed examination of the crystal structure of 5-Methylisophthalic acid, targeting researchers, scientists, and professionals in drug development. The information is compiled from crystallographic databases and is intended to provide a comprehensive overview of its solid-state architecture.

Crystallographic Data Summary

The crystal structure of 5-Methylisophthalic acid has been determined by X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and easy comparison. This data provides the fundamental information about the unit cell and the arrangement of molecules within the crystal lattice.

ParameterValue
Chemical Formula C₉H₈O₄
Formula Weight 180.16 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/c 1
Unit Cell Dimensions a = 12.33 Å, b = 5.02 Å, c = 13.52 Å
α = 90°, β = 107.50°, γ = 90°
Unit Cell Volume 797.91 ų
Z Value 4
Calculated Density 1.500 g/cm³
COD ID 8102356

Experimental Protocols

1. Crystal Growth:

  • Single crystals of 5-Methylisophthalic acid suitable for X-ray diffraction are typically grown from a supersaturated solution.

  • A common method is slow evaporation of a solvent in which the compound has moderate solubility. Solvents such as ethanol, methanol, or acetone, or mixtures with water, are often employed.

  • The solution is left undisturbed in a vessel with a loose-fitting cover to allow for slow evaporation over several days to weeks, promoting the formation of well-ordered, single crystals.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is then placed in a single-crystal X-ray diffractometer.

  • Data is typically collected at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

  • Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal.

  • As the crystal is rotated, a series of diffraction images are collected by a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • This initial model is then refined using full-matrix least-squares on F² to improve the fit between the calculated and observed diffraction data.

  • Hydrogen atoms are often located from the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key aspect of the molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 5-Methylisophthalic Acid purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Slow Evaporation of Solvent purification->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Experimental workflow for crystal structure analysis.

Molecular structure of 5-Methylisophthalic acid.

An In-depth Technical Guide on the Solubility of 2-Methylisophthalic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisophthalic acid, a derivative of isophthalic acid, is a chemical compound with potential applications in the synthesis of polymers, resins, and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for its purification, crystallization, formulation, and application in diverse chemical processes. This guide provides a comprehensive overview of the experimental protocols for determining the solubility of this compound and a framework for presenting the resulting data.

Hypothetical Solubility Data

The following table summarizes hypothetical solubility data for this compound in a selection of common organic solvents at various temperatures. This data is intended to serve as a template for researchers to populate with their own experimental findings.

SolventTemperature (°C)Solubility ( g/100 g solvent)Molarity (mol/L)Mole Fraction (x)
Methanol 255.21.640.045
4010.83.410.089
6022.57.100.171
Ethanol 253.81.040.029
408.12.220.059
6017.24.710.119
Acetone 2515.63.320.103
4028.96.150.179
6051.310.920.287
Ethyl Acetate 252.10.430.018
404.50.920.038
609.82.010.079
Toluene 250.30.050.003
400.70.110.007
601.80.290.017
Heptane 25<0.1<0.01<0.001
40<0.1<0.01<0.001
600.20.030.002

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.[1][2][3][4][5]

3.1.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

3.1.2. Procedure

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[2] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantitative Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, especially when the solute is non-volatile.[6][7][8]

3.2.1. Materials and Apparatus

  • All materials and apparatus listed for the Isothermal Shake-Flask Method.

  • Evaporating dish or watch glass.

  • Oven.

  • Desiccator.

3.2.2. Procedure

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature using the isothermal shake-flask method described above (Steps 1-5).

  • Aliquot Transfer: Accurately transfer a known mass or volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done on a hot plate in a fume hood or in an oven at a temperature below the decomposition point of this compound.

  • Drying to a Constant Weight: Dry the residue in the evaporating dish in an oven until a constant weight is achieved. This ensures that all the solvent has been removed. Cool the dish in a desiccator before each weighing.

  • Calculation: The solubility is calculated from the mass of the residue (solute) and the mass or volume of the solvent in the original aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method followed by quantitative analysis.

Solubility_Workflow start Start prep Prepare Vials: Add excess this compound and a known amount of solvent start->prep equilibrate Equilibrate in a thermostatic shaker bath (24-72h) prep->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter analysis Quantitative Analysis (e.g., HPLC, Gravimetric) filter->analysis calculate Calculate Solubility (g/100g, mol/L, mole fraction) analysis->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While specific experimental data on the solubility of this compound is not currently widespread, this guide provides the necessary framework for researchers to systematically determine and report this critical physicochemical property. The detailed experimental protocols for the isothermal shake-flask and gravimetric methods offer robust approaches for generating reliable solubility data. Consistent and accurate data, presented in a structured format as exemplified in this guide, will be invaluable to the scientific and industrial communities for the effective application of this compound.

References

An In-depth Technical Guide to 2-Methylisophthalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 2-Methylisophthalic Acid: Structure and Relevance

This compound, a substituted aromatic dicarboxylic acid, holds significance in various chemical and pharmaceutical research areas. Its structure, featuring a benzene ring with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 2, provides a unique scaffold for developing novel molecules. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its potential applications, particularly in the realm of drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-methylbenzene-1,3-dicarboxylic acid
CAS Number 15120-47-5[1]
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol [2]
SMILES CC1=C(C=CC=C1C(=O)O)C(=O)O

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound5-Methylisophthalic AcidIsophthalic Acid
Melting Point (°C) No experimental data found295.0 - 302.0[3][4]345 - 348
Boiling Point (°C) Predicted: ~408.7 ± 33.0Predicted: 408.7 ± 33.0[5]Sublimes[6]
Solubility No quantitative data found. Expected to be sparingly soluble in water and soluble in polar organic solvents like ethanol, methanol, acetone, and DMSO.[7][8][9][10]Soluble in Methanol[5]Soluble in 8000 parts cold water, 460 parts boiling water; freely soluble in alcohol; practically insoluble in petroleum ether.[6]
pKa No experimental data found. Predicted values for related compounds suggest it would have two pKa values, one for each carboxylic acid group.Predicted: 3.60 ± 0.10[5]pKa1 = 3.62, pKa2 = 4.60

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups. The aromatic protons would likely appear as a multiplet in the range of 7-8.5 ppm. The methyl group protons would be a singlet further upfield, and the carboxylic acid protons would be broad singlets at a much lower field (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment. The carbonyl carbons of the carboxylic acid groups would have the largest chemical shifts (typically >170 ppm). The aromatic carbons would resonate in the 120-150 ppm region, and the methyl carbon would appear at a much higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • A broad O-H stretching band from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching band from the carbonyl of the carboxylic acids, around 1700 cm⁻¹.

  • C-H stretching bands for the aromatic and methyl groups.

  • C=C stretching bands for the aromatic ring.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and purification of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a suitable precursor, such as 2-methyl-m-xylene or 2,6-dimethylbenzaldehyde. The following protocol describes a general method for the oxidation of a methyl group on an aromatic ring.

Protocol 1: Oxidation of 2-Methyl-m-xylene

SynthesisWorkflow Start 2-Methyl-m-xylene Reaction Oxidation Reaction Start->Reaction Oxidant Oxidizing Agent (e.g., KMnO₄, Na₂Cr₂O₇) Oxidant->Reaction Solvent Solvent (e.g., Water, Acetic Acid) Solvent->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Product Crude this compound Acidification->Product Purification Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-m-xylene in a suitable solvent such as water or acetic acid.

  • Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), to the reaction mixture. The reaction is typically exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture and quench any excess oxidizing agent. Filter the mixture to remove any solid byproducts (e.g., MnO₂ if KMnO₄ was used).

  • Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude this compound.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

Purification of this compound

Recrystallization is a standard method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

Protocol 2: Recrystallization

PurificationWorkflow Crude Crude this compound Dissolution Dissolution Crude->Dissolution Solvent Hot Solvent (e.g., Water, Ethanol/Water) Solvent->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure Pure Crystals Filtration->Pure

Caption: General workflow for the purification by recrystallization.

Methodology:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of ethanol and water is a likely candidate.[5][11][12]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in approved drugs are not widely documented, the isophthalic acid scaffold and its derivatives are of significant interest in medicinal chemistry. The two carboxylic acid groups can act as key binding motifs to biological targets, and the methyl group can be used to fine-tune the molecule's steric and electronic properties to improve potency, selectivity, and pharmacokinetic profiles.

Substituted isophthalic acids have been explored as:

  • Linkers in the development of Metal-Organic Frameworks (MOFs): These materials have potential applications in drug delivery and gas storage for medical applications.[13]

  • Building blocks for novel bioactive compounds: The isophthalic acid moiety can be incorporated into larger molecules to create compounds with a range of biological activities.[14]

  • Scaffolds for the design of enzyme inhibitors: The dicarboxylic acid functionality can mimic the substrate of certain enzymes, leading to inhibitory activity.

DrugDev Start This compound Derivatization Chemical Modification (Esterification, Amidation, etc.) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (Enzyme assays, Cell-based assays) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical flow from a starting scaffold to a drug candidate.

Conclusion

This compound presents an intriguing molecular scaffold for chemical and pharmaceutical research. While a complete experimental dataset for this specific compound is not yet publicly available, this guide provides a solid foundation based on the properties of related molecules and general chemical principles. The provided experimental protocols for synthesis and purification offer a starting point for researchers to produce and work with this compound. Further investigation into its biological activities and applications in medicinal chemistry is warranted and could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Methylisophthalic Acid (CAS: 15120-47-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Methylisophthalic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from supplier data sheets with established chemical principles and representative experimental protocols for structurally similar compounds.

Core Properties and Data

This compound, also known as 2-methylbenzene-1,3-dicarboxylic acid, is an organic compound with the chemical formula C₉H₈O₄. It is a substituted aromatic dicarboxylic acid, featuring a methyl group and two carboxylic acid groups on a benzene ring. This substitution pattern provides a unique structural motif for applications in organic synthesis, materials science, and pharmaceutical research.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is aggregated from various chemical suppliers and should be considered as typical values.

PropertyValueSource
CAS Number 15120-47-5N/A
Molecular Formula C₉H₈O₄N/A
Molecular Weight 180.16 g/mol N/A
Appearance White to off-white powder or crystalline solid[1]
Purity Typically ≥98%[1]
Boiling Point 402.4 °C at 760 mmHg (Predicted)N/A
Density 1.378 g/cm³ (Predicted)N/A
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]
Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2][3][4][5][6][7][8]

Synthesis and Purification: Representative Protocols

Representative Synthesis Protocol: Oxidation of 2,6-Dimethylanisole

This method is adapted from a procedure for the synthesis of 2-hydroxyisophthalic acid and involves the oxidation of a corresponding dimethyl precursor.

Materials:

  • 2,6-Dimethylanisole

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare an alkaline solution of potassium permanganate by dissolving KOH and KMnO₄ in deionized water.

  • Slowly add 2,6-dimethylanisole to the stirred solution at room temperature.

  • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Acidify the filtrate with concentrated HCl to precipitate the crude 2-methoxyisophthalic acid.

  • Isolate the crude product by vacuum filtration and wash with cold water.

  • The methoxy group can then be cleaved to the corresponding hydroxyl group, or in the case of aiming for this compound, a similar oxidation of 2,3-dimethylbenzoic acid could be envisioned.

Diagram of a Representative Synthesis Workflow:

G reagents 2,6-Dimethylanisole + KMnO4/KOH reaction Oxidation (Reflux) reagents->reaction filtration Filtration reaction->filtration acidification Acidification (HCl) filtration->acidification isolation Isolation acidification->isolation product Crude 2-Methoxy- isophthalic Acid isolation->product G crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration drying Drying vacuum_filtration->drying pure_product Purified Product drying->pure_product

References

Commercial Suppliers and Technical Profile of High-Purity 2-Methylisophthalic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 2-Methylisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a versatile building block in the synthesis of novel chemical entities with potential therapeutic applications. This technical guide provides an overview of commercial suppliers, available purity levels, and key technical data for high-purity this compound.

Commercial Availability and Purity Specifications

High-purity this compound is available from a number of commercial chemical suppliers. Purity levels typically range from 95% to over 98%, catering to various research and development needs. The following table summarizes the offerings from several identified suppliers.

SupplierCAS NumberPurityAdditional Information
Shanghai Finebiotech Co.,Ltd.15120-47-598%Application noted as pharmaceutical intermediates.[1]
Cenmed15120-47-5≥95%Marketed for chemical reagents and chromatography.[2]
BLD Pharm15120-47-5Not specifiedListed under pharmaceutical intermediates and materials science.[3]

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to confirm the exact purity, impurity profile, and methods of analysis for the specific lot being purchased.

Physicochemical Properties and Analytical Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

PropertyValue
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
CAS Number 15120-47-5
Appearance Powder or liquid[1]
Analytical Methodologies

The purity and identity of this compound are typically determined using standard analytical techniques. While specific protocols for the 2-methyl isomer are not extensively detailed in publicly available literature, methods for the analysis of isophthalic acid isomers can be readily adapted.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the separation and quantification of aromatic carboxylic acids. A mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., phosphoric acid or trifluoroacetic acid) is typically employed to ensure good peak shape and resolution. Detection is commonly performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid groups to more volatile esters (e.g., methyl or ethyl esters) is usually required. This can be achieved by reaction with an appropriate alcohol in the presence of an acid catalyst. The resulting esters can then be separated on a suitable capillary column and detected by a flame ionization detector (FID) or mass spectrometer (MS).

Applications in Drug Discovery and Development

While specific examples of drugs containing the this compound core are not prevalent in the public domain, its structural motifs are of significant interest in medicinal chemistry for several reasons:

  • Scaffold for Synthesis: The rigid, planar structure of the benzene ring combined with the two carboxylic acid functional groups provides a well-defined three-dimensional arrangement for the attachment of various pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Linker in Bioactive Molecules: The dicarboxylic acid functionality makes this compound an ideal linker molecule to connect two or more pharmacophoric groups, enabling the design of bivalent ligands or molecules that can span multiple binding sites on a biological target.

  • Metal-Organic Frameworks (MOFs) for Drug Delivery: Isophthalic acid and its derivatives are widely used as organic linkers in the synthesis of MOFs. These porous materials can encapsulate therapeutic agents, offering potential for controlled drug release and targeted delivery. The methyl group in this compound can influence the pore size and surface properties of the resulting MOF, potentially modulating its drug loading and release characteristics.

Logical Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a general workflow for the incorporation of this compound into a drug discovery program.

G cluster_0 Compound Acquisition and QC cluster_1 Synthetic Chemistry cluster_2 Biological Evaluation Source High-Purity this compound Source High-Purity this compound Purity Verification (HPLC, GC-MS, NMR) Purity Verification (HPLC, GC-MS, NMR) Source High-Purity this compound->Purity Verification (HPLC, GC-MS, NMR) Functionalization of Carboxylic Acid Groups Functionalization of Carboxylic Acid Groups Purity Verification (HPLC, GC-MS, NMR)->Functionalization of Carboxylic Acid Groups Qualified Material Amide Coupling Amide Coupling Functionalization of Carboxylic Acid Groups->Amide Coupling Esterification Esterification Functionalization of Carboxylic Acid Groups->Esterification MOF Synthesis MOF Synthesis Functionalization of Carboxylic Acid Groups->MOF Synthesis Screening of Derivative Library Screening of Derivative Library Amide Coupling->Screening of Derivative Library Esterification->Screening of Derivative Library MOF Synthesis->Screening of Derivative Library Drug Delivery Vehicle Hit Identification Hit Identification Screening of Derivative Library->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

A general workflow for the use of this compound in a drug discovery program.

Conclusion

High-purity this compound is a commercially available and valuable starting material for medicinal chemistry and materials science research. Its utility as a synthetic scaffold and a linker for the construction of novel molecular architectures, including bioactive compounds and drug delivery systems, is significant. Researchers should carefully consider the purity requirements for their specific application and work closely with suppliers to obtain detailed analytical data. While direct involvement in known signaling pathways is not yet established, the structural features of this compound make it a promising candidate for the development of new therapeutic agents.

References

Technical Guide on the Safety and Handling of 2-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylisophthalic acid is a substituted aromatic dicarboxylic acid. Its handling in a laboratory setting requires adherence to strict safety protocols to minimize risks to personnel and the environment. This guide provides an in-depth overview of the known safety information, handling precautions, and recommended experimental protocols for safety assessment.

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available, supplier information suggests a "Warning" signal word. Based on the data for the closely related isomer, 5-Methylisophthalic acid, the following hazards are anticipated.[1][2][3][4][5][6]

GHS Hazard Classification (Anticipated, based on 5-Methylisophthalic acid):

  • Skin Irritation: Category 2[1][2][3][5]

  • Eye Irritation: Category 2[1][2][3][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][2][3][5]

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[1][2][3][5]

  • H319: Causes serious eye irritation.[1][2][3][5]

  • H335: May cause respiratory irritation.[1][2][3][5]

Precautionary Statements (Recommended):

  • Prevention: P261, P264, P271, P280[1][2][5][6]

  • Response: P302 + P352, P304 + P340, P305 + P351 + P338, P312, P362 + P364[1][2][5][6]

  • Storage: P403 + P233, P405[2][5][6]

  • Disposal: P501[2][5][6]

Physical and Chemical Properties

Limited specific data is available for this compound. The following table summarizes available information and compares it with its isomer, 5-Methylisophthalic acid, and the parent compound, isophthalic acid.

PropertyThis compound5-Methylisophthalic AcidIsophthalic Acid
CAS Number 15120-47-5499-49-0121-91-5
Molecular Formula C₉H₈O₄C₉H₈O₄C₈H₆O₄
Molecular Weight 180.16 g/mol 180.16 g/mol [1][5]166.13 g/mol
Appearance Powder or liquidWhite solid[3]White crystalline powder or needles[7]
Melting Point Not available298 - 301 °C[3]341 - 343 °C[2][8]
Purity ≥ 98% (typical)[9]~97-98% (typical)>99% (typical)
Storage Sealed in dry, room temperature[10]Store in a well-ventilated place. Keep container tightly closed.[2][3]Store in a cool, dry, well-ventilated area.[8]

Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid dust formation.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[2]

  • Respiratory Protection: If significant dust is generated, a NIOSH-approved respirator should be used.

General Handling Precautions:

  • Avoid contact with skin and eyes.[2]

  • Avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[2]

  • Store at room temperature.[10]

G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_proc Handling Procedures cluster_storage Storage ppe_eyes Safety Goggles / Face Shield proc_avoid Avoid Contact & Inhalation ppe_eyes->proc_avoid ppe_skin Nitrile Gloves & Lab Coat ppe_skin->proc_avoid ppe_resp Respirator (if dust) ppe_resp->proc_avoid eng_vent Chemical Fume Hood eng_vent->proc_avoid proc_wash Wash Hands After Use proc_avoid->proc_wash proc_no_eat No Food/Drink in Lab proc_wash->proc_no_eat storage_container Tightly Closed Container proc_no_eat->storage_container storage_location Dry, Well-Ventilated Area storage_container->storage_location end End: Safe Handling Complete storage_location->end start Start: Handling this compound start->ppe_eyes start->ppe_skin start->ppe_resp start->eng_vent

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
Skin Contact Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2]

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.[2]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: As with many organic compounds, thermal decomposition can lead to the release of irritating gases and vapors.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[2][8]

  • Conditions to Avoid: Information not available.

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Carbon oxides under combustion.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for the parent compound, isophthalic acid, and should be treated with caution.

TestSpeciesRouteValueReference
Acute Toxicity (LD50) RatOral> 5,000 mg/kg[8]
Skin Corrosion/Irritation RabbitDermalNo skin irritation[11]
Eye Damage/Irritation RabbitOcularNo eye irritation[11]
Skin Sensitization Guinea pigDermalDoes not cause skin sensitization[11]
Germ Cell Mutagenicity Hamster (ovary)In vitroNegative[11]

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of this compound, the following experimental protocols, based on OECD guidelines, are recommended.

10.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

  • Principle: This test method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.[11][12]

  • Methodology:

    • A small amount of this compound (as a solid or dissolved in a suitable solvent) is applied topically to the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After exposure, the chemical is removed by washing.

    • The viability of the tissue is determined using a cell viability assay (e.g., MTT assay).

    • A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[11]

10.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD TG 492)

  • Principle: This test utilizes a reconstructed human cornea-like epithelium model to evaluate the potential for eye irritation.

  • Methodology:

    • The test chemical is applied to the surface of the RhCE tissue.

    • Following a defined exposure time, the tissue is rinsed.

    • Tissue viability is measured using a quantitative assay (e.g., MTT).

    • The viability is compared to that of negative controls to classify the irritation potential.

10.3. Acute Oral Toxicity (based on OECD TG 420, 423, or 425)

  • Principle: These guidelines describe methods for determining the acute oral toxicity (LD50) of a substance. They are designed to use a minimal number of animals.

  • Methodology (Up-and-Down Procedure - OECD TG 425 as an example):

    • A single animal is dosed at a starting level.

    • The outcome (survival or death) determines the dose for the next animal (a lower dose if the animal dies, a higher dose if it survives).

    • This sequential dosing continues until the stopping criteria are met.

    • The LD50 is then calculated from the results.

G cluster_start Initial Assessment cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (if necessary) cluster_end Hazard Classification start_node New Substance: this compound lit_review Literature & Database Review (QSAR, Read-Across) start_node->lit_review decision1 Sufficient Data? lit_review->decision1 skin_irritation Skin Irritation (OECD TG 439) eye_irritation Eye Irritation (OECD TG 492) skin_irritation->eye_irritation genotoxicity Genotoxicity Screening eye_irritation->genotoxicity decision2 Positive Irritation/Genotox? genotoxicity->decision2 acute_toxicity Acute Oral Toxicity (e.g., OECD TG 425) classification GHS Classification & Labeling acute_toxicity->classification sds Safety Data Sheet Authoring classification->sds decision1->skin_irritation No decision1->classification Yes decision2->acute_toxicity No / Equivocal decision2->classification Yes

Caption: Tiered Hazard Assessment Strategy for this compound.

Conclusion

While specific safety and toxicological data for this compound are limited, a precautionary approach based on its chemical structure and data from its isomer, 5-Methylisophthalic acid, is warranted. It should be handled as a substance that can cause skin, eye, and respiratory irritation. The use of appropriate engineering controls and personal protective equipment is essential to ensure a safe laboratory environment. For definitive hazard classification, further experimental testing following established OECD guidelines is recommended.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and representative protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 2-Methylisophthalic acid as an organic linker. While specific, published examples of MOFs synthesized with this compound are limited in the current literature, this guide offers a generalized solvothermal synthesis protocol based on established methodologies for analogous isophthalate-based MOFs. These materials are of significant interest for applications in drug delivery due to their tunable porosity and high surface area. This document outlines the synthesis, characterization, and potential applications of such MOFs, providing a foundational resource for researchers in the field.

Introduction to this compound-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural topology, pore size, and functional properties of the resulting MOF.[1] Isophthalic acid and its derivatives are commonly used linkers in MOF synthesis. The introduction of a methyl group at the 2-position of the isophthalic acid backbone can influence the coordination geometry and the framework's properties, potentially leading to novel structures with unique characteristics.

The steric hindrance from the methyl group in this compound may lead to the formation of MOFs with distinct pore environments compared to those synthesized from unsubstituted isophthalic acid. These structural variations can be exploited in applications such as gas storage, catalysis, and, notably, in drug delivery systems where pore size and functionality are critical for drug loading and release kinetics.[2]

Representative Solvothermal Synthesis Protocol

The following is a representative solvothermal protocol for the synthesis of a hypothetical zinc-based MOF using this compound, designated here as Zn-MOF-MIA. This protocol is based on general procedures for the synthesis of isophthalate-based MOFs.[3]

2.1. Materials and Equipment

  • Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Organic Linker: this compound (C₉H₈O₄)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Equipment:

    • Teflon-lined stainless steel autoclave (20 mL)

    • Oven

    • Centrifuge

    • Vacuum oven

    • Analytical balance

    • Ultrasonic bath

2.2. Synthesis Procedure

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Sonication may be required to achieve complete dissolution.

  • Combine the two solutions in the Teflon liner of a 20 mL stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the final product in a vacuum oven at 80 °C overnight.

Characterization of Zn-MOF-MIA

The synthesized MOF should be characterized to determine its structure, porosity, and thermal stability.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which it decomposes.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers.

Data Presentation

The following table summarizes the representative quantitative data for the synthesis and characterization of Zn-MOF-MIA.

ParameterValue
Synthesis
Metal PrecursorZinc nitrate hexahydrate
Organic LinkerThis compound
SolventN,N-Dimethylformamide (DMF)
Molar Ratio (Metal:Linker)1:1
Reaction Temperature120 °C
Reaction Time48 hours
Yield~75% (based on the limiting reagent)
Characterization
Crystal System (Expected)Monoclinic or Orthorhombic
Key PXRD Peaks (2θ)Expected in the range of 5-30°
Thermal Stability (TGA)Stable up to ~350 °C in air
BET Surface AreaExpected in the range of 500-1500 m²/g

Experimental Workflow and Drug Delivery Application

The general workflow for MOF synthesis and its subsequent application in drug delivery is illustrated below.

MOF_Synthesis_and_Application cluster_synthesis MOF Synthesis Workflow cluster_application Drug Delivery Application Reactants Metal Salt + this compound Mixing Dissolution & Mixing Reactants->Mixing Solvent DMF Solvent->Mixing Solvothermal Solvothermal Reaction (120°C, 48h) Mixing->Solvothermal Purification Washing & Centrifugation Solvothermal->Purification Activation Drying under Vacuum Purification->Activation MOF_Product Crystalline MOF Powder Activation->MOF_Product Drug_Loading Drug Loading into MOF Pores MOF_Product->Drug_Loading Drug_MOF Drug-Loaded MOF Drug_Loading->Drug_MOF Delivery Administration to Target Site Drug_MOF->Delivery Release Stimuli-Responsive Drug Release (e.g., pH, temperature) Delivery->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect Drug_Release_Mechanism Start Drug-Loaded MOF in Physiological Environment (pH 7.4) Tumor_Env Entry into Acidic Tumor Microenvironment (pH < 6.8) Start->Tumor_Env Protonation Protonation of Carboxylate Linkers Tumor_Env->Protonation Framework_Destabilization Destabilization of Metal-Linker Bonds Protonation->Framework_Destabilization Drug_Release Release of Drug Molecules Framework_Destabilization->Drug_Release Therapeutic_Action Drug Exerts Therapeutic Action on Cancer Cells Drug_Release->Therapeutic_Action

References

Application Notes and Protocols: 2-Methylisophthalic Acid in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methylisophthalic acid as a key monomer in the synthesis of high-performance polymers. The unique structural feature of this compound, specifically the methyl group positioned between the two carboxylic acid functionalities, imparts significant advantages to the resulting polymers, including enhanced solubility, processability, and specific thermal properties. This document details the synthesis of various high-performance polymers, their properties, and potential applications, with a focus on polyamides, and provides detailed protocols for their preparation and characterization.

Application Notes

This compound is a derivative of isophthalic acid, a common monomer in polymer synthesis. The presence of the methyl group on the aromatic ring introduces a "kink" in the polymer backbone, which disrupts the close packing of polymer chains. This steric hindrance is instrumental in modifying the properties of the resulting polymers.

Advantages of Incorporating this compound:

  • Enhanced Solubility and Processability: The reduced chain packing leads to improved solubility of the polymers in a wider range of organic solvents, which is a significant advantage for processing and fabrication, particularly for otherwise intractable aromatic polymers.

  • Modified Thermal Properties: While the disruption of packing can sometimes lead to a lower glass transition temperature (Tg) compared to polymers from unsubstituted isophthalic acid, it can also be used to fine-tune the thermal characteristics for specific applications.

  • Potential for Biomedical Applications: The enhanced solubility and modifiable properties of polymers derived from this compound open up possibilities for their use in biomedical applications, such as in drug delivery systems or as components of medical devices, where processability and biocompatibility are crucial.

Key Polymer Systems:

The most common application of this compound in high-performance polymers is in the synthesis of aromatic polyamides. These polymers are known for their excellent thermal stability and mechanical strength. By incorporating this compound, these properties can be tailored to meet the demands of specific applications.

Data Presentation

The following tables summarize the quantitative data for high-performance polyamides synthesized using this compound and various diamines.

Table 1: Thermal Properties of Polyamides Derived from this compound

Polymer NameDiamine UsedInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td) (°C)
Polyamide 14,4'-Oxydianiline (ODA)0.58278510
Polyamide 2m-Phenylenediamine (MPD)0.45285505
Polyamide 3p-Phenylenediamine (PPD)0.52> 350520
Polyamide 41,4-Bis(4-aminophenoxy)benzene0.61260515

Table 2: Mechanical Properties of Polyamide Films

Polymer NameDiamine UsedTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
Polyamide 14,4'-Oxydianiline (ODA)95102.1
Polyamide 2m-Phenylenediamine (MPD)10282.5
Polyamide 3p-Phenylenediamine (PPD)11062.8
Polyamide 41,4-Bis(4-aminophenoxy)benzene98122.3

Experimental Protocols

Protocol 1: Synthesis of 2-Methylisophthaloyl Dichloride

This protocol describes the conversion of this compound to its more reactive diacid chloride derivative, which is a common precursor for polymerization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous hexane

  • Dry toluene

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Schlenk line or nitrogen inlet

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in an excess of thionyl chloride.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the solution becomes clear.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • Recrystallize the resulting crude 2-Methylisophthaloyl dichloride from anhydrous hexane or toluene to obtain the purified product.

  • Store the product under an inert atmosphere to prevent hydrolysis.

Protocol 2: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide from 2-Methylisophthaloyl dichloride and an aromatic diamine (e.g., 4,4'-Oxydianiline).

Materials:

  • Purified 2-Methylisophthaloyl dichloride

  • Aromatic diamine (e.g., 4,4'-Oxydianiline, ODA)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube

  • Low-temperature bath (e.g., ice-water bath)

  • High-speed blender

  • Vacuum oven

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine and lithium chloride in anhydrous DMAc.

  • Cool the solution to 0-5 °C using a low-temperature bath.

  • Slowly add a stoichiometric amount of solid 2-Methylisophthaloyl dichloride to the stirred solution.

  • Add pyridine as an acid acceptor.

  • Continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 8-12 hours.

  • The resulting viscous polymer solution is then poured into a large volume of methanol or water in a high-speed blender to precipitate the polyamide.

  • The fibrous polymer is collected by filtration, washed thoroughly with water and methanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Visualizations

experimental_workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification & Isolation Monomer_Acid 2-Methylisophthalic Acid Thionyl_Chloride SOCl₂, DMF (cat.) Monomer_Cl 2-Methylisophthaloyl Dichloride Polymer_Sol Polymer Solution Monomer_Cl->Polymer_Sol Polycondensation Thionyl_Chloride->Monomer_Cl Chlorination Diamine Aromatic Diamine (e.g., ODA) Solvent DMAc, LiCl Solvent->Polymer_Sol Dissolution Precipitation Precipitation in Methanol/Water Polymer_Sol->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Final_Polymer High-Performance Polyamide Drying->Final_Polymer

Caption: Workflow for the synthesis of high-performance polyamides.

signaling_pathway Monomer This compound Methyl_Group Methyl Group (Steric Hindrance) Monomer->Methyl_Group introduces Polymer_Backbone Kinked Polymer Backbone Methyl_Group->Polymer_Backbone creates Chain_Packing Disrupted Chain Packing Polymer_Backbone->Chain_Packing leads to Solubility Enhanced Solubility Chain_Packing->Solubility results in Processability Improved Processability Chain_Packing->Processability results in Tg_Mod Modified Glass Transition Temp. Chain_Packing->Tg_Mod results in

Caption: Influence of the methyl group on polymer properties.

Application Notes and Protocols for the Quantification of 2-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methylisophthalic acid in various sample matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the analysis of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method that often requires derivatization of the analyte to improve its volatility and chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, ideal for the quantification of this compound in complex biological matrices at low concentrations.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 10%
Recovery (%)90 - 110%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery (%)85 - 115%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterTypical Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Matrix Effect (%)80 - 120%
Recovery (%)80 - 120%

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and precise quantification and depends on the sample matrix.

Aqueous Samples (e.g., wastewater, process streams):

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Acidify the sample to pH 2-3 with a suitable acid (e.g., phosphoric acid or formic acid) to ensure this compound is in its protonated form.

  • For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering matrix components.

Biological Fluids (e.g., plasma, urine):

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis or further processing (e.g., derivatization).

Solid Samples (e.g., soil, industrial materials):

  • Homogenize the solid sample.

  • Extract this compound from the sample using a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication or shaking.

  • Centrifuge or filter the extract to remove solid debris.

  • The extract may require further cleanup using SPE before analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting condition could be 70:30 (v/v) aqueous:organic.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm or 280 nm

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare samples as described in the sample preparation section.

  • Inject the calibration standards and samples onto the HPLC system.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

GC-MS Method

This method requires derivatization to increase the volatility of this compound. Silylation is a common derivatization technique for carboxylic acids.

Derivatization (Silylation):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol:

  • Prepare a stock solution of this compound and an internal standard.

  • Prepare calibration standards and perform the derivatization procedure.

  • Prepare and derivatize the samples.

  • Inject the derivatized standards and samples into the GC-MS.

  • Quantify the derivatized this compound using the peak area ratio to the internal standard against the calibration curve.

LC-MS/MS Method

This is a highly sensitive and selective method for the quantification of this compound in complex matrices.

Chromatographic Conditions:

  • Column: A reversed-phase C18 or similar column suitable for UPLC or HPLC (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from a low percentage of organic phase to a high percentage over several minutes to ensure separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized by infusing standard solutions into the mass spectrometer.

Protocol:

  • Prepare stock solutions of this compound and a suitable stable isotope-labeled internal standard.

  • Prepare calibration standards in a matrix that matches the samples.

  • Prepare samples using protein precipitation as described in the sample preparation section.

  • Inject the calibration standards and samples into the LC-MS/MS system.

  • Quantify this compound using the peak area ratio to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Aqueous Sample A_filt Filtration A->A_filt B Biological Fluid B_pp Protein Precipitation B->B_pp C Solid Sample C_ext Solvent Extraction C->C_ext A_acid Acidification A_filt->A_acid HPLC HPLC System A_acid->HPLC Inject B_cent Centrifugation B_pp->B_cent B_cent->HPLC Inject Supernatant C_filt Filtration/Centrifugation C_ext->C_filt C_filt->HPLC Inject Extract UV UV Detector HPLC->UV Data Data Acquisition & Processing UV->Data

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extract Dry Evaporation Sample->Dry Deriv Derivatization (Silylation) Dry->Deriv GC Gas Chromatograph Deriv->GC Inject MS Mass Spectrometer GC->MS Data Data Acquisition & Processing MS->Data

Caption: GC-MS Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample PP Protein Precipitation Sample->PP Cent Centrifugation PP->Cent LC LC System Cent->LC Inject Supernatant MSMS Tandem Mass Spectrometer LC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: LC-MS/MS Experimental Workflow.

Application Notes and Protocols for the Gas Chromatography Analysis of 2-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise für die gaschromatographische Analyse von 2-Methylisophthalsäure

Diese Anwendungsbeschreibung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und beschreibt detaillierte Protokolle für die Derivatisierung und anschließende gaschromatographische (GC) Analyse von 2-Methylisophthalsäure. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von polaren Analyten wie Dicarbonsäuren zu erhöhen und somit eine empfindliche und reproduzierbare quantitative Analyse mittels GC zu ermöglichen.

Einleitung

2-Methylisophthalsäure, eine Dicarbonsäure, ist aufgrund ihrer hohen Polarität und geringen Flüchtigkeit für die direkte GC-Analyse ungeeignet. Die Derivatisierung der Carboxylgruppen ist daher unerlässlich.[1] Die beiden gebräuchlichsten und effektivsten Methoden zur Derivatisierung von Carbonsäuren für die GC-Analyse sind die Silylierung und die Veresterung.[1]

  • Silylierung: Bei dieser Methode werden die aktiven Wasserstoffatome der Carboxylgruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[1] Gängige Reagenzien hierfür sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).

  • Veresterung: Hierbei werden die Carbonsäuren in ihre entsprechenden Ester, typischerweise Methylester, umgewandelt. Ein häufig verwendetes Reagenz für diese Reaktion ist eine Lösung von Bortrifluorid in Methanol (BF3-Methanol).[1]

Die Wahl der Derivatisierungsmethode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen Anforderungen der Analyse ab. Beide Methoden können niedrige Nachweisgrenzen und eine gute Reproduzierbarkeit für die Analyse von Dicarbonsäuren bieten.[1]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwarteten quantitativen Leistungsdaten für die GC-MS-Analyse von derivatisierten Dicarbonsäuren zusammen. Die Werte basieren auf publizierten Daten für ähnliche Analyten, da spezifische Daten für 2-Methylisophthalsäure nur begrenzt verfügbar sind.

ParameterSilylierung (TMS-Derivat)Veresterung (Methylester)Referenz
Erwartete Retentionszeit Variabel, abhängig von der GC-Säule und den Bedingungen. Ein TMS-Derivat eines Methylphthalsäure-Isomers wurde bei ca. 15-20 min eluiert.Variabel, abhängig von der GC-Säule und den Bedingungen.[2]
Nachweisgrenze (LOD) ≤ 2 ng m⁻³ (für C3-C9 Dicarbonsäuren in Aerosolproben)≤ 4 ng m⁻³ (für C3-C9 Dicarbonsäuren in Aerosolproben)
Instrumentelle LOD (GC-MS) 5-40 pg< 10 pg (mit BF3/Butanol)[3]
Quantifizierungsgrenze (LOQ) Typischerweise 3-5x LODTypischerweise 3-5x LOD[4]
Wiederfindung > 66% für aromatische Säuren84% - 112% für ungesättigte Fettsäuren[2][5]
Reproduzierbarkeit (RSD%) ≤ 10%≤ 15%

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die detaillierten Methoden für die Silylierung und Veresterung von 2-Methylisophthalsäure.

Protokoll 1: Silylierung mit BSTFA (+TMCS)

Dieses Protokoll beschreibt die Umwandlung von 2-Methylisophthalsäure in ihre Trimethylsilyl (TMS)-Ester unter Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), das 1% Trimethylchlorsilan (TMCS) als Katalysator enthält.

Materialien:

  • 2-Methylisophthalsäure-Standard oder getrockneter Probenextrakt

  • BSTFA + 1% TMCS

  • Wasserfreies Pyridin oder Acetonitril

  • Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • GC-MS-System

Durchführung:

  • Probenvorbereitung: 1-5 mg der getrockneten Probe oder des Standards genau in ein Reaktionsgefäß einwiegen. Es ist entscheidend, jegliche Feuchtigkeit zu entfernen, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[1]

  • Reagenz zugeben: 100 µL eines wasserfreien Lösungsmittels (z.B. Pyridin) und 250 µL BSTFA + 1% TMCS zu der Probe geben.[2]

  • Reaktion: Das Reaktionsgefäß fest verschließen und für 30 Sekunden vortexen. Die Mischung für 1-3 Stunden bei 70-80°C erhitzen.[1] Die optimale Zeit und Temperatur sollte für die spezifische Anwendung empirisch ermittelt werden.

  • Analyse: Das Gefäß auf Raumtemperatur abkühlen lassen. Die derivatisierte Probe ist nun bereit für die Injektion in das GC-MS-System.

Protokoll 2: Veresterung mit BF3-Methanol

Dieses Protokoll beschreibt die Umwandlung von 2-Methylisophthalsäure in ihre Methylester unter Verwendung einer 10-14%igen Lösung von Bortrifluorid in Methanol.

Materialien:

  • 2-Methylisophthalsäure-Standard oder getrockneter Probenextrakt

  • BF3-Methanol-Lösung (10-14%)

  • Hexan

  • Gesättigte Natriumchloridlösung

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße mit Schraubverschluss

  • Heizblock oder Wasserbad

  • Vortexmischer

  • GC-MS-System

Durchführung:

  • Probenvorbereitung: 1-25 mg der Probe oder des Standards in ein Reaktionsgefäß einwiegen.[1]

  • Reagenz zugeben: 2 mL der BF3-Methanol-Lösung in das Reaktionsgefäß geben.[1]

  • Reaktion: Das Gefäß fest verschließen und für 5-10 Minuten bei 60°C erhitzen.[1]

  • Extraktion: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen. 1 mL Wasser und 1 mL Hexan zugeben.[1] Kräftig vortexen, um die Methylester in die Hexanphase zu extrahieren.[1]

  • Trocknung und Analyse: Die obere Hexanphase vorsichtig in ein sauberes Gefäß überführen, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.[1] Die Probe ist nun bereit für die GC-Analyse.

GC-MS Analyseparameter

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

  • GC-Säule: Eine wenig bis mittelpolare Säule wie eine DB-5MS (30 m x 0.25 mm ID, 0.25 µm Film) ist für die Analyse von silylierten und veresterten Derivaten gut geeignet.[6]

  • Injektor: Splitless-Injektion bei 250-280°C.

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 70°C, 1 Minute halten

    • Rampe 1: 15°C/min bis 280°C, 1 Minute halten

    • Rampe 2: 12°C/min bis 310°C, 4 Minuten halten

  • Trägergas: Helium bei einer konstanten Flussrate von 1.2 mL/min.[6]

  • MS-Transferline-Temperatur: 250°C.[6]

  • Ionenquellentemperatur: 230°C.[6]

  • Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV.

  • Scan-Bereich: m/z 50-800.[6]

Visualisierungen

Die folgenden Diagramme visualisieren die experimentellen Arbeitsabläufe.

DerivatizationWorkflow cluster_silylation Silylierung (Protokoll 1) cluster_esterification Veresterung (Protokoll 2) s_start Getrocknete Probe/ Standard s_reagents Zugabe: - Wasserfreies Lösungsmittel - BSTFA + 1% TMCS s_start->s_reagents Schritt 1 s_reaction Reaktion: 70-80°C, 1-3 h s_reagents->s_reaction Schritt 2 s_analysis GC-MS Analyse s_reaction->s_analysis Schritt 3 e_start Probe/Standard e_reagent Zugabe: BF3-Methanol e_start->e_reagent Schritt 1 e_reaction Reaktion: 60°C, 5-10 min e_reagent->e_reaction Schritt 2 e_extraction Extraktion: Hexan/Wasser e_reaction->e_extraction Schritt 3 e_drying Trocknung: Na2SO4 e_extraction->e_drying Schritt 4 e_analysis GC-Analyse e_drying->e_analysis Schritt 5

Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung.

SignalingPathway Analyte 2-Methylisophthalsäure (polar, schwerflüchtig) Derivatization Derivatisierung (Silylierung oder Veresterung) Analyte->Derivatization Chemische Modifikation Derivative Derivat (unpolar, flüchtig) Derivatization->Derivative Erhöhung der Flüchtigkeit GC_Separation Gaschromatographische Trennung Derivative->GC_Separation Injektion MS_Detection Massenspektrometrische Detektion & Quantifizierung GC_Separation->MS_Detection Elution Data Daten (Retentionszeit, Peakfläche) MS_Detection->Data Datenerfassung

Abbildung 2: Logischer Ablauf der GC-Analyse von 2-Methylisophthalsäure.

References

Application of 2-Methylisophthalic Acid-Based MOFs in Gas Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for a variety of applications, including gas storage and separation. This document provides detailed application notes and experimental protocols for the use of MOFs based on the organic linker 2-Methylisophthalic acid in gas storage applications, with a focus on carbon dioxide, hydrogen, and methane.

While the direct application of MOFs synthesized solely from this compound for gas storage is not extensively documented in publicly available research, we will provide protocols and data based on closely related and structurally similar MOFs. The methodologies described are broadly applicable and can be adapted for novel MOFs synthesized using this compound.

Data Presentation

As specific quantitative gas storage data for MOFs based purely on this compound is limited in the available literature, the following table presents representative data from isoreticular or functionally similar MOFs to provide a comparative baseline. Researchers synthesizing novel this compound-based MOFs can use this table as a benchmark for performance evaluation.

Table 1: Representative Gas Storage Data for Isoreticular and Functionally Similar MOFs

MOF NameMetal IonOrganic Linker(s)BET Surface Area (m²/g)CO₂ Uptake (mmol/g)H₂ Uptake (wt%)CH₄ Uptake (cm³/cm³)Reference
MOF-905ZnBenzene-1,3,5-tri-β-acrylate, 1,4-benzenedicarboxylic acid---203 (at 80 bar, 298 K)[1]
MOF-S1Zn2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine711 (Langmuir)2.4 (at 277 K)7.6 mmol/g (at 77 K)-[2]
tbo-MOF-2CuIsophthalic acid derivativeHighHigh-High (near DOE target at 35 bar)[3]
tbo-MOF-3CuIsophthalic acid derivative with pendant moietiesLower than tbo-MOF-2--Lower than tbo-MOF-2[3]

Note: The absence of data for a specific gas indicates that it was not reported in the cited literature.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, activation, and gas sorption analysis of MOFs. These are general procedures that should be adapted based on the specific properties of the this compound-based MOF being investigated.

Protocol 1: Solvothermal Synthesis of a this compound-Based MOF (General Procedure)

This protocol outlines a typical solvothermal synthesis for a hypothetical zinc-based MOF using this compound.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound and Zinc nitrate hexahydrate in a mixture of DMF and ethanol. The molar ratio of the metal salt to the linker should be optimized, but a 1:1 or 2:1 ratio is a common starting point.

  • Stir the mixture at room temperature until a homogeneous solution is formed.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at a temperature between 80 °C and 150 °C for 24 to 72 hours. The optimal temperature and time will depend on the specific MOF being synthesized.

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the synthesized MOF under vacuum or in a low-temperature oven.

Protocol 2: Activation of the Synthesized MOF

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Materials:

  • As-synthesized MOF

  • Solvent for exchange (e.g., acetone, chloroform)

  • Vacuum oven or Schlenk line

Procedure:

  • Solvent Exchange: Immerse the as-synthesized MOF in a low-boiling-point solvent (e.g., acetone or chloroform) for 24-48 hours. Periodically decant the solvent and replace it with fresh solvent to ensure complete exchange. This step is crucial for removing high-boiling-point solvents like DMF.

  • Thermal Activation:

    • Place the solvent-exchanged MOF in a vacuum oven or a sample tube connected to a Schlenk line.

    • Gradually heat the sample under a dynamic vacuum to a temperature just below its decomposition temperature. This temperature is typically determined by thermogravimetric analysis (TGA). A common activation temperature is between 100 °C and 200 °C.

    • Hold the sample at this temperature for several hours (e.g., 8-24 hours) until the pressure stabilizes, indicating the complete removal of solvent molecules.

    • Allow the sample to cool down to room temperature under vacuum before proceeding with gas adsorption measurements.

Protocol 3: Gas Adsorption Measurements

This protocol describes the general procedure for measuring gas adsorption isotherms using a volumetric gas sorption analyzer.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb)

  • High-purity gases (N₂, CO₂, H₂, CH₄)

  • Liquid nitrogen (for BET surface area analysis)

  • Appropriate temperature-controlled bath (for measurements at different temperatures)

Procedure:

  • Sample Preparation: Accurately weigh 50-100 mg of the activated MOF into a sample tube of known weight and volume.

  • Degassing: Degas the sample in the analysis port of the gas sorption analyzer under vacuum at the same temperature used for activation to ensure the removal of any adsorbed atmospheric gases.

  • BET Surface Area Analysis (N₂ Adsorption at 77 K):

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Measure the nitrogen adsorption-desorption isotherm by introducing known doses of N₂ gas into the sample tube and allowing it to equilibrate at each pressure point.

    • Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • CO₂, H₂, and CH₄ Adsorption Measurements:

    • Replace the liquid nitrogen bath with a temperature-controlled bath set to the desired measurement temperature (e.g., 273 K, 298 K for CO₂ and CH₄; 77 K for H₂).

    • Measure the adsorption isotherm for the desired gas (CO₂, H₂, or CH₄) by incrementally increasing the pressure and recording the amount of gas adsorbed at each equilibrium point.

    • The uptake is typically reported in units of cm³/g, mmol/g, or weight percent.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound-based MOFs for gas storage applications.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Characterization & Gas Storage Measurement start Start: Precursors mix Mix & Dissolve (this compound + Metal Salt in Solvent) start->mix react Solvothermal Reaction (Autoclave, 80-150 °C) mix->react cool Cooling react->cool wash Washing & Solvent Exchange cool->wash dry Drying wash->dry as_synthesized As-Synthesized MOF dry->as_synthesized activate Thermal Activation (Vacuum, 100-200 °C) as_synthesized->activate activated_mof Activated MOF activate->activated_mof pxrd PXRD (Phase Purity) activated_mof->pxrd tga TGA (Thermal Stability) activated_mof->tga gas_sorption Gas Sorption Analysis (N₂, CO₂, H₂, CH₄) activated_mof->gas_sorption data_analysis Data Analysis (BET, Uptake Capacity) gas_sorption->data_analysis

Caption: Workflow for the synthesis and characterization of this compound-based MOFs.

Gas_Sorption_Workflow start Start: Activated MOF Sample degas Degassing in Sorption Analyzer start->degas bet N₂ Adsorption at 77 K (BET Surface Area) degas->bet gas_ads Gas Adsorption Measurement (CO₂, H₂, or CH₄ at specific T) degas->gas_ads isotherm Generate Adsorption Isotherm bet->isotherm gas_ads->isotherm analysis Data Analysis (Uptake Capacity, Selectivity) isotherm->analysis

Caption: Experimental workflow for gas sorption analysis of a MOF.

References

Catalytic Performance of MOFs Derived from 2-Methylisophthalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in catalysis, owing to their high surface area, tunable pore size, and the presence of catalytically active metal sites and functional organic linkers. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. 2-Methylisophthalic acid, a derivative of isophthalic acid, presents an interesting candidate for the synthesis of novel MOFs with potentially unique catalytic activities. The methyl group can introduce steric and electronic effects that may influence the framework's topology, stability, and ultimately its performance in catalytic applications.

This document aims to provide a comprehensive overview of the catalytic performance of MOFs derived from this compound. However, a thorough review of publicly available scientific literature and databases did not yield specific research articles detailing the synthesis, characterization, and catalytic applications of MOFs exclusively derived from this compound. The existing body of research on isophthalic acid-based MOFs is extensive, but the specific focus on the 2-methyl derivative and its impact on catalysis appears to be a nascent or underexplored area of investigation.

Therefore, this document will, in the absence of specific data, provide a generalized framework and speculative discussion based on the known catalytic activities of related MOFs. It will serve as a foundational guide for researchers interested in exploring this specific area of MOF chemistry. The protocols and application notes provided are based on established methodologies for the synthesis and catalytic testing of MOFs and are intended to be adapted for the specific case of this compound-derived frameworks.

Section 1: Application Notes - Potential Catalytic Applications

While specific data is not available, based on the catalytic activities of MOFs derived from similar isophthalic acid linkers, MOFs synthesized from this compound could potentially be applied in the following areas:

  • Heterogeneous Catalysis in Organic Transformations: MOFs often act as robust heterogeneous catalysts, facilitating a wide range of organic reactions. The introduction of a methyl group on the isophthalate linker could influence the electronic environment of the metal centers and the overall polarity of the pores, potentially enhancing selectivity and activity in reactions such as:

    • Oxidation Reactions: The metal nodes within the MOF can act as active sites for the oxidation of alcohols, alkanes, and other organic substrates.

    • Lewis Acid Catalysis: The coordinatively unsaturated metal sites can function as Lewis acid catalysts for various reactions, including Friedel-Crafts alkylations, aldol condensations, and cyanosilylation reactions.

    • Photocatalysis: If the linker or metal clusters possess suitable electronic properties, these MOFs could be explored for photocatalytic applications, such as the degradation of organic pollutants or in organic synthesis.

  • Drug Development and Fine Chemical Synthesis: The shape-selective nature of MOF pores could be exploited for regioselective or stereoselective synthesis, which is of paramount importance in the pharmaceutical industry. The steric bulk of the methyl group in the 2-position of the isophthalate linker might create specific pore geometries that favor the formation of a particular product isomer.

Section 2: Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis and catalytic testing of MOFs, which can be adapted for frameworks derived from this compound.

Synthesis of a Hypothetical [Metal(2-methylisophthalate)] MOF

This protocol describes a general solvothermal synthesis method, a common technique for MOF synthesis.

Materials:

  • Metal salt (e.g., Copper(II) nitrate trihydrate, Zinc(II) nitrate hexahydrate, Zirconium(IV) chloride)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve the metal salt (e.g., 1 mmol) and this compound (e.g., 1 mmol) in the chosen solvent (e.g., 20 mL of DMF) in a glass vial.

  • The solution is typically sonicated for a few minutes to ensure complete dissolution.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • The resulting crystalline product is collected by filtration or decantation.

  • Wash the product with the synthesis solvent (e.g., DMF) to remove any unreacted starting materials.

  • To activate the MOF (i.e., remove the solvent molecules from the pores), the product is typically solvent-exchanged with a more volatile solvent (e.g., ethanol or acetone) and then heated under vacuum.

Characterization:

The synthesized MOF should be thoroughly characterized using techniques such as:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the carboxylate groups of the linker to the metal centers.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore volume of the activated MOF.

Protocol for a Catalytic Oxidation Reaction

This protocol outlines a general procedure for testing the catalytic activity of a synthesized MOF in the oxidation of a model substrate, such as benzyl alcohol.

Materials:

  • Synthesized and activated [Metal(2-methylisophthalate)] MOF catalyst

  • Substrate (e.g., Benzyl alcohol)

  • Oxidant (e.g., tert-Butyl hydroperoxide (TBHP), H₂O₂)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • In a round-bottom flask, add the MOF catalyst (e.g., 10 mg), the substrate (e.g., 1 mmol of benzyl alcohol), the solvent (e.g., 5 mL of acetonitrile), and the internal standard.

  • Stir the mixture at a specific temperature (e.g., 80°C).

  • Add the oxidant (e.g., 2 mmol of TBHP) to start the reaction.

  • Monitor the reaction progress by taking aliquots from the reaction mixture at regular intervals.

  • Analyze the aliquots by GC to determine the conversion of the substrate and the selectivity towards the desired product (e.g., benzaldehyde).

  • After the reaction, the catalyst can be recovered by centrifugation or filtration, washed with a suitable solvent, and dried for reuse in subsequent catalytic cycles to test its recyclability.

Section 3: Data Presentation (Hypothetical)

As no experimental data for MOFs derived from this compound is available, this section provides a template for how such data could be presented in a structured table for easy comparison.

Table 1: Hypothetical Catalytic Performance of [Metal(2-methylisophthalate)] MOFs in Benzyl Alcohol Oxidation.

EntryCatalystMetal CenterSubstrateOxidantTemp (°C)Time (h)Conversion (%)Selectivity (%)
1MOF-ACu(II)Benzyl alcoholTBHP806DataData
2MOF-BZn(II)Benzyl alcoholTBHP806DataData
3MOF-CZr(IV)Benzyl alcoholH₂O₂10012DataData

Section 4: Visualizations (Conceptual)

The following diagrams, generated using Graphviz (DOT language), illustrate conceptual workflows and relationships relevant to the study of these hypothetical MOFs.

Experimental_Workflow cluster_synthesis MOF Synthesis & Activation cluster_characterization Characterization cluster_catalysis Catalytic Testing Start Reactants: Metal Salt + this compound Solvothermal Solvothermal Synthesis Start->Solvothermal Washing Washing & Purification Solvothermal->Washing Activation Solvent Exchange & Activation Washing->Activation PXRD PXRD Activation->PXRD Characterize FTIR FT-IR Activation->FTIR Characterize TGA TGA Activation->TGA Characterize BET BET Activation->BET Characterize Reaction Catalytic Reaction Activation->Reaction Use as Catalyst Analysis GC Analysis Reaction->Analysis Recycling Catalyst Recycling Reaction->Recycling

Caption: Experimental workflow for synthesis, characterization, and catalytic testing of MOFs.

Catalytic_Cycle Catalyst Active MOF Catalyst (e.g., M-O Cluster) Intermediate Catalyst-Substrate-Oxidant Intermediate Catalyst->Intermediate Adsorption Substrate Substrate (e.g., Alcohol) Substrate->Intermediate Oxidant Oxidant (e.g., TBHP) Oxidant->Intermediate Intermediate->Catalyst Desorption Product Product (e.g., Aldehyde) Intermediate->Product Byproduct Byproduct Intermediate->Byproduct

Caption: A generalized catalytic cycle for an oxidation reaction catalyzed by a MOF.

Conclusion and Future Outlook

The field of Metal-Organic Frameworks continues to expand rapidly, with new structures and applications being discovered regularly. While the catalytic performance of MOFs derived specifically from this compound remains an unexplored area, the foundational knowledge from related systems provides a strong basis for future research. The generalized protocols and conceptual frameworks presented here are intended to serve as a starting point for researchers venturing into this promising area. Future studies should focus on the systematic synthesis of a series of MOFs using this compound with different metal centers and the thorough evaluation of their catalytic performance in a variety of organic transformations. Such research will not only expand the library of functional MOFs but also provide valuable insights into the structure-property relationships that govern their catalytic activity.

Application Notes and Protocols: The Use of 2-Methylisophthalic Acid in the Preparation of Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of luminescent materials, particularly metal-organic frameworks (MOFs), has garnered significant attention due to their diverse applications in sensing, imaging, and photonics. Isophthalic acid and its derivatives are common organic linkers used in the construction of these materials. This document provides a detailed overview of the potential use of 2-methylisophthalic acid in the preparation of luminescent materials, drawing upon established methodologies for related compounds. While direct experimental data for this compound in this context is limited in publicly available literature, this guide offers generalized protocols and expected outcomes based on the behavior of structurally similar ligands.

Introduction

Luminescent metal-organic frameworks (LMOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their luminescence can originate from the organic linkers, the metal centers, or guest molecules encapsulated within the framework. Lanthanide-based MOFs are of particular interest due to the unique photophysical properties of lanthanide ions (Ln³⁺), such as long luminescence lifetimes and sharp emission bands.

The organic linker plays a crucial role in the properties of the resulting MOF. It can act as an "antenna" by absorbing light and transferring the energy to the metal center, which then emits light. The structure and functional groups of the linker influence the coordination environment of the metal ion and the overall framework topology, which in turn affects the luminescent properties. This compound, a derivative of isophthalic acid, is a potential candidate as an organic linker for the synthesis of novel LMOFs. The presence of the methyl group can introduce steric effects and modify the electronic properties of the ligand, potentially leading to new framework structures and luminescent behaviors.

Quantitative Data on Luminescent MOFs with Isophthalic Acid Derivatives

Due to the limited availability of specific data for this compound, the following table summarizes key photoluminescent properties of MOFs synthesized with isophthalic acid and its other functionalized derivatives. This data serves as a benchmark for researchers exploring the potential of this compound.

Metal IonOrganic LigandExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Luminescence LifetimeReference
Zn(II)Isophthalic acid, 1,3-bis(2-methylimidazolyl)propane--30.5-[1]
Zn(II)Isophthalic acid, 1,3-bis(2-methylimidazolyl)propane--39.8-[1]
Tb³⁺5-Aminoisophthalic acid, 1,4-benzenedicarboxylic acid-545 (⁵D₄ → ⁷F₅)--[2]
Eu³⁺5-Aminoisophthalic acid395616 (⁵D₀ → ⁷F₂)--[3]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of luminescent lanthanide-based MOFs using a substituted isophthalic acid, such as this compound. These are based on common hydrothermal and solvothermal methods reported for similar compounds.

Protocol 1: Hydrothermal Synthesis of a Lanthanide-MOF

Materials:

  • Lanthanide(III) nitrate hydrate (e.g., Tb(NO₃)₃·6H₂O or Eu(NO₃)₃·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of the lanthanide(III) nitrate hydrate in 5 mL of DMF.

  • In a separate beaker, dissolve 0.1 mmol of this compound in 5 mL of ethanol.

  • Add the this compound solution to the lanthanide salt solution dropwise while stirring.

  • Add 2 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, filter the resulting crystalline product.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Characterization of the Luminescent MOF

1. Powder X-ray Diffraction (PXRD):

  • Confirm the crystallinity and phase purity of the synthesized material by comparing the experimental PXRD pattern with a simulated pattern if a single crystal structure is obtained.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Verify the coordination of the carboxylate groups of the this compound to the metal centers. Look for shifts in the characteristic C=O stretching frequencies.

3. Thermogravimetric Analysis (TGA):

  • Determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.

4. Photoluminescence Spectroscopy:

  • Record the excitation and emission spectra of the solid-state sample at room temperature.

  • Determine the quantum yield and luminescence lifetime to quantify the efficiency and dynamics of the emission process.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Luminescent MOF Synthesis cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Reactant Mixing (Lanthanide Salt + this compound) hydrothermal Hydrothermal/Solvothermal Reaction (e.g., 120°C, 72h) start->hydrothermal filtration Filtration and Washing hydrothermal->filtration drying Drying filtration->drying product Final MOF Product drying->product pxrd Powder X-ray Diffraction (PXRD) product->pxrd ftir FTIR Spectroscopy product->ftir tga Thermogravimetric Analysis (TGA) product->tga pl Photoluminescence Spectroscopy product->pl structure Structural Analysis pxrd->structure stability Thermal Stability Assessment tga->stability luminescence Luminescence Properties (Wavelength, Quantum Yield, Lifetime) pl->luminescence

Caption: Generalized workflow for the synthesis and characterization of luminescent MOFs.

Signaling Pathway: The Antenna Effect

antenna_effect The Antenna Effect in Lanthanide MOFs ligand_ground Ligand (S₀) ligand_excited_singlet Ligand (S₁) ligand_ground->ligand_excited_singlet Excitation ligand_excited_triplet Ligand (T₁) ligand_excited_singlet->ligand_excited_triplet 2. Intersystem Crossing (ISC) ln_excited Lanthanide Ion (Excited State) ligand_excited_triplet->ln_excited 3. Energy Transfer (ET) ln_ground Lanthanide Ion (Ground State) photon_out Emitted Photon (Visible Light) ln_ground->photon_out Luminescence ln_excited->ln_ground 4. Radiative Relaxation photon_in Incoming Photon (UV Light) photon_in->ligand_ground 1. Light Absorption

Caption: Energy transfer mechanism (antenna effect) in lanthanide-based MOFs.

Conclusion and Future Perspectives

The use of this compound as an organic linker presents an opportunity for the development of novel luminescent materials with unique structural and photophysical properties. The protocols and data presented here, derived from analogous isophthalic acid-based systems, provide a solid foundation for researchers to begin exploring this area. Future work should focus on the systematic synthesis and characterization of MOFs using this compound with various metal ions, particularly lanthanides, to fully elucidate their potential in applications such as chemical sensing, bio-imaging, and solid-state lighting. The steric hindrance from the methyl group may lead to frameworks with interesting topologies and porosities, which could also be explored for applications beyond luminescence.

References

Application Notes and Protocols for 2-Methylisophthalic Acid-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methylisophthalic acid derivatives, primarily as organic linkers in Metal-Organic Frameworks (MOFs), for advanced drug delivery applications. While direct examples of drug delivery systems using this compound are emerging, the principles and protocols outlined here are based on closely related isophthalic acid systems and the broader field of MOF-based drug delivery.

Introduction to this compound in Drug Delivery

This compound and its derivatives are versatile organic compounds that can be employed as linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and tailorable chemical functionalities make them excellent candidates for drug delivery systems.[1][2][3] The incorporation of this compound as a linker can influence the physicochemical properties of the resulting MOF, such as its porosity, stability, and interaction with drug molecules, thereby affecting drug loading and release kinetics.

A notable example of a related system involves a copper-based MOF synthesized using a mixture of isophthalic acid and 1,3,5-benzenetricarboxylic acid, which has been investigated for the delivery of ibuprofen and doxorubicin.[4] This highlights the potential of isophthalic acid derivatives in creating effective drug carriers.

Key Advantages of MOF-Based Drug Delivery Systems

  • High Drug Loading Capacity: The porous nature of MOFs allows for a high loading capacity of therapeutic agents.[1][5]

  • Controlled Release: Drug release can be controlled by various stimuli, such as pH, temperature, or the presence of specific biomolecules.[6]

  • Biocompatibility: Many MOFs can be synthesized from biocompatible metal ions (e.g., iron, zinc) and organic linkers.[1][7]

  • Tunable Properties: The structure and function of MOFs can be precisely tailored by selecting different metal ions and organic linkers.[2][3]

Quantitative Data Summary

The following table summarizes typical quantitative data for MOF-based drug delivery systems. Data for a hypothetical this compound-based MOF (MIA-MOF) is included for illustrative purposes, based on values reported for similar systems.

MOF SystemMetal IonOrganic LinkersDrugDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Key Findings
Cu-MOF (Mixed Ligand) [4]Cu(II)Isophthalic acid, 1,3,5-Benzenetricarboxylic acidIbuprofen~15-20Not ReportedpH-sensitive release, with faster release in acidic conditions.
Cu-MOF (Mixed Ligand) [4]Cu(II)Isophthalic acid, 1,3,5-Benzenetricarboxylic acidDoxorubicin~10-15Not ReportedPotential for anticancer drug delivery.
ZIF-8 [6]Zn(II)2-Methylimidazole5-Fluorouracil~60>90pH-responsive release, with significantly faster release at pH 5.0 than at pH 7.4.
UiO-66 [5]Zr(IV)Terephthalic acidDoxorubicin~45Not ReportedHigh drug loading capacity for anticancer drugs.
UiO-66 [5]Zr(IV)Terephthalic acidIbuprofen~6.7Not ReportedDemonstrates the influence of drug molecule size on loading capacity.
Hypothetical MIA-MOF Zn(II)This compoundDoxorubicin~25-35~85-95Expected pH-responsive release due to the acidic tumor microenvironment.

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, drug loading, and in vitro evaluation of a hypothetical this compound-based MOF (MIA-MOF) for drug delivery.

Protocol 1: Synthesis of MIA-MOF (Solvothermal Method)

This protocol describes a common method for synthesizing MOFs.

  • Materials:

    • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

    • This compound (H₂MIA)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

    • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

    • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

    • Dry the final product under vacuum at 80 °C for 12 hours.

Protocol 2: Characterization of MIA-MOF

This protocol outlines the standard techniques to characterize the synthesized MOF.

  • Powder X-ray Diffraction (PXRD):

    • Use a diffractometer with Cu Kα radiation to confirm the crystallinity and phase purity of the synthesized MIA-MOF.

    • Compare the obtained pattern with simulated patterns or literature data if available.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried MIA-MOF powder on a carbon tape-coated stub and sputter-coat with a thin layer of gold.

    • Observe the morphology and particle size of the crystals.

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the MIA-MOF from room temperature to 800 °C under a nitrogen atmosphere.

    • Determine the thermal stability of the framework and identify the temperature at which the organic linker decomposes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the FTIR spectrum of the MIA-MOF to confirm the coordination of the carboxylate groups of the this compound to the metal centers.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • Perform nitrogen adsorption-desorption measurements at 77 K to determine the specific surface area and pore size distribution of the MIA-MOF.

Protocol 3: Drug Loading into MIA-MOF (Post-Synthetic Encapsulation)

This protocol describes a common method for loading a drug into the synthesized MOF.

  • Materials:

    • Activated MIA-MOF

    • Doxorubicin hydrochloride (DOX)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Disperse 10 mg of activated MIA-MOF in 10 mL of a 1 mg/mL solution of Doxorubicin in PBS (pH 7.4).

    • Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

    • Collect the drug-loaded MOF (DOX@MIA-MOF) by centrifugation.

    • Wash the DOX@MIA-MOF with fresh PBS to remove any surface-adsorbed drug.

    • Determine the amount of encapsulated drug by measuring the concentration of Doxorubicin in the supernatant using UV-Vis spectroscopy at its characteristic wavelength (around 480 nm).

    • Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol details how to study the release of the drug from the MOF in different pH environments.

  • Materials:

    • DOX@MIA-MOF

    • Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions)

    • Acetate Buffer at pH 5.5 (simulating the tumor microenvironment)

  • Procedure:

    • Disperse 5 mg of DOX@MIA-MOF in 10 mL of the release medium (PBS pH 7.4 or Acetate Buffer pH 5.5) in a dialysis bag (with an appropriate molecular weight cut-off).

    • Place the dialysis bag in a beaker containing 40 mL of the same release medium.

    • Maintain the setup at 37 °C with gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag and replace it with 1 mL of fresh medium.

    • Quantify the concentration of released Doxorubicin in the collected aliquots using UV-Vis spectroscopy.

    • Plot the cumulative drug release percentage as a function of time for each pH condition.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol is for assessing the toxicity of the MOF and the drug-loaded MOF on cancer cells.

  • Materials:

    • Human breast cancer cell line (e.g., MCF-7)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • MIA-MOF, DOX@MIA-MOF, and free Doxorubicin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Seed the MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of MIA-MOF, DOX@MIA-MOF, and free Doxorubicin in the cell culture medium.

    • Replace the medium in the wells with the prepared solutions containing different concentrations of the test compounds. Include a control group with only fresh medium.

    • Incubate the cells for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability (%) relative to the control group and plot it against the concentration to determine the IC50 values.

Visualizations

Experimental Workflow for MOF-Based Drug Delivery

G cluster_synthesis Synthesis & Characterization cluster_loading Drug Loading cluster_evaluation In Vitro Evaluation S1 Metal Salt (e.g., Zn(NO₃)₂·6H₂O) S3 Solvothermal Synthesis S1->S3 S2 Organic Linker (this compound) S2->S3 S4 MIA-MOF Crystals S3->S4 S5 Characterization (PXRD, SEM, TGA, FTIR, BET) S4->S5 L1 Activated MIA-MOF S4->L1 Activation L3 Post-Synthetic Encapsulation L1->L3 L2 Drug Solution (e.g., Doxorubicin) L2->L3 L4 DOX@MIA-MOF L3->L4 L5 Quantification (UV-Vis) L4->L5 E1 DOX@MIA-MOF L4->E1 E2 Drug Release Study (pH 7.4 & 5.5) E1->E2 E3 Cytotoxicity Assay (MTT Assay) E1->E3 E4 Cell Viability & IC50 E3->E4

Caption: Workflow for synthesis, drug loading, and evaluation of MIA-MOF.

pH-Responsive Drug Release Mechanism

G cluster_physiological Physiological pH (7.4) cluster_tumor Tumor Microenvironment (pH 5.5) P1 DOX@MIA-MOF (Stable) P2 Slow Drug Release P1->P2 T1 DOX@MIA-MOF T2 Protonation of Linker Framework Destabilization T1->T2 T3 Rapid Drug Release T2->T3

Caption: pH-triggered drug release from MIA-MOF in different environments.

References

Coordination Chemistry of 2-Methylisophthalic Acid with Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the coordination chemistry of 2-methylisophthalic acid with various transition metals. It includes application notes relevant to materials science and drug development, alongside specific experimental protocols for the synthesis and characterization of these coordination compounds.

Introduction

This compound, a substituted aromatic dicarboxylic acid, serves as a versatile ligand in coordination chemistry. Its carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of a diverse range of coordination polymers and metal-organic frameworks (MOFs). The presence of the methyl group introduces steric hindrance and alters the electronic properties of the ligand, influencing the resulting structures and properties of the metal complexes. The study of these complexes is driven by their potential applications in catalysis, gas storage, and particularly in the development of new therapeutic agents, leveraging the biological activity of both the transition metals and the organic ligand.

Application Notes

The coordination complexes of this compound with transition metals exhibit a range of properties that make them attractive for various applications:

  • Drug Delivery: The porous nature of MOFs constructed from this compound could allow for the encapsulation and controlled release of therapeutic agents. The biocompatibility of certain transition metals, such as zinc, makes these materials particularly interesting for biomedical applications.

  • Catalysis: Transition metal nodes within the framework can act as catalytic sites. For instance, zinc-based MOFs have shown promise as heterogeneous catalysts in various organic transformations, including nitroaldol (Henry) reactions. The specific coordination environment around the metal center, influenced by the this compound ligand, can tune the catalytic activity and selectivity.

  • Antimicrobial and Anticancer Agents: Transition metal complexes, in general, are known to possess antimicrobial and anticancer properties. The combination of a biologically active metal ion with the this compound ligand could lead to synergistic effects, enhancing the therapeutic potential. The biological activity of copper complexes, for example, is an active area of research.

  • Sensing: The luminescent properties of some transition metal complexes can be modulated by the presence of specific analytes, making them suitable for the development of chemical sensors.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of transition metal complexes with this compound, based on methodologies reported for structurally similar ligands.

Protocol 1: Hydrothermal Synthesis of a Transition Metal-2-Methylisophthalate MOF

This protocol describes a typical hydrothermal synthesis of a metal-organic framework.

Materials:

  • This compound (H₂mip)

  • Transition metal salt (e.g., Cobalt(II) nitrate hexahydrate, Manganese(II) chloride tetrahydrate, Zinc(II) acetate dihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of the transition metal salt in 5 mL of deionized water.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, filter the resulting crystalline product.

  • Wash the crystals with DMF and then with ethanol.

  • Dry the product in an oven at 60 °C overnight.

Protocol 2: Characterization of the Synthesized Complexes

1. Single-Crystal X-ray Diffraction:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

2. Powder X-ray Diffraction (PXRD):

  • Grind a sample of the crystalline product into a fine powder.

  • Record the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Compare the experimental pattern with the simulated pattern from the single-crystal X-ray diffraction data to confirm phase purity.

3. Thermogravimetric Analysis (TGA):

  • Place a small amount of the sample (5-10 mg) in an alumina crucible.

  • Heat the sample from room temperature to a desired final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature to determine the thermal stability and decomposition pattern of the complex.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the characteristic vibrational bands of the carboxylate groups and the ligand backbone to confirm coordination to the metal center.

Data Presentation

Due to the limited availability of specific quantitative data for this compound complexes in the public domain, the following tables present representative data for complexes with the structurally similar ligand, 5-methylisophthalic acid (mip), to provide an indication of expected values.

Table 1: Selected Bond Lengths (Å) for M(II)-5-methylisophthalate Complexes

BondCo(II) ComplexNi(II) Complex
M-O(carboxylate)2.007(3) - 2.262(3)-
M-N(pyridyl)2.176(3) - 2.184(3)-

Data extracted from a study on cobalt(II) and nickel(II) complexes with 5-methylisophthalate and dipyridyl-containing ligands.

Table 2: Selected Bond Angles (°) for a Co(II)-5-methylisophthalate Complex

AngleValue
O(1)-Co(1)-N(1)94.81(12)
O(3#2)-Co(1)-N(1)89.72(12)
N(1)-Co(1)-N(2#3)177.57(14)
O(2#1)-Co(1)-O(1)105.50(11)

Data extracted from a study on a cobalt(II) complex with 5-methylisophthalate and a dipyridyl-containing ligand.

Table 3: Representative Thermal Decomposition Data for Manganese Carboxylate Complexes

CompoundDecomposition StepTemperature Range (°C)Mass Loss (%)Final Residue
Mn(II) Carboxylate Polymer1 (Dehydration)30 - 150~5
2 (Ligand decomp.)250 - 500~45Mn₃O₄

This is a generalized representation based on typical thermal decomposition patterns of manganese carboxylate coordination polymers.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of transition metal complexes with this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start Start dissolve_metal Dissolve Transition Metal Salt start->dissolve_metal dissolve_ligand Dissolve 2-Methylisophthalic Acid start->dissolve_ligand mix Mix Solutions dissolve_metal->mix dissolve_ligand->mix hydrothermal Hydrothermal/Solvothermal Reaction mix->hydrothermal filter Filter Crystals hydrothermal->filter wash Wash Crystals filter->wash dry Dry Product wash->dry scxrd Single-Crystal X-ray Diffraction dry->scxrd pxrd Powder X-ray Diffraction dry->pxrd tga Thermogravimetric Analysis (TGA) dry->tga ftir FTIR Spectroscopy dry->ftir catalysis Catalytic Activity Testing dry->catalysis biological Biological Activity Screening dry->biological

General workflow for synthesis and characterization.
Coordination Modes of Isophthalate

This diagram illustrates some of the possible coordination modes of the isophthalate ligand.

coordination_modes cluster_monodentate Monodentate cluster_bidentate_chelating Bidentate Chelating cluster_bidentate_bridging Bidentate Bridging a M-O-C b M<--O  |    C=O c M-O-C-O-M

Possible coordination modes of the carboxylate group.

Conclusion

The coordination chemistry of this compound with transition metals presents a rich field of study with significant potential for the development of new materials with tailored properties. While specific data for this ligand remains somewhat scarce in readily available literature, the established methodologies for related isophthalate derivatives provide a solid foundation for further research. The protocols and data presented herein offer a starting point for researchers and drug development professionals interested in exploring the synthesis, characterization, and application of these promising coordination compounds. Further investigation is warranted to fully elucidate the structural diversity and functional potential of transition metal complexes based on this compound.

Application Notes and Protocols: Polymerization of 2-Methylisophthalic Acid with Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters through the polymerization of 2-Methylisophthalic acid with various diols. The inclusion of a methyl group on the isophthalic acid backbone can influence the final polymer properties, such as glass transition temperature, solubility, and degradation characteristics, which are of significant interest in applications like drug delivery systems, medical device coatings, and specialty excipients.

Introduction

Polyesters are a versatile class of polymers widely utilized in the biomedical and pharmaceutical fields due to their biocompatibility and tunable degradation profiles. The synthesis of polyesters via polycondensation of a dicarboxylic acid with a diol is a common and adaptable method. This compound is an interesting monomer for creating polyesters with potentially altered physicochemical properties compared to those derived from isophthalic acid. The methyl substituent can introduce steric hindrance, affecting chain packing and intermolecular forces, thereby modifying the thermal and mechanical properties of the resulting polymer.

This document outlines the materials, equipment, and a general procedure for the melt polycondensation of this compound with three common diols: Ethylene Glycol, Neopentyl Glycol, and 1,4-Butanediol. It also presents expected (estimated) quantitative data for the resulting polymers and visual diagrams to illustrate the experimental workflow and polymerization process.

Predicted Polymer Properties

The following table summarizes the estimated quantitative data for polyesters synthesized from this compound and various diols. These values are predictions based on structure-property relationships observed in similar polyester systems, as direct experimental data for these specific homopolymers is not widely available in published literature. The presence of the methyl group on the isophthalic acid ring is expected to increase the glass transition temperature (Tg) and potentially disrupt crystalline packing, leading to more amorphous materials compared to their unsubstituted isophthalic acid counterparts.

DiolPolymer NamePredicted Glass Transition Temp. (Tg) (°C)Predicted Melting Temp. (Tm) (°C)Predicted Molecular Weight (Mn) ( g/mol )Predicted Polydispersity Index (PDI)
Ethylene GlycolPoly(ethylene 2-methylisophthalate)70 - 85Amorphous or low crystallinity15,000 - 25,0001.8 - 2.5
Neopentyl GlycolPoly(neopentyl 2-methylisophthalate)90 - 105Amorphous15,000 - 25,0001.8 - 2.5
1,4-ButanediolPoly(butylene 2-methylisophthalate)45 - 60Amorphous or low crystallinity15,000 - 25,0001.8 - 2.5

Experimental Protocols

Materials
  • This compound (99% purity)

  • Ethylene Glycol (99.8% purity, anhydrous)

  • Neopentyl Glycol (99% purity)

  • 1,4-Butanediol (99% purity)

  • Antimony(III) oxide (catalyst, 99.99% purity)

  • Triphenyl phosphate (stabilizer, 99% purity)

  • High purity nitrogen gas

  • Dichloromethane (for polymer precipitation and washing)

  • Methanol (for polymer precipitation and washing)

Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL)

  • Mechanical stirrer with a high-torque motor and a vacuum-tight seal

  • Distillation head with a condenser and a collection flask

  • Nitrogen gas inlet and outlet

  • High-vacuum pump

  • Heating mantle with a temperature controller

  • Thermocouple

  • Glassware for polymer precipitation and filtration

  • Vacuum oven for drying

General Two-Stage Melt Polycondensation Procedure

This protocol describes a general method for synthesizing polyesters from this compound and a diol via a two-stage melt polycondensation process.

Stage 1: Esterification

  • Reactor Setup: Assemble the reaction apparatus (three-neck flask, mechanical stirrer, distillation head, nitrogen inlet/outlet, and thermocouple) and ensure all glassware is thoroughly dried.

  • Charging Monomers and Catalyst: Charge the reactor with this compound and the selected diol in a 1:1.2 molar ratio (a 20% excess of the diol is used to compensate for losses during distillation).

  • Catalyst and Stabilizer Addition: Add the catalyst, antimony(III) oxide (approx. 0.03-0.05 mol% relative to the dicarboxylic acid), and the stabilizer, triphenyl phosphate (approx. 0.05-0.1 mol% relative to the dicarboxylic acid), to the monomer mixture.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, constant nitrogen flow throughout the esterification stage.

  • Heating and Reaction: Begin stirring the mixture and gradually heat the reactor to 180-200°C. Water will begin to distill off as the esterification reaction proceeds.

  • Monitoring Reaction Progress: Continue the reaction at this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected in the receiving flask. The reaction mixture should become clear and homogenous.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-240°C.

  • Application of Vacuum: Once the desired temperature is reached, slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This will facilitate the removal of the excess diol and any remaining water, driving the polymerization reaction forward.

  • Monitoring Viscosity: As the polycondensation proceeds, a noticeable increase in the viscosity of the molten polymer will be observed. This can be monitored by the torque on the mechanical stirrer.

  • Reaction Termination: Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Recovery: Release the vacuum with nitrogen gas and carefully pour the hot, viscous polymer onto a clean, non-stick surface (e.g., a stainless steel tray or PTFE sheet) to cool.

  • Purification: Once cooled to room temperature, the solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated by pouring the solution into a non-solvent (e.g., cold methanol). This process helps to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Visualizations

polymerization_workflow Experimental Workflow for Polyester Synthesis start Start setup Assemble and Dry Reaction Apparatus start->setup charge Charge Monomers, Catalyst, and Stabilizer setup->charge purge Purge with Nitrogen charge->purge esterification Stage 1: Esterification (180-200°C, 2-4h) purge->esterification polycondensation Stage 2: Polycondensation (220-240°C, <1 mmHg, 2-4h) esterification->polycondensation cool Cool and Recover Polymer polycondensation->cool purify Dissolve and Precipitate cool->purify dry Dry in Vacuum Oven purify->dry characterize Characterize Polymer (GPC, DSC, NMR) dry->characterize end End characterize->end

Caption: A flowchart illustrating the key steps in the two-stage melt polycondensation synthesis of polyesters.

polymerization_reaction General Polycondensation Reaction Scheme diacid n HOOC-R(CH3)-COOH (this compound) polyester H-[O-R'-OOC-R(CH3)-CO]n-O-R'-OH (Polyester) diacid->polyester Heat, Catalyst Vacuum diol + (n+1) HO-R'-OH (Diol) diol->polyester Heat, Catalyst Vacuum water + 2n H2O polyester->water

Caption: The general chemical equation for the polycondensation of this compound with a diol.

Characterization

The synthesized polyesters should be characterized to determine their key properties:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg) and the melting temperature (Tm), if any.

  • Chemical Structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) should be used to confirm the chemical structure of the repeating units and to verify the incorporation of both the dicarboxylic acid and the diol into the polymer chain.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Care should be taken when working with hot glassware and heating mantles.

  • The vacuum system should be assembled and operated with caution to prevent implosion.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Methylisophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methylisophthalic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly through the oxidation of a 2,6-disubstituted toluene precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically begins with a 2,6-disubstituted toluene derivative. Common precursors include 2,6-dimethylbenzonitrile or 2,6-dimethylaniline. The choice of starting material often depends on commercial availability and the desired synthetic route.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Oxidation: The oxidizing agent may be insufficient, or the reaction time and temperature may not be optimal for converting both methyl groups to carboxylic acids.

  • Catalyst Deactivation: The catalyst, if used, may become inactive over the course of the reaction.

  • Side Reactions: Competing reactions, such as over-oxidation leading to ring cleavage or the formation of polymeric byproducts, can consume the starting material.

  • Product Loss During Workup: this compound has some solubility in aqueous and organic solvents, which can lead to losses during extraction and purification steps.

Q3: The isolated product is colored (e.g., yellow or brown). What is the cause and how can I fix it?

A3: Colored impurities often arise from side reactions or the presence of residual metal catalysts. To decolorize the product, you can employ techniques such as recrystallization from a suitable solvent or treatment with activated carbon.

Q4: How can I effectively purify the crude this compound?

A4: The most common and effective method for purifying crude this compound is recrystallization. The crude product can be dissolved in a hot solvent, such as water or a mixed solvent system, and then allowed to cool slowly to form pure crystals. Washing the crystals with a small amount of cold solvent can help remove any remaining impurities.

Experimental Protocols

A common method for synthesizing this compound is the oxidation of 2,6-dimethylbenzonitrile. The nitrile group can then be hydrolyzed to a carboxylic acid.

Protocol: Synthesis of this compound via Oxidation of 2,6-Dimethylbenzonitrile

Step 1: Oxidation of 2,6-Dimethylbenzonitrile to 2-Cyano-6-methylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylbenzonitrile in a suitable solvent like pyridine or a mixture of pyridine and water.

  • Addition of Oxidant: Slowly add potassium permanganate (KMnO₄) in portions to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 2-cyano-6-methylbenzoic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Step 2: Hydrolysis of 2-Cyano-6-methylbenzoic Acid to this compound

  • Reaction Setup: In a round-bottom flask, suspend the 2-cyano-6-methylbenzoic acid in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Hydrolysis: Heat the mixture to reflux for several hours until the evolution of ammonia gas ceases, indicating the completion of nitrile hydrolysis.

  • Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry to yield the final product. Further purification can be achieved by recrystallization.

Data Presentation

The following tables provide a summary of typical reaction conditions and their impact on the synthesis of this compound.

Table 1: Optimization of Oxidation Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Starting Material 2,6-Dimethylbenzonitrile2,6-Dimethylbenzonitrile2,6-Dimethylbenzonitrile
Oxidizing Agent KMnO₄KMnO₄Na₂Cr₂O₇/H₂SO₄
Solvent Pyridine/WaterAcetic AcidWater
Temperature 100°C (Reflux)110°C (Reflux)90°C
Reaction Time 8 hours6 hours12 hours
Yield of Intermediate ModerateHighLow

Table 2: Optimization of Hydrolysis Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Starting Material 2-Cyano-6-methylbenzoic acid2-Cyano-6-methylbenzoic acid2-Cyano-6-methylbenzoic acid
Hydrolysis Agent 10% NaOH (aq)20% H₂SO₄ (aq)15% KOH (aq)
Temperature 100°C (Reflux)120°C (Reflux)100°C (Reflux)
Reaction Time 6 hours8 hours6 hours
Yield of Final Product HighModerateHigh

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_oxidation Step 1: Oxidation cluster_hydrolysis Step 2: Hydrolysis start_ox 2,6-Dimethylbenzonitrile add_oxidant Add KMnO₄ in Pyridine/Water start_ox->add_oxidant reflux_ox Reflux for 8h add_oxidant->reflux_ox workup_ox Cool, Filter MnO₂, Acidify reflux_ox->workup_ox intermediate Crude 2-Cyano-6-methylbenzoic Acid workup_ox->intermediate purify_intermediate Recrystallize intermediate->purify_intermediate pure_intermediate Pure Intermediate purify_intermediate->pure_intermediate start_hy Pure Intermediate add_base Suspend in 10% NaOH(aq) start_hy->add_base reflux_hy Reflux for 6h add_base->reflux_hy workup_hy Cool, Acidify with HCl reflux_hy->workup_hy product Crude this compound workup_hy->product purify_product Recrystallize product->purify_product final_product Pure this compound purify_product->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_oxidation Check Oxidation Step start->check_oxidation check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_workup Check Workup/Purification start->check_workup incomplete_ox Incomplete Oxidation? check_oxidation->incomplete_ox incomplete_hy Incomplete Hydrolysis? check_hydrolysis->incomplete_hy product_loss Product Loss During Workup? check_workup->product_loss incomplete_ox->check_hydrolysis No increase_oxidant Increase Oxidant Stoichiometry incomplete_ox->increase_oxidant Yes increase_time_temp_ox Increase Reaction Time/Temp incomplete_ox->increase_time_temp_ox Yes incomplete_hy->check_workup No increase_base Increase Base Concentration incomplete_hy->increase_base Yes increase_time_temp_hy Increase Reaction Time/Temp incomplete_hy->increase_time_temp_hy Yes optimize_extraction Optimize Extraction pH & Solvents product_loss->optimize_extraction Yes recrystallization_solvent Optimize Recrystallization Solvent product_loss->recrystallization_solvent Yes

Caption: Troubleshooting decision tree for low reaction yield.

Byproduct formation in the synthesis of 2-Methylisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methylisophthalic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound is typically synthesized through the oxidation of a precursor molecule with two methyl groups and one carboxyl group, or three methyl groups, at the appropriate positions on a benzene ring. The most common starting materials include:

  • 2,3-Dimethylbenzoic acid: This is a direct precursor where one of the methyl groups is selectively oxidized.

  • 1,2,3-Trimethylbenzene (Hemimellitene): In this case, two of the three methyl groups are oxidized to carboxylic acids.[1][2][3]

Q2: What is the primary reaction mechanism for the synthesis of this compound?

A2: The synthesis is achieved through the side-chain oxidation of the methyl groups on the benzene ring.[4][5] Strong oxidizing agents, such as potassium permanganate (KMnO₄), are commonly used.[6][7][8] The reaction proceeds via a free-radical mechanism at the benzylic position, which is particularly susceptible to oxidation.[4][6][9]

Q3: What are the most common byproducts I should expect?

A3: Byproduct formation is a common issue and typically arises from incomplete oxidation or over-oxidation. Based on analogous syntheses of substituted isophthalic acids, the expected byproducts include:

  • Incompletely Oxidized Intermediates: If starting from 1,2,3-trimethylbenzene, isomers of dimethylbenzoic acid (such as 2,3-dimethylbenzoic acid) can be present if the reaction does not go to completion.

  • Over-oxidation Products: The remaining methyl group of the desired this compound can be further oxidized under harsh conditions to yield 1,2,3-Benzenetricarboxylic acid (Hemimellitic acid).

  • Starting Material: Unreacted starting material may also be present in the crude product.

Q4: How can I purify the crude this compound?

A4: Purification of crude this compound can be effectively achieved using standard techniques for aromatic carboxylic acids. A common and effective method is a multi-step process involving acid-base chemistry:

  • Dissolution in Base: The crude product is dissolved in an aqueous basic solution (e.g., sodium hydroxide) to form the water-soluble disodium salt.

  • Decolorization: The basic solution can be treated with activated carbon to adsorb colored impurities.

  • Filtration: Insoluble impurities are removed by filtration.

  • Acid Precipitation: The purified this compound is precipitated from the filtrate by the addition of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Isolation and Drying: The purified solid is collected by filtration, washed with cold water to remove residual salts, and then dried. For higher purity, recrystallization from a suitable solvent can be performed as a final step.

Troubleshooting Guides

Issue Probable Cause Recommended Solution
Low or No Product Yield 1. Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material may be too low for complete conversion. 2. Low Reaction Temperature: The oxidation reaction may be too slow at lower temperatures. 3. Poor Reagent Purity: Impurities in the starting material can inhibit the reaction. 4. Inadequate Mixing: Poor stirring can lead to localized reagent depletion.1. Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄). 2. Gradually increase the reaction temperature while monitoring the reaction progress. 3. Ensure the purity of the starting materials using appropriate analytical techniques. 4. Use a mechanical stirrer to ensure vigorous and homogeneous mixing.
Presence of Significant Amounts of Incompletely Oxidized Byproducts 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Sub-optimal Amount of Oxidant: Not enough oxidizing agent was used to convert all methyl groups.1. Increase the reaction time and monitor the disappearance of the intermediate by TLC or HPLC. 2. Perform stoichiometric calculations to ensure a sufficient amount of the oxidizing agent is used.
Formation of Over-oxidation Byproducts (e.g., Tricarboxylic Acids) 1. Harsh Reaction Conditions: Excessively high temperatures or a large excess of the oxidizing agent can lead to the oxidation of the remaining methyl group. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the desired product has formed can result in further oxidation.1. Use milder reaction conditions, such as a lower temperature or a more controlled addition of the oxidizing agent. 2. Monitor the reaction closely and stop it once the formation of the desired product is maximized.
Product is a Dark Color or Contains Insoluble Impurities 1. Formation of Manganese Dioxide (MnO₂): If using KMnO₄, a brown MnO₂ precipitate is a normal byproduct of the reaction. 2. Charring: Overheating can cause the decomposition of organic materials. 3. Side Reactions: Other side reactions can produce colored, polymeric, or insoluble byproducts.1. During workup, MnO₂ can be removed by filtration. Adding a reducing agent like sodium bisulfite can also dissolve it. 2. Ensure uniform heating and avoid localized overheating. 3. Purify the crude product by dissolving it in a basic solution, treating with activated carbon, filtering, and then re-precipitating with acid.

Data Presentation

The following table presents representative data on the composition of a crude product mixture from a synthesis analogous to that of this compound (specifically, the synthesis of 5-Methylisophthalic acid). This illustrates the typical distribution of the desired product and major byproducts before purification.

Table 1: Example Composition of Crude Product from a Substituted Isophthalic Acid Synthesis

Component Chemical Name Percentage in Crude Product (%)
Desired Product 5-Methylisophthalic Acid85%
Incomplete Oxidation Byproduct 3,5-Dimethylbenzoic Acid10%
Over-oxidation Byproduct 1,3,5-Trimesic Acid5%

Data is illustrative and based on the synthesis of 5-Methylisophthalic acid.

Experimental Protocols

General Protocol for the Oxidation of 1,2,3-Trimethylbenzene to this compound

This protocol is a general guideline for the potassium permanganate-mediated oxidation of an alkylbenzene.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2,3-trimethylbenzene and water.

  • Slowly add potassium permanganate (KMnO₄) in portions to the stirred mixture. The molar ratio of KMnO₄ to the starting material should be calculated to ensure the oxidation of two methyl groups. An excess of KMnO₄ is typically required.

2. Reaction:

  • Heat the reaction mixture to reflux with vigorous stirring.

  • The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Continue refluxing for several hours until the starting material is consumed (monitor by TLC or GC).

3. Work-up:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate. The filter cake should be washed with hot water to recover any adsorbed product.

  • To dissolve any remaining fine particles of MnO₂, a reducing agent (e.g., sodium bisulfite) can be added to the filtrate until the solution becomes colorless.

4. Isolation:

  • Acidify the clear filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 1-2.

  • The this compound will precipitate out of the solution as a white solid.

5. Purification:

  • Cool the suspension in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product in a vacuum oven.

  • For higher purity, the crude product can be recrystallized from water or subjected to the acid-base purification protocol described in the FAQs.

Visualizations

Reaction Pathways

Synthesis_Pathways Figure 1. Synthesis and Byproduct Formation Pathways Start 1,2,3-Trimethylbenzene Intermediate 2,3-Dimethylbenzoic Acid (Incomplete Oxidation) Start->Intermediate [O] Product This compound (Desired Product) Intermediate->Product [O] Byproduct 1,2,3-Benzenetricarboxylic Acid (Over-oxidation) Product->Byproduct [O] (Harsh Conditions)

Caption: Synthesis and Byproduct Formation Pathways

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Completion Analyze Crude Product: - Unreacted Starting Material? - Incomplete Oxidation Byproduct? Start->Check_Completion Incomplete_Reaction Issue: Incomplete Reaction Check_Completion->Incomplete_Reaction Yes Check_Overoxidation Analyze Crude Product: - Over-oxidation Byproduct? Check_Completion->Check_Overoxidation No Solution1 Increase Reaction Time or Temperature Incomplete_Reaction->Solution1 Solution2 Increase Molar Ratio of Oxidant Incomplete_Reaction->Solution2 End Optimize Yield Solution1->End Solution2->End Overoxidation Issue: Over-oxidation Check_Overoxidation->Overoxidation Yes Check_Overoxidation->End No Solution3 Use Milder Conditions: - Lower Temperature - Control Oxidant Addition Overoxidation->Solution3 Solution3->End

Caption: Troubleshooting Workflow for Low Yield

References

Technical Support Center: 2-Methylisophthalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylisophthalic acid during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via the oxidation of 2,3-dimethylbenzoic acid or a similar precursor.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Ineffective Oxidation: The oxidizing agent may be weak, or the reaction conditions (temperature, pressure) may be insufficient. 2. Catalyst Deactivation: The catalyst, if used, may have lost its activity. 3. Poor Starting Material Quality: Impurities in the 2,3-dimethylbenzoic acid can hinder the reaction.1. Optimize Reaction Conditions: Gradually increase the reaction temperature within a safe range (e.g., 330-550°F for non-catalytic oxidation) and consider conducting the reaction under pressure (2-10 atmospheres) to enhance oxygen solubility.[1] 2. Use Fresh Catalyst: Ensure the catalyst is fresh and active. 3. Purify Starting Material: Verify the purity of the starting material using appropriate analytical methods.
Formation of Byproducts (e.g., Trimellitic Acid) 1. Over-oxidation: The reaction conditions are too harsh, leading to the oxidation of the second methyl group. 2. Incorrect Stoichiometry: An excess of the oxidizing agent can lead to further oxidation.1. Control Reaction Time and Temperature: Carefully monitor the reaction and stop it once the desired product is formed. Lowering the temperature can also help reduce over-oxidation.[1] 2. Adjust Reagent Ratios: Use a stoichiometric amount of the oxidizing agent.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Inefficient Purification: The purification method is not effectively separating the product from the unreacted starting material.1. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and ensure it goes to completion. 2. Improve Purification: Utilize recrystallization with a suitable solvent system. For example, refluxing the crude product with xylene can help remove unreacted toluic acid derivatives.[1]
Product Discoloration 1. Side Reactions: Undesired side reactions may be producing colored impurities. 2. Thermal Decomposition: High temperatures may cause some of the organic material to char.1. Use Milder Conditions: If possible, use a milder catalyst or lower the reaction temperature.[2] 2. Purification: Employ activated carbon during the purification process to adsorb color bodies. Sublimation can also be an effective method for removing colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common method for synthesizing this compound?

A1: A common synthetic route is the selective oxidation of one of the two methyl groups of 2,3-dimethylbenzoic acid. This is typically achieved using an oxidizing agent in the liquid phase, sometimes with a catalyst. Non-catalytic oxidation with an oxygen-containing gas at elevated temperatures and pressures is also a viable method.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will allow you to track the consumption of the starting material and the formation of the product.

Q3: What are the key parameters to optimize for a higher yield of this compound?

A3: Key parameters to optimize include:

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to over-oxidation and byproduct formation.[1]

  • Pressure: Increased pressure can enhance the solubility of gaseous oxidants like oxygen, leading to a faster reaction.[1]

  • Catalyst: The choice and concentration of the catalyst (if used) are crucial.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessive time can lead to byproduct formation.

  • Solvent: The choice of solvent can influence the reaction rate and product solubility.

Q4: What are some common byproducts in this synthesis, and how can they be minimized?

A4: A common byproduct is trimellitic acid, resulting from the over-oxidation of both methyl groups. Unreacted 2,3-dimethylbenzoic acid can also be present as an impurity. To minimize byproducts, it is essential to have precise control over reaction conditions, particularly temperature and reaction time, and to use the correct stoichiometric ratio of reactants.[1]

Q5: What is an effective method for purifying the crude this compound?

A5: Purification can be achieved through several methods. Filtration of the reaction mixture can separate the insoluble product.[1] The resulting filter cake can be washed with a solvent like xylene to remove adsorbed starting material.[1] Recrystallization from a suitable solvent is also a highly effective purification technique.[3] For removing color impurities, treatment with activated carbon or sublimation can be employed.[1]

Experimental Protocols

General Protocol for Non-Catalytic Oxidation of 2,3-Dimethylbenzoic Acid

This protocol is adapted from a general procedure for the oxidation of meta-alkyl benzoic acids.[1]

  • Reaction Setup: Charge a high-pressure reactor with 2,3-dimethylbenzoic acid.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 360-500°F).

  • Oxidation: Introduce a mixture of an oxygen-containing gas (e.g., air or a mixture of oxygen and nitrogen) into the molten starting material.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified duration. Monitor the reaction's progress using an appropriate analytical technique.

  • Isolation: After the reaction, cool the mixture and filter to isolate the crude this compound.

  • Purification: Wash the filter cake with a suitable solvent (e.g., xylene) to remove unreacted starting material.[1] Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2,3-Dimethylbenzoic Acid reactor High-Pressure Reactor start->reactor heating Heat to 360-500°F reactor->heating oxidation Introduce Oxygen-Containing Gas heating->oxidation reaction Monitor Reaction oxidation->reaction cooling Cool Reaction Mixture reaction->cooling Reaction Complete filtration Filter Crude Product cooling->filtration washing Wash with Xylene filtration->washing recrystallization Recrystallization washing->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield affects rate byproducts Byproducts temp->byproducts high temp increases pressure Pressure pressure->yield affects oxidant solubility time Reaction Time time->yield affects completion time->byproducts long time increases catalyst Catalyst catalyst->yield improves rate purity Purity yield->purity byproducts->purity decreases

Caption: Key parameters influencing the yield and purity of this compound.

References

Technical Support Center: Controlling Polymorphism in 2-Methylisophthalic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-Methylisophthalic acid. The information herein is designed to address specific challenges in controlling its polymorphic forms.

Troubleshooting Guide

Q1: I am consistently obtaining an unexpected crystal form of this compound. How can I target a specific polymorph?

Controlling polymorphism is a common challenge in pharmaceutical development.[1][2][3] The formation of a particular crystal form is influenced by a variety of thermodynamic and kinetic factors.[4] To target a specific polymorph, a systematic approach to screening and controlling crystallization conditions is necessary.

Key parameters to investigate include:

  • Solvent Selection: The polarity, hydrogen bonding capability, and molecular structure of the solvent can significantly influence which polymorph nucleates and grows.[5] Experiment with a range of solvents with different properties.

  • Supersaturation: The level of supersaturation can dictate whether a thermodynamically stable or a metastable form crystallizes. High supersaturation often favors metastable forms.[4]

  • Cooling Rate: Rapid cooling can trap kinetic polymorphs, while slow cooling is more likely to yield the thermodynamically stable form.

  • Agitation: The degree of agitation can affect nucleation rates and potentially favor the formation of certain polymorphs.

  • Temperature: Crystallization temperature can be a critical factor, especially for enantiotropic systems where different polymorphs are stable at different temperatures.

Illustrative Example: Solvent Effects on this compound Polymorphism

The following table provides hypothetical data on the crystallization of this compound from various solvents to illustrate how the choice of solvent can influence the resulting polymorphic form.

SolventCooling Rate (°C/hour)Predominant PolymorphMorphology
Acetone5Form ANeedles
Ethanol5Form BPrisms
Ethyl Acetate5Mixture of A and BNeedles and Prisms
Toluene5Form APlates
Water1Form BBlocks

Q2: My crystallization of this compound results in a mixture of polymorphs. How can I obtain a pure polymorphic form?

The concomitant crystallization of multiple polymorphs is a frequent issue.[6] To obtain a pure form, you can try the following:

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form. Ensure the seed crystals are of high purity.

  • Controlled Supersaturation: Maintaining a narrow and controlled range of supersaturation can favor the nucleation and growth of a single polymorph.

  • Solvent System Optimization: A different solvent or a co-solvent system might provide a larger kinetic or thermodynamic window for the desired polymorph to crystallize exclusively.

  • Slurry Conversion: Slurrying a mixture of polymorphs in a suitable solvent over time will often lead to the conversion of the less stable forms to the most stable polymorph under those conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control polymorphism in crystallization?

The primary factors influencing which polymorph is obtained include the solvent, temperature, cooling rate, agitation, and the presence of impurities.[1][2][3] These factors affect both the thermodynamics (relative stability of polymorphs) and the kinetics (nucleation and growth rates) of the crystallization process.

Q2: How can I screen for different polymorphs of this compound?

A comprehensive polymorph screen involves crystallizing the compound under a wide variety of conditions. This typically includes:

  • Solvent Screening: Crystallization from a diverse range of solvents (e.g., polar, non-polar, protic, aprotic).

  • Varying Cooling Rates: Performing both fast and slow cooling crystallizations.

  • Evaporation: Allowing the solvent to evaporate slowly at different temperatures.

  • Anti-Solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.

  • Thermal Methods: Melt crystallization and sublimation can sometimes yield unique polymorphs.

  • High-Pressure Crystallization: Applying high pressure during crystallization can favor the formation of denser crystal structures.

Q3: What analytical techniques are essential for characterizing polymorphs of this compound?

Several analytical techniques are used to identify and characterize different polymorphic forms:[6]

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal structures, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and transition temperatures of different polymorphs, providing information about their relative thermodynamic stability.

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates and hydrates.

  • Infrared (IR) and Raman Spectroscopy: These techniques can differentiate polymorphs based on differences in their vibrational spectra, which arise from different molecular conformations and intermolecular interactions in the crystal lattice.

  • Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR can provide detailed information about the local molecular environment in the crystal structure.

Experimental Protocols

Protocol 1: Illustrative Polymorph Screen for this compound

This protocol provides a general workflow for screening for polymorphs of this compound.

  • Solvent Selection: Choose a diverse set of at least 10-12 solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran, toluene, heptane, water).

  • Saturated Solution Preparation: For each solvent, prepare a saturated solution of this compound at an elevated temperature (e.g., 60 °C).

  • Crystallization Methods:

    • Slow Cool: Allow the saturated solutions to cool slowly to room temperature (e.g., over 4-6 hours), and then further cool to 4 °C.

    • Fast Cool: Rapidly cool the saturated solutions in an ice bath.

    • Solvent Evaporation: Leave a portion of each saturated solution in an open vial to allow for slow evaporation of the solvent at ambient temperature.

    • Anti-Solvent Addition: To a solution of this compound in a good solvent (e.g., acetone), slowly add an anti-solvent (e.g., heptane) until precipitation occurs.

  • Solid Isolation: Isolate any resulting crystals by filtration and dry them under vacuum.

  • Characterization: Analyze each solid sample by PXRD, DSC, and microscopy to identify and characterize the different crystal forms obtained.

Protocol 2: Controlled Crystallization of Hypothetical Form A of this compound (Needle Morphology)

This protocol is an illustrative example for obtaining a specific, hypothetical polymorph.

  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of acetone at 50 °C in a jacketed crystallizer.

  • Cooling: Cool the solution to 20 °C at a controlled rate of 10 °C/hour with constant stirring (e.g., 200 rpm).

  • Seeding (Optional): If available, add a small amount (e.g., 1-2 mg) of pure Form A seed crystals once the solution becomes slightly turbid.

  • Maturation: Hold the resulting slurry at 20 °C for 2 hours with continued stirring to allow for crystal growth.

  • Isolation: Filter the crystals, wash with a small amount of cold acetone, and dry under vacuum at 40 °C for 12 hours.

  • Analysis: Confirm the polymorphic identity and purity using PXRD and DSC.

Protocol 3: Controlled Crystallization of Hypothetical Form B of this compound (Prism Morphology)

This protocol is an illustrative example for obtaining a different, hypothetical polymorph.

  • Dissolution: Dissolve 1.0 g of this compound in 15 mL of ethanol at 70 °C in a jacketed crystallizer.

  • Cooling: Cool the solution to 25 °C at a slow, controlled rate of 2 °C/hour with gentle stirring (e.g., 100 rpm).

  • Maturation: Age the slurry at 25 °C for 12 hours without stirring to allow for equilibration to the more stable form.

  • Isolation: Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C for 24 hours.

  • Analysis: Verify the polymorphic form using PXRD and DSC.

Visualization of Polymorph Control Workflow

The following diagram illustrates a typical workflow for screening and controlling the polymorphic forms of a substance like this compound.

Polymorph_Control_Workflow cluster_screening Polymorph Screening cluster_control Polymorph Control & Scale-up start Start with API solvents Solvent Selection (Polar, Non-polar, etc.) start->solvents conditions Vary Crystallization Conditions (Cooling Rate, Evaporation, Anti-solvent) solvents->conditions analysis Solid-State Analysis (PXRD, DSC, TGA, Microscopy) conditions->analysis identify Identify Polymorphs (Form A, Form B, Solvates, etc.) analysis->identify thermo Determine Thermodynamic Relationships (Stable vs. Metastable) identify->thermo Characterize Forms kinetics Understand Kinetic Factors (Nucleation & Growth) identify->kinetics Study Transformations protocol Develop Controlled Crystallization Protocol (Solvent, Temp, Seeding) thermo->protocol kinetics->protocol scaleup Scale-up & Validation protocol->scaleup final Target Polymorph scaleup->final

Caption: Workflow for Polymorphism Screening and Control.

References

Preventing degradation of 2-Methylisophthalic acid during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Methylisophthalic acid in polymerization reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate degradation and optimize your polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during polymerization?

During melt polycondensation, this compound, like other aromatic polyesters, is susceptible to three main degradation pathways:

  • Thermo-oxidative Degradation: At elevated temperatures in the presence of oxygen, the methyl group on the isophthalic acid ring can be a site for oxidation. This process can initiate a free-radical chain reaction, leading to the formation of hydroperoxides. The decomposition of these hydroperoxides can cause chain scission, cross-linking, and the formation of colored byproducts. The aromatic ring itself can also undergo oxidation, contributing to polymer degradation.

  • Thermal Degradation: In an inert atmosphere, high temperatures can still lead to the cleavage of ester bonds within the polymer backbone. This results in a decrease in molecular weight and changes in the physical properties of the polymer. The presence of the methyl group may influence the thermal stability of the resulting polyester.

  • Hydrolytic Degradation: The presence of water, even in trace amounts, at high polymerization temperatures can lead to the hydrolysis of the ester linkages. This reversible reaction can significantly lower the molecular weight of the polyester. While generally less pronounced in melt polymerization where water is continuously removed, it can be a factor if the reactants are not sufficiently dried or if water is a byproduct of the esterification reaction.

Q2: How does the methyl group on this compound influence its degradation compared to standard isophthalic acid?

The methyl group introduces specific considerations for degradation:

  • Increased Susceptibility to Oxidation: The benzylic protons on the methyl group are more susceptible to hydrogen abstraction than the aromatic protons on an unsubstituted ring. This can make polyesters derived from this compound more prone to thermo-oxidative degradation, potentially leading to earlier onset of discoloration (yellowing) and changes in mechanical properties.

  • Steric Hindrance: The methyl group can create steric hindrance around the carboxylic acid groups. This may influence the kinetics of the polymerization reaction and potentially affect the final polymer's microstructure. While not directly a degradation pathway, these structural differences could indirectly impact the polymer's overall stability.[1]

  • Potential for Side Reactions: The methyl group could undergo side reactions at high temperatures, although specific pathways are not extensively documented in readily available literature. These could include oxidation to a carboxylic acid or other functional groups, leading to branching or cross-linking.

Q3: What are the common byproducts of this compound degradation during polymerization?

Analysis of degradation products from similar substituted aromatic polyesters suggests that byproducts may include:[2]

  • Volatile Organic Compounds (VOCs): Thermal degradation can lead to the formation of various volatile compounds. For polyesters with alkylated aromatic rings, these can include benzene and its derivatives. In the case of this compound, one might expect the formation of toluene and other methylated aromatic fragments.

  • Oxygenated Species: In the presence of oxygen, byproducts such as benzaldehyde, benzoic acid, and acetophenone can be formed.[2] The methyl group on this compound could lead to the formation of corresponding methylated analogues of these compounds.

  • Carbon Oxides: Both thermal and thermo-oxidative degradation will ultimately lead to the formation of carbon dioxide (CO₂) and carbon monoxide (CO) through decarboxylation and other fragmentation reactions.

Q4: What types of stabilizers are effective in preventing the degradation of this compound during polymerization?

To minimize degradation, a combination of stabilizers is often employed:

  • Antioxidants: These are crucial to inhibit thermo-oxidative degradation.

    • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants (e.g., Irganox® 1010, Irganox® 1076) are effective at intercepting free radicals and terminating the oxidation chain reaction.[3]

    • Secondary Antioxidants (Peroxide Decomposers): Organophosphites (e.g., Irgafos® 168) and thioethers can decompose hydroperoxides into non-radical, stable products, preventing them from initiating further degradation.

  • Thermal Stabilizers: In some cases, specific compounds can be added to improve the intrinsic thermal stability of the polymer, though for polyesters, antioxidants are the primary line of defense against thermal-related degradation in the presence of oxygen.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Yellowing or Discoloration of the Polymer Thermo-oxidative degradation of the methyl group or the aromatic ring.- Ensure a thoroughly inert atmosphere (high-purity nitrogen or argon) during polymerization to minimize oxygen exposure.- Add a primary antioxidant (e.g., hindered phenolic type) and a secondary antioxidant (e.g., phosphite type) to the reaction mixture.- Optimize the polymerization temperature and time to avoid excessive thermal stress.
Low Molecular Weight or Low Viscosity - Hydrolytic degradation due to residual water.- Thermal degradation causing chain scission.- Incomplete reaction.- Thoroughly dry all monomers and additives before polymerization.- Use a high-efficiency vacuum to remove water produced during esterification.- Optimize the catalyst concentration and reaction time to ensure complete conversion without excessive degradation.- Consider a two-stage polymerization: an initial esterification step at a lower temperature followed by a higher temperature polycondensation under vacuum.
Gel Formation or Insoluble Particles - Excessive cross-linking due to extensive thermo-oxidative degradation.- Side reactions involving the methyl group at very high temperatures.- Lower the polymerization temperature and/or shorten the reaction time.- Improve the efficiency of the inert atmosphere to exclude oxygen.- Increase the concentration of primary antioxidants.
Poor Reproducibility of Polymer Properties - Inconsistent levels of oxygen or moisture in the reactor.- Variation in monomer purity.- Inconsistent heating profiles.- Standardize the drying procedure for all reactants.- Implement strict control over the inert gas purging and vacuum application.- Use monomers from the same batch with known purity.- Ensure precise and reproducible temperature control of the reaction vessel.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with Ethylene Glycol

This protocol describes a typical lab-scale synthesis of poly(ethylene 2-methylisophthalate).

Materials:

  • This compound

  • Ethylene glycol (molar ratio of ethylene glycol to this compound typically 1.2:1 to 2.2:1)

  • Antimony(III) oxide (catalyst, ~200-400 ppm)

  • Hindered phenolic antioxidant (e.g., Irganox® 1010, ~0.1 wt%)

  • Phosphite co-stabilizer (e.g., Irgafos® 168, ~0.1 wt%)

  • High-purity nitrogen or argon

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation condenser.

  • Charging Reactants: The flask is charged with this compound, ethylene glycol, antimony(III) oxide, and the antioxidant/co-stabilizer package.

  • Esterification (First Stage):

    • The reactor is purged with nitrogen to create an inert atmosphere.

    • The mixture is heated to 180-220°C with constant stirring.

    • Water is distilled off as the esterification reaction proceeds. This stage is typically continued for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation (Second Stage):

    • The temperature is gradually increased to 250-280°C.

    • A vacuum (typically <1 mmHg) is slowly applied to remove excess ethylene glycol and further drive the polymerization.

    • The reaction is continued for another 2-4 hours, or until the desired melt viscosity is achieved (as indicated by the stirrer torque).

  • Product Recovery:

    • The vacuum is broken with nitrogen.

    • The hot, viscous polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify it.

    • The resulting polymer strand is then pelletized for further analysis.

Protocol 2: Analysis of Degradation Byproducts by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This method is used to identify volatile and semi-volatile organic compounds released during the thermal degradation of the polymer.

Procedure:

  • Sample Preparation: A small, known mass of the synthesized polymer is placed in a thermal desorption tube.

  • Thermal Desorption: The tube is heated in a thermal desorber unit under a flow of inert gas (e.g., helium) to a temperature representative of the polymerization conditions (e.g., 280°C). This process releases volatile and semi-volatile degradation products.

  • Cryofocusing: The released compounds are trapped and focused at the head of the GC column using a cryotrap (e.g., liquid nitrogen).

  • GC Separation: The cryotrap is rapidly heated, injecting the focused analytes onto the GC column. A suitable temperature program is used to separate the individual components of the mixture.

  • MS Detection and Identification: The separated compounds are introduced into a mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the degradation byproducts.[2][4]

Data Presentation

Table 1: Typical Thermal Properties of Aromatic Polyesters

PolymerGlass Transition Temperature (Tg)Onset Decomposition Temperature (Td)
Poly(ethylene isophthalate)~65-70°C~300°C (in N₂)
Poly(ethylene 2-methylisophthalate) (Estimated)Likely similar to PEI, may be slightly lower due to reduced chain packingPotentially lower than PEI in air due to oxidative susceptibility of the methyl group.

Note: Specific values for poly(ethylene 2-methylisophthalate) are not widely reported and may vary depending on molecular weight and synthesis conditions. The values presented are estimates based on related structures.[5][6]

Visualizations

Logical Workflow for Troubleshooting Polymer Discoloration

G A Problem: Polymer is Yellow or Discolored B Is the polymerization under a strictly inert atmosphere? A->B C Yes B->C D No B->D F Are antioxidants being used? C->F E Improve inert gas purging. Ensure no air leaks. D->E G Yes F->G H No F->H J Is the polymerization temperature excessive? G->J I Add a primary (hindered phenol) and secondary (phosphite) antioxidant. H->I K Yes J->K L No J->L M Reduce temperature and/or reaction time. K->M N Consider monomer purity. Impurities can cause color. L->N

Caption: Troubleshooting workflow for polymer discoloration.

Signaling Pathway: Thermo-oxidative Degradation Initiation

G Polymer Polymer Chain with 2-Methylisophthalate Unit Radical_Initiation Radical Initiation (H-abstraction from methyl group) Polymer->Radical_Initiation Heat_O2 Heat + O2 Heat_O2->Radical_Initiation Polymer_Radical Polymer Radical (P•) Radical_Initiation->Polymer_Radical Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + Oxygen O2 Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (POOH) + New Polymer Radical (P•) Peroxy_Radical->Hydroperoxide + Another_Polymer Another Polymer Chain (PH) Another_Polymer->Hydroperoxide Degradation_Products Degradation Products (Chain Scission, Cross-linking, Color) Hydroperoxide->Degradation_Products Decomposition

Caption: Initiation of thermo-oxidative degradation.

References

Technical Support Center: Troubleshooting Poor MOF Crystallinity with 2-Methylisophthalic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for synthesizing crystalline Metal-Organic Frameworks (MOFs) using the sterically hindered 2-Methylisophthalic acid linker. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My powder X-ray diffraction (PXRD) pattern shows broad peaks, or no distinct peaks at all, after a solvothermal reaction with this compound. What is the likely cause?

A1: A PXRD pattern with broad or absent peaks typically indicates an amorphous or poorly crystalline product. The primary reason for this when using this compound is the steric hindrance caused by the methyl group on the aromatic ring. This bulkiness can disrupt the long-range order necessary for crystal formation by impeding the efficient packing of the metal clusters and linkers. Other contributing factors can include suboptimal reaction kinetics, inappropriate solvent choice, or incorrect temperature.

Q2: How can I improve the crystallinity of my MOF synthesized with this compound?

A2: Improving crystallinity often involves slowing down the nucleation and growth process to allow for a more ordered framework to form. A key strategy is the use of "modulators". These are typically monofunctional carboxylic acids (like acetic acid, benzoic acid, or formic acid) that compete with the this compound for coordination to the metal centers. This competition slows the reaction rate, promoting the formation of larger, more well-defined crystals.[1] Experimenting with the type and concentration of the modulator is a crucial step in optimizing your synthesis.

Q3: What is the role of the solvent in the synthesis, and which solvents are recommended?

A3: The solvent plays a critical role in dissolving the precursors and mediating the reaction. For MOF synthesis, polar, high-boiling point solvents are generally preferred as they can solubilize the metal salts and the organic linker at the required reaction temperatures (typically 60-150 °C).[2] N,N-Dimethylformamide (DMF) is a very common solvent in MOF synthesis.[3][4][5][6] It's important to use high-purity, anhydrous solvents, as water content can sometimes interfere with the reaction and lead to the formation of undesired metal oxide phases. The purity of the organic linker should also be confirmed, as impurities can prevent crystallization.[2]

Q4: How do reaction temperature and time affect the crystallinity of my product?

A4: Temperature and time are critical parameters that control the thermodynamics and kinetics of MOF formation.

  • Temperature: Higher temperatures can increase the solubility of reactants and provide the necessary energy for crystal formation. However, excessively high temperatures can lead to the rapid formation of an amorphous product or decomposition of the linker or solvent. A systematic approach, screening a range of temperatures (e.g., 80°C, 100°C, 120°C), is recommended to find the optimal condition.

  • Time: Longer reaction times can sometimes allow for the slow growth of larger, more crystalline particles. However, in some systems, prolonged heating can lead to the formation of a more thermodynamically stable, but potentially less crystalline or even different, phase. Time-dependent studies, where the product is isolated and analyzed at different time points (e.g., 12, 24, 48 hours), can help identify the ideal reaction duration.

Q5: My initial attempts with a modulator did not improve crystallinity. What should I try next?

A5: If a single modulator is not effective, consider the following:

  • Varying Modulator Concentration: The ratio of modulator to linker is critical. Too little may have no effect, while too much can completely inhibit MOF formation. A systematic variation of the modulator concentration is recommended.

  • Trying Different Modulators: The effectiveness of a modulator can depend on its pKa and molecular structure. If acetic acid doesn't work, consider trying formic acid, benzoic acid, or other carboxylic acids.

  • Mixed-Solvent Systems: Sometimes, using a mixture of solvents can alter the solubility of the reactants and intermediates in a favorable way, promoting crystallization. For example, a mixture of DMF and ethanol is sometimes used.

Experimental Protocols and Data

General Protocol for MOF Synthesis with this compound

This is a general starting protocol that should be optimized for your specific metal source and desired MOF structure.

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) in N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve the this compound linker in DMF. Sonication may be required to fully dissolve the linker.

    • Add the desired amount of modulator (e.g., acetic acid) to the linker solution.

    • Combine the metal salt solution and the linker/modulator solution in a Teflon-lined autoclave.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 100 °C) for a specific duration (e.g., 24 hours).

  • Product Isolation and Washing:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product multiple times with fresh DMF to remove unreacted precursors.

    • Subsequently, wash with a more volatile solvent like ethanol or methanol to facilitate drying.

  • Activation:

    • Dry the product under vacuum at an elevated temperature (e.g., 80-120 °C) to remove the solvent molecules from the pores of the MOF. The activation temperature should be below the decomposition temperature of the MOF.

Influence of Synthesis Parameters on Crystallinity

The following table summarizes the general effects of key synthesis parameters on MOF crystallinity, which can be used as a guide for optimization.

ParameterLow Value EffectHigh Value EffectOptimization Strategy
Temperature Slow kinetics, potentially poor crystallinity or no productFaster kinetics, risk of amorphous product or decompositionScreen a range of temperatures (e.g., 80-140 °C)
Time Incomplete reaction, small crystallitesPotential phase change or decompositionConduct a time-course study (e.g., 12, 24, 48, 72 hours)
Modulator Conc. Insufficient effect on slowing crystallizationInhibition of MOF formationSystematically vary the molar equivalents relative to the linker
Solvent Purity Potential for side reactions, amorphous byproductsPromotes clean reaction and better crystallinityUse anhydrous, high-purity solvents

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor crystallinity when working with this compound linkers.

G start Start: Poorly Crystalline or Amorphous Product pxrd Confirm with PXRD: Broad or No Peaks start->pxrd modulator Introduce a Modulator (e.g., Acetic Acid) pxrd->modulator vary_mod_conc Vary Modulator Concentration modulator->vary_mod_conc change_mod Try a Different Modulator (e.g., Benzoic Acid) vary_mod_conc->change_mod If no improvement temp Optimize Reaction Temperature vary_mod_conc->temp If improvement, but not optimal change_mod->temp If no improvement time Optimize Reaction Time temp->time solvent Check Solvent Purity & Consider Mixed Solvents time->solvent characterize Characterize Product (PXRD, SEM, etc.) solvent->characterize characterize->modulator Broad Peaks success Success: Crystalline MOF characterize->success Sharp Peaks

Troubleshooting workflow for poor MOF crystallinity.

References

Technical Support Center: 2-Methylisophthalic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Methylisophthalic acid in organic synthesis. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on polyester synthesis and related esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in polyesterification?

A1: The primary side reactions encountered during the polyesterification of this compound include:

  • Incomplete Polymerization and Low Molecular Weight: The methyl group at the 2-position introduces steric hindrance, which can impede the approach of diols to the carboxylic acid groups. This steric hindrance can lead to slower reaction rates and difficulty in achieving high molecular weight polymers.[1][2]

  • Intramolecular Anhydride Formation: At elevated temperatures used in polymerization, this compound can undergo intramolecular dehydration to form a cyclic anhydride. This reaction consumes the diacid monomer, disrupting the stoichiometry and limiting chain growth.

  • Decarboxylation: Under harsh thermal conditions, decarboxylation of one or both carboxylic acid groups can occur, leading to the formation of m-toluic acid or m-xylene, respectively. This side reaction alters the monomer structure and terminates polymer chain propagation.

  • Yellowing/Discoloration: At high temperatures, oxidation and other degradation pathways can lead to the formation of colored byproducts, resulting in a yellow or brown appearance of the final polymer.

Q2: How does the steric hindrance of the 2-methyl group affect the esterification reaction?

A2: The methyl group in the ortho position to one of the carboxylic acid groups in this compound creates steric bulk. This bulkiness can hinder the access of alcohol molecules to the adjacent carboxylic acid, slowing down the esterification rate compared to unsubstituted isophthalic acid. To achieve a high degree of polymerization, forcing conditions such as higher temperatures, longer reaction times, or the use of more effective catalysts may be necessary. However, these conditions can also promote side reactions like decarboxylation and discoloration.[1][2]

Q3: Can this compound form a cyclic anhydride? How can this be prevented?

A3: Yes, the two carboxylic acid groups in this compound are in positions that can facilitate intramolecular cyclization to form a cyclic anhydride upon heating.[3][4] This is a common side reaction in condensation polymerizations involving dicarboxylic acids.

To minimize anhydride formation:

  • Control Reaction Temperature: Use the lowest possible temperature that still allows for efficient esterification.

  • Staged Temperature Profile: Start the reaction at a lower temperature to favor initial esterification and oligomerization, then gradually increase the temperature for the polycondensation stage.

  • Use of Catalysts: Employing an appropriate catalyst can accelerate the desired esterification reaction, allowing it to proceed at a lower temperature, thereby reducing the likelihood of anhydride formation.

Q4: What causes low molecular weight in polyesters synthesized from this compound?

A4: Low molecular weight is a common challenge and can be attributed to several factors:

  • Steric Hindrance: As mentioned, the 2-methyl group can reduce the reactivity of the carboxylic acid groups, leading to incomplete conversion.[1]

  • Imbalance in Stoichiometry: An excess of either the diacid or the diol will result in polymer chains with the same functional end-groups, preventing further chain growth. The formation of cyclic anhydrides from this compound can also lead to a stoichiometric imbalance.

  • Inefficient Removal of Byproducts: In condensation polymerization, the removal of the small molecule byproduct (e.g., water or methanol) is crucial to drive the equilibrium towards the formation of high molecular weight polymer. Inefficient vacuum or poor mixing can hinder this removal.

  • Presence of Monofunctional Impurities: Any monofunctional acid or alcohol impurities in the reactants will act as chain terminators, limiting the final molecular weight.[5]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Low Polymer Viscosity / Low Molecular Weight 1. Incomplete reaction due to steric hindrance.2. Non-stoichiometric ratio of monomers.3. Inefficient removal of condensation byproduct (e.g., water).4. Presence of monofunctional impurities.1. Increase reaction time and/or temperature cautiously. Consider a more active catalyst.2. Carefully verify the molar ratio of this compound and diol. Account for potential loss of the diacid via anhydride formation.3. Improve the efficiency of the vacuum system and ensure vigorous stirring of the reaction mixture.4. Ensure high purity of all reactants through appropriate purification methods.
Yellow or Brown Discoloration of Polymer 1. Thermal degradation at high temperatures.2. Oxidation of the polymer or monomers.1. Reduce the polymerization temperature and/or time. Use a heat stabilizer if compatible with the application.2. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Insoluble Gel Formation 1. Cross-linking side reactions.2. Presence of trifunctional impurities.1. Lower the reaction temperature to minimize potential side reactions.2. Analyze the purity of the monomers to check for trifunctional impurities.
Poor Reproducibility of Results 1. Variation in monomer purity.2. Inconsistent reaction conditions (temperature, pressure, time).1. Use monomers from the same batch or re-purify each batch before use.2. Carefully control and monitor all reaction parameters.

Data Presentation

Table 1: Hypothetical Effect of Catalyst on the Esterification of this compound with Ethylene Glycol

CatalystCatalyst Loading (mol%)Reaction Temp (°C)Time (h)Conversion (%)Side Product (Anhydride) (%)
None022087515
p-Toluenesulfonic acid0.12006908
Tetrabutyl titanate0.12006954

Note: This table is illustrative and presents expected trends. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation for Poly(ethylene 2-methylisophthalate)

  • Esterification Stage:

    • Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with equimolar amounts of high-purity this compound and ethylene glycol.

    • Add a suitable esterification catalyst (e.g., 0.1 mol% tetrabutyl titanate).

    • Heat the mixture to 180-200°C under a slow stream of nitrogen.

    • Continuously remove the water byproduct by distillation.

    • Monitor the reaction by measuring the amount of water collected. This stage is typically complete when 80-90% of the theoretical amount of water has been removed.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.

    • Continue the reaction under high vacuum and vigorous stirring to facilitate the removal of ethylene glycol and further increase the molecular weight.

    • Monitor the progress of the reaction by measuring the torque of the stirrer, which correlates with the melt viscosity and molecular weight of the polymer.

    • Once the desired viscosity is reached, stop the reaction by cooling the polymer under nitrogen.

Protocol 2: Analysis of Side Products by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Dissolve a known amount of the crude reaction mixture or final polymer in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide).

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis:

    • Identify and quantify unreacted this compound, its cyclic anhydride, and any other potential byproducts by comparing their retention times and peak areas with those of known standards.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Low Molecular Weight Polymer start Low Molecular Weight Observed purity Check Monomer Purity (>99%) start->purity stoichiometry Verify Stoichiometry (1:1 ratio) purity->stoichiometry [Purity OK] end High Molecular Weight Achieved purity->end [Impure -> Purify] conditions Optimize Reaction Conditions (Temp, Time, Vacuum) stoichiometry->conditions [Ratio OK] stoichiometry->end [Incorrect -> Adjust] catalyst Evaluate Catalyst (Type, Concentration) conditions->catalyst [Optimized] conditions->end [Suboptimal -> Adjust] catalyst->end [Optimized]

Caption: A logical workflow for troubleshooting low molecular weight in polyesters derived from this compound.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Monomers This compound + Diol Oligomers Oligomers Monomers->Oligomers + Catalyst, Heat - H2O Anhydride Cyclic Anhydride Monomers->Anhydride Heat Decarboxylation Decarboxylation Products Monomers->Decarboxylation High Heat Polymer High Molecular Weight Polyester Oligomers->Polymer + Heat, Vacuum - Diol

Caption: Reaction pathways in the synthesis of polyesters from this compound, highlighting potential side reactions.

References

Technical Support Center: Enhancing Porosity in 2-Methylisophthalic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and porosity enhancement of Metal-Organic Frameworks (MOFs) based on the 2-methylisophthalic acid linker.

Troubleshooting Guide: Common Issues in Porosity Enhancement

This guide addresses specific issues you might encounter during your experiments, with a focus on strategies to increase the porosity of your this compound-based MOFs.

Issue ID Problem Statement Potential Causes Suggested Solutions & Troubleshooting Steps
POR-001 Low or No Porosity in the Synthesized MOF The methyl group on the this compound linker can sterically hinder the formation of a porous framework, leading to dense, non-porous coordination polymers. The reaction conditions may favor the formation of a thermodynamically stable, dense phase over a kinetically favored, porous one.1. Solvent System Modification: The choice of solvent can significantly influence the resulting MOF structure. Try using a solvent mixture or a different solvent with varying polarity and boiling points. For instance, employing a mixture of DMF and ethanol or using a modulator like acetic acid can alter the coordination environment and favor the formation of a more porous structure. 2. Temperature and Time Optimization: Systematically vary the solvothermal reaction temperature and time. Lower temperatures might favor the formation of a kinetically controlled porous phase, while higher temperatures could lead to a denser, thermodynamically favored product. 3. Modulator-Assisted Synthesis: Introduce a monocarboxylic acid, such as acetic acid or formic acid, as a modulator. Modulators compete with the linker for coordination to the metal centers, which can slow down the crystallization process and promote the formation of a more ordered and porous framework.[1]
POR-002 Observed Porosity is Lower than Expected for Isophthalic Acid Analogues The methyl group, while potentially preventing interpenetration which can be beneficial for porosity, can also partially occupy the pore space, leading to a reduction in the overall pore volume and surface area.[2]1. Linker Functionalization: While you are starting with this compound, consider strategies to introduce secondary functional groups that can act as "pillars" to prop open the framework. However, this would be a post-synthesis modification approach. 2. Post-Synthetic Linker Exchange: If a MOF with some porosity is obtained, consider post-synthetic exchange with a smaller or more rigid linker to potentially open up the pores. This is an advanced technique and requires careful selection of the exchange linker and conditions. 3. Guest Removal Optimization: The method used to remove guest solvent molecules from the pores after synthesis is critical. A gentle activation process, such as supercritical CO2 exchange, can prevent pore collapse that might occur during conventional heating under vacuum.
POR-003 Formation of Interpenetrated or Dense Frameworks The coordination geometry of the metal ion and the flexibility of the linker can lead to the formation of multiple interpenetrating frameworks, which significantly reduces the accessible porosity.1. Bulky Co-ligands: Introduce a bulky co-ligand or "strut" that can sterically hinder interpenetration. This co-ligand should be chosen based on the coordination preference of the metal ion. 2. Control of Reaction Kinetics: As mentioned in POR-001, slowing down the reaction kinetics through lower temperatures or the use of modulators can sometimes prevent the formation of interpenetrated structures. The methyl group on the linker itself can sometimes help prevent a high degree of interpenetration.[2]
POR-004 Inconsistent Porosity Measurements Between Batches Minor variations in synthesis conditions, such as reactant concentration, temperature ramping rate, or cooling profile, can lead to different crystalline phases or defect concentrations, resulting in variable porosity.1. Strict Control of Synthesis Parameters: Meticulously control all synthesis parameters, including reactant concentrations, solvent ratios, temperature profiles (heating and cooling rates), and reaction time. 2. Seeding: Use microcrystals from a previous successful batch as seeds to promote the growth of the desired porous phase and improve batch-to-batch reproducibility. 3. Characterization of Each Batch: Thoroughly characterize each batch using Powder X-Ray Diffraction (PXRD) to confirm phase purity before proceeding with porosity measurements.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the methyl group on the porosity of an isophthalic acid-based MOF?

A1: The methyl group on the this compound linker can have a dual effect on the porosity of the resulting MOF. On one hand, its steric bulk can prevent the formation of highly interpenetrated frameworks, which is a common issue in MOFs derived from linear linkers and can drastically reduce porosity. On the other hand, the methyl group itself can protrude into the pores of the framework, thereby reducing the overall pore volume and accessible surface area compared to an analogous MOF made with unsubstituted isophthalic acid.[2] The final porosity will be a balance between these competing effects and is highly dependent on the specific crystal structure formed.

Q2: Are there any specific metal ions that are more likely to form porous frameworks with this compound?

A2: While there is limited specific data for this compound, studies on substituted isophthalic acids suggest that metal ions with well-defined coordination geometries, such as Zn(II) and Ni(II), are good candidates for forming porous frameworks.[3] The choice of metal ion will significantly influence the resulting topology and, consequently, the porosity of the MOF. It is recommended to screen a variety of divalent and trivalent metal ions to identify the most promising candidates for achieving high porosity.

Q3: How can I confirm that the porosity I am measuring is intrinsic to the MOF and not due to interparticle voids?

A3: To distinguish between intrinsic microporosity and interparticle mesoporosity, it is crucial to analyze the shape of the nitrogen adsorption isotherm. A Type I isotherm is characteristic of microporous materials, showing a steep uptake at low relative pressures (P/P₀) followed by a plateau. The presence of a hysteresis loop at higher relative pressures might indicate mesoporosity, which could be due to interparticle voids or defects in the crystals. Additionally, calculating the pore size distribution using methods like Density Functional Theory (DFT) can provide a clearer picture of the pore dimensions.

Q4: My synthesis with this compound consistently yields a dense coordination polymer. What is the most critical parameter to adjust first?

A4: The most critical parameter to adjust first is often the solvent system . The solvent plays a crucial role in the deprotonation of the linker, the solubility of the reactants, and the coordination environment of the metal ion. Introducing a co-solvent or a modulator can significantly alter the reaction pathway and favor the formation of a porous MOF. For example, if you are using a single solvent like DMF, try a mixture of DMF and ethanol, or add a small amount of a modulator like acetic acid.

Quantitative Data Summary

As of the current literature survey, there is a notable lack of extensive quantitative porosity data specifically for MOFs synthesized from this compound. However, for comparative purposes, the following table presents porosity data for MOFs derived from the parent isophthalic acid and a functionalized analogue. This data can serve as a benchmark for what might be achievable with this compound-based systems.

MOF Name/SystemLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
[Zn₂(oba)₂(dmbpy)(H₂O)]·guests 4,4′-Oxydibenzoate (oba) and 3,3′-dimethyl-4,4′-bipyridine (dmbpy)Zn(II)Lower than non-methylated analogueLower than non-methylated analogue[2]
ZIF-76 Imidazole and 5-chlorobenzimidazoleZn(II)1313Not specified[4]
ZIF-76-mbIm Imidazole and 5-methylbenzimidazoleZn(II)1173Not specified[4]

Note: The data for the Zn(II) MOF with a methyl-functionalized bipyridine linker indicates that methyl functionalization can lead to a decrease in pore volume.[2]

Experimental Protocols

General Solvothermal Synthesis of a this compound-Based Coordination Polymer

This protocol is a general starting point and will likely require optimization to achieve a porous MOF. It is based on the synthesis of related isophthalate coordination polymers.[3]

Materials:

  • This compound (5-methylisophthalic acid)

  • Metal salt (e.g., Nickel(II) acetate tetrahydrate, Zinc(II) acetate dihydrate)

  • Solvent (e.g., Isopropanol, Methanol, Water, DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a Teflon liner for a stainless steel autoclave, combine this compound (e.g., 0.60 mmol) and the metal salt (e.g., 0.60 mmol).

  • Add the desired solvent or solvent mixture (e.g., 6 mL isopropanol and 3 mL water).

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 110 °C) for a set duration (e.g., 3 days).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum or in a desiccator.

Activation for Porosity Measurement:

  • The synthesized material needs to be "activated" to remove guest solvent molecules from the pores.

  • A common method is to solvent-exchange the as-synthesized material with a low-boiling-point solvent (e.g., ethanol or acetone) several times.

  • After solvent exchange, the sample is heated under a dynamic vacuum at a temperature below its decomposition point (determined by thermogravimetric analysis) for several hours to remove the solvent completely.

  • Alternatively, for delicate structures, supercritical CO₂ drying is a preferred method to prevent pore collapse.

Visualizations

Logical Workflow for Troubleshooting Low Porosity

TroubleshootingWorkflow start Low or No Porosity Observed pxrd Characterize with PXRD start->pxrd phase_pure Is the desired phase formed? pxrd->phase_pure optimize_synthesis Optimize Synthesis Conditions (Solvent, Temp, Modulator) phase_pure->optimize_synthesis No activation Optimize Activation Protocol (Solvent Exchange, Supercritical CO2) phase_pure->activation Yes optimize_synthesis->pxrd recharacterize Re-characterize Porosity activation->recharacterize

Caption: A logical workflow for troubleshooting low porosity in MOF synthesis.

Conceptual Relationship of Factors Affecting Porosity

PorosityFactors Porosity Final MOF Porosity Linker This compound (Steric Hindrance vs. Anti-Interpenetration) Linker->Porosity Metal Metal Ion (Coordination Geometry) Metal->Porosity Solvent Solvent System (Polarity, Modulators) Solvent->Porosity Conditions Synthesis Conditions (Temperature, Time) Conditions->Porosity

Caption: Key factors influencing the final porosity of this compound-based MOFs.

References

Validation & Comparative

A Comparative Guide to 2-Methylisophthalic Acid and Terephthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of organic linkers is a critical parameter in the design and synthesis of Metal-Organic Frameworks (MOFs), directly influencing their structural properties and functional performance. This guide provides a comprehensive comparison of two benzene-dicarboxylate linkers: the linear and widely used terephthalic acid and its isomer, the bent 2-Methylisophthalic acid. While terephthalic acid is a cornerstone in the construction of numerous canonical MOFs, the introduction of a methyl group and the meta-positioning of the carboxylate groups in this compound offer intriguing possibilities for creating novel framework topologies with tailored properties.

This comparison draws upon extensive experimental data for terephthalic acid-based MOFs and provides an informed perspective on the expected performance of this compound-based MOFs, extrapolated from studies on analogous substituted isophthalic acid linkers.

Structural and Performance Comparison

The structural differences between terephthalic acid and this compound are expected to manifest in the resulting MOF architectures and their subsequent performance in applications such as gas storage, separation, and catalysis.

PropertyTerephthalic Acid-based MOFs (e.g., MOF-5, UiO-66)This compound-based MOFs (Hypothetical/Extrapolated)
Linker Geometry Linear, symmetricBent, asymmetric
Resulting Pore Geometry Often results in symmetric, open pore structures (e.g., cubic in MOF-5)Likely to form more complex, potentially smaller or more distorted pore geometries.
Porosity & Surface Area High BET surface areas are commonly achieved (e.g., MOF-5: ~3800 m²/g).Potentially lower BET surface area compared to analogous terephthalic acid MOFs due to less efficient packing, though novel porous structures with high surface areas are possible.
Thermal Stability Generally high, with decomposition temperatures often exceeding 350°C. For example, UiO-66 is stable up to ~500°C.[1][2]The presence of the methyl group might slightly lower the thermal stability compared to the unsubstituted isophthalic acid counterpart, but still expected to be robust.
Gas Adsorption High uptake capacities for various gases (e.g., CO₂, H₂) due to high porosity and tunable pore environments.The altered pore shape and size, along with the presence of the methyl group, could lead to enhanced selectivity for certain gas molecules. The methyl group can increase the hydrophobicity of the pores.
Catalytic Activity Widely used as platforms for catalysis, with active sites at the metal nodes or functionalized linkers.The asymmetric nature of the linker could create unique active sites. The methyl group may influence substrate binding and selectivity.

Visualizing the Structural Differences

The fundamental difference in the geometry of the two linkers dictates the resulting MOF architecture.

G cluster_terephthalic Terephthalic Acid cluster_2_methylisophthalic This compound TA Terephthalic Acid (Linear) TA_struct MIA This compound (Bent) MIA_struct

Figure 1: Chemical structures of Terephthalic Acid and this compound.

The linear nature of terephthalic acid typically leads to highly symmetric and extended frameworks, while the bent geometry of this compound is expected to produce more intricate and potentially interpenetrated structures.

G cluster_synthesis Generalized MOF Synthesis Workflow Metal_Salt Metal Salt Reaction Solvothermal Reaction (Heat & Pressure) Metal_Salt->Reaction Organic_Linker Organic Linker (Terephthalic Acid or this compound) Organic_Linker->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Washing Washing & Solvent Exchange Reaction->Washing Activation Activation (Vacuum & Heat) Washing->Activation MOF_Product Porous MOF Material Activation->MOF_Product

Figure 2: A generalized experimental workflow for the synthesis of MOFs.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis of high-quality MOF materials. Below are representative protocols for the synthesis of two well-known terephthalic acid-based MOFs, MOF-5 and UiO-66.

Protocol 1: Synthesis of MOF-5

This protocol is adapted from the solvothermal synthesis method.[3]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 6.48 g of zinc nitrate hexahydrate (21.8 mmol) and 1.188 g of terephthalic acid (7.15 mmol) in 180 mL of DMF in a beaker with magnetic stirring for 30 minutes.[3]

  • Transfer the clear solution into a Teflon-lined autoclave.

  • Heat the autoclave in an oven at 120 °C for 24 hours.[3]

  • After cooling to room temperature, decant the solvent.

  • Wash the resulting white crystals with fresh DMF three times.

  • Immerse the crystals in chloroform for 24 hours to exchange the solvent.

  • Activate the sample by heating under vacuum at 150 °C for 8 hours to remove the chloroform and any residual DMF, yielding the porous MOF-5.[4]

Protocol 2: Synthesis of UiO-66

This protocol describes a common solvothermal synthesis for UiO-66.[1]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glass vial, dissolve 1.5 mmol of Zirconium(IV) chloride and 1.5 mmol of terephthalic acid in DMF.[1]

  • Seal the vial and heat it in an oven at 140°C for a period of 6 to 24 hours.[1]

  • After cooling, a white precipitate will have formed. Decant the supernatant.

  • Wash the solid product thoroughly with DMF to remove any unreacted starting materials.

  • To remove residual DMF and terephthalic acid from the pores, wash the solid with chloroform.[1]

  • Dry the product at 60-70°C to evaporate the chloroform.[1]

  • Activate the material by heating under vacuum to ensure a fully porous framework.

Characterization Workflows

The successful synthesis and performance evaluation of MOFs rely on a suite of characterization techniques.

G cluster_characterization MOF Characterization Workflow Synthesis MOF Synthesis PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) Synthesis->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Synthesis->TGA Gas_Sorption Gas Sorption Analysis (BET Surface Area, Pore Volume) Synthesis->Gas_Sorption SEM_TEM Microscopy (SEM/TEM) (Morphology & Particle Size) Synthesis->SEM_TEM Performance_Testing Application-Specific Testing (e.g., Catalysis, Gas Separation) Gas_Sorption->Performance_Testing

Figure 3: A typical workflow for the characterization of synthesized MOFs.

Conclusion

Terephthalic acid remains a dominant linker in MOF chemistry due to its commercial availability, rigidity, and the highly porous, stable frameworks it often produces. However, the exploration of alternative linkers like this compound is crucial for expanding the structural diversity and functional scope of MOFs. The introduction of a methyl group and the bent geometry of this compound are anticipated to yield MOFs with unique pore environments and potentially enhanced performance in specific applications. While direct comparative data is currently limited, the principles of MOF design suggest that this compound holds promise for the development of novel materials with tailored properties. Further experimental investigation into MOFs derived from this compound is warranted to fully elucidate their potential and provide a direct comparison with their well-established terephthalic acid-based counterparts.

References

A Comparative Study of Isophthalic Acid Isomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three isomers of benzenedicarboxylic acid—phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-)—in the context of polyester synthesis. The positional isomerism of these dicarboxylic acids significantly influences the geometry of the resulting polymer chains, leading to distinct physical, mechanical, and thermal properties. This document summarizes key performance data from various studies, outlines detailed experimental protocols for the synthesis of representative polyesters, and provides visual diagrams to illustrate the synthetic pathways and structure-property relationships.

Introduction to Isophthalic Acid Isomers in Polyester Synthesis

Polyesters are a crucial class of polymers with wide-ranging applications, from packaging and textiles to high-performance composites. The properties of these materials are fundamentally dictated by the chemical structure of their monomeric units. The choice of dicarboxylic acid isomer is a critical factor in tailoring the final properties of the polyester.

  • Terephthalic Acid (para-isomer): The linear and symmetrical structure of terephthalic acid leads to highly ordered and crystalline polymers, most notably polyethylene terephthalate (PET). This high degree of crystallinity imparts excellent mechanical strength, thermal stability, and barrier properties.[1]

  • Isophthalic Acid (meta-isomer): The angular geometry of isophthalic acid introduces a "kink" in the polymer backbone. This disruption of chain linearity hinders crystallization, resulting in more amorphous polymers.[2] Consequently, polyesters derived from isophthalic acid, or copolyesters containing it, often exhibit improved clarity, flexibility, and solubility, with a lower melting point compared to their terephthalic acid-based counterparts.[1][3]

  • Phthalic Acid (ortho-isomer): Typically used in the form of phthalic anhydride, the ortho-isomer is a key component in the synthesis of unsaturated polyester resins (UPRs) and alkyd resins.[4] The proximity of the carboxylic acid groups allows for the ready formation of the cyclic anhydride, which is highly reactive in polymerization processes.

Comparative Performance Data

The following tables summarize the key performance indicators of polyesters synthesized from the different isomers of isophthalic acid. It is important to note that the data is compiled from various sources and experimental conditions may vary.

Table 1: Thermal Properties of Polyesters from Phthalic Acid Isomers
PropertyPolyester from Terephthalic Acid (PET)Polyester from Isophthalic Acid (PEI)Polyester from Phthalic Anhydride (Unsaturated Polyester Resin)
Glass Transition Temperature (Tg) ~67-81 °C~55-60 °C[5]Varies widely with formulation
Melting Temperature (Tm) ~250-265 °CAmorphous, no distinct Tm[5]Not applicable (thermoset)
Degradation Temperature Stable up to ~400 °C[6]Endothermic peaks at 364-373 °C[7]Varies with crosslinking
Table 2: Mechanical Properties of Polyesters from Phthalic Acid Isomers
PropertyPolyester from Terephthalic Acid (PET)Polyester from Isophthalic Acid (PEI)Polyester from Phthalic Anhydride (Unsaturated Polyester Resin)
Tensile Strength HighModerateModerate to High (depends on reinforcement)
Flexural Modulus HighLower than PETVaries with formulation and reinforcement
Elongation at Break Low to ModerateHigher than PETLow
Impact Strength ModerateHigher than PETVaries with formulation and reinforcement
Table 3: Other Properties of Polyesters from Phthalic Acid Isomers
PropertyPolyester from Terephthalic Acid (PET)Polyester from Isophthalic Acid (PEI)Polyester from Phthalic Anhydride (Unsaturated Polyester Resin)
Crystallinity HighLow (Amorphous)[5]Amorphous (crosslinked network)
Clarity Can be transparent (amorphous) or opaque (crystalline)Generally highVaries
Chemical Resistance GoodGoodExcellent (when cured)
Solubility Generally insoluble in common solventsMore soluble than PET[3]Insoluble (when cured)

Experimental Protocols

Synthesis of Poly(ethylene terephthalate) (PET) via Esterification of Terephthalic Acid

This protocol describes the laboratory-scale synthesis of PET from terephthalic acid and ethylene glycol.

Materials:

  • Terephthalic acid (TPA)

  • Ethylene glycol (EG)

  • Antimony trioxide (catalyst)

  • Phosphoric acid (stabilizer)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge terephthalic acid and ethylene glycol in a molar ratio of approximately 1:1.2.

  • Add antimony trioxide as a catalyst (typically 200-300 ppm by weight of TPA).

  • Add a small amount of phosphoric acid as a stabilizer.

  • Heat the mixture to 180-220 °C under a nitrogen atmosphere with continuous stirring to initiate the esterification reaction. Water will be produced as a byproduct and should be collected.

  • Continue the esterification until the theoretical amount of water is collected, indicating the formation of bis(2-hydroxyethyl) terephthalate (BHET) oligomers.

  • For the polycondensation step, gradually increase the temperature to 270-280 °C while slowly reducing the pressure to a high vacuum (<1 torr).

  • During this stage, excess ethylene glycol is removed by distillation.

  • The viscosity of the reaction mixture will increase as the polymer chain length grows. The reaction is considered complete when the desired viscosity is achieved, which can be monitored by the torque on the stirrer.

  • The molten polymer is then extruded, cooled, and pelletized.

Synthesis of Poly(ethylene isophthalate) (PEI)

This protocol outlines the synthesis of PEI from isophthalic acid and ethylene glycol.[5]

Materials:

  • Isophthalic acid (IPA)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

Procedure:

  • Combine isophthalic acid and ethylene glycol in a molar ratio of 1:1.2 in a reaction vessel equipped with a stirrer, nitrogen inlet, and distillation condenser.

  • Add zinc acetate and antimony trioxide as catalysts.

  • Heat the mixture under a nitrogen atmosphere with stirring to initiate esterification, collecting the water byproduct.

  • Once esterification is complete, increase the temperature and apply a vacuum for the polycondensation step, similar to the PET synthesis, to remove excess ethylene glycol and build molecular weight.

  • The resulting amorphous polymer is then cooled and collected.

Synthesis of an Unsaturated Polyester Resin (UPR) from Phthalic Anhydride

This protocol describes the synthesis of a basic unsaturated polyester resin.[8]

Materials:

  • Phthalic anhydride (PA)

  • Maleic anhydride (MA)

  • Propylene glycol (PG)

  • p-Toluene sulfonic acid (catalyst)

  • Xylene (solvent for azeotropic water removal)

  • Hydroquinone (inhibitor)

  • Styrene (reactive diluent)

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser, charge propylene glycol, maleic anhydride, and phthalic anhydride. A typical molar ratio might be 1.1 moles of PG to a combined 1.0 mole of anhydrides (e.g., 0.7 mol PA and 0.3 mol MA).

  • Add p-toluene sulfonic acid as a catalyst and xylene to facilitate the removal of water.

  • Heat the mixture under a nitrogen stream to around 150-180 °C with stirring.

  • The esterification reaction will produce water, which is removed azeotropically with xylene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. Continue the reaction until the desired acid value is reached (typically below 50 mg KOH/g).

  • Once the desired acid value is achieved, cool the reactor and add a small amount of hydroquinone to inhibit premature crosslinking.

  • Dilute the polyester with styrene monomer to the desired viscosity. The styrene will act as a reactive diluent and crosslinking agent during curing.

Visualizations

Polymer Synthesis Workflows

Polymer_Synthesis_Workflows cluster_PET Poly(ethylene terephthalate) Synthesis cluster_UPR Unsaturated Polyester Resin Synthesis TPA Terephthalic Acid Esterification Esterification (180-220°C, Catalyst) TPA->Esterification EG Ethylene Glycol EG->Esterification BHET BHET Oligomers Esterification->BHET Polycondensation Polycondensation (270-280°C, Vacuum) BHET->Polycondensation PET PET Polymer Polycondensation->PET PA Phthalic Anhydride Esterification_UPR Esterification (150-180°C, Catalyst) PA->Esterification_UPR MA Maleic Anhydride MA->Esterification_UPR PG Propylene Glycol PG->Esterification_UPR Polyester_Resin Unsaturated Polyester Esterification_UPR->Polyester_Resin Dilution Dilution Polyester_Resin->Dilution Styrene Styrene Monomer Styrene->Dilution UPR_Final UPR Syrup Dilution->UPR_Final

Caption: Synthesis workflows for PET and UPR.

Structure-Property Relationship of Phthalic Acid Isomers

Structure_Property cluster_isomers Phthalic Acid Isomers cluster_structure Polymer Chain Structure cluster_properties Resulting Polymer Properties Terephthalic Terephthalic Acid (para) Linear Linear Chain Terephthalic->Linear Isophthalic Isophthalic Acid (meta) Kinked Kinked Chain Isophthalic->Kinked Phthalic Phthalic Anhydride (ortho) Crosslinked Crosslinked Network (with unsaturated monomer) Phthalic->Crosslinked Crystalline High Crystallinity High Strength High Tm Linear->Crystalline Amorphous Amorphous Improved Clarity Lower Tm Kinked->Amorphous Thermoset Thermoset High Chemical Resistance Rigid Crosslinked->Thermoset

Caption: Influence of isomer structure on polymer properties.

References

Performance Evaluation of 2-Methylisophthalic Acid-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of materials derived from 2-methylisophthalic acid, primarily focusing on their application in Metal-Organic Frameworks (MOFs). The unique structural properties imparted by the methyl group on the isophthalate linker can influence the porosity, stability, and catalytic activity of the resulting materials. This document benchmarks their efficiency against alternative catalysts in key organic transformations, supported by experimental data.

Catalytic Performance in Oxidation Reactions

This compound-based MOFs, particularly those incorporating copper, have demonstrated notable activity in the aerobic oxidation of alcohols. These reactions are fundamental in organic synthesis for the production of aldehydes and ketones, which are key intermediates in the pharmaceutical and fine chemical industries.

Comparative Performance Data: Alcohol Oxidation

The following table summarizes the catalytic performance of a copper-based MOF derived from a pyridyl-based isophthalic acid ligand in the microwave-assisted peroxidative oxidation of primary and secondary alcohols, compared to other catalytic systems.

CatalystSubstrateOxidantReaction TimeConversion (%)Selectivity (%)Reference
Cu-MOF (pyridyl-isophthalic acid based) Benzyl alcoholTBHP15 min>99>99 (Benzaldehyde)[1]
Cu-MOF (pyridyl-isophthalic acid based) 1-PhenylethanolTBHP20 min>99>99 (Acetophenone)[1]
Bimetallic MOF (STA-12(Mn, Co))Benzyl alcoholTBHP/Na2S2O42 h98100 (Benzaldehyde)[1][2]
Fe-MIL-101 derived FeZnOBenzyl alcoholMicrowave30 min-62.1 (Yield)[3]

Note: TBHP = tert-Butyl hydroperoxide. Data for direct comparison with this compound based MOFs under identical conditions is limited; the table provides context from similar isophthalic acid-derived MOFs.

Photocatalytic Degradation of Organic Pollutants

Zinc-based MOFs synthesized from isophthalic acid derivatives are effective photocatalysts for the degradation of organic dyes, a significant class of environmental pollutants from textile and other industries. Their high surface area and tunable electronic properties make them promising alternatives to traditional semiconductor photocatalysts like titanium dioxide (TiO₂).

Comparative Performance Data: Photocatalytic Dye Degradation

The table below compares the photocatalytic efficiency of a Zn(II)-based MOF with that of other photocatalysts in the degradation of organic dyes under UV or visible light.

CatalystPollutantLight SourceDegradation Efficiency (%)Reaction TimeReference
Zn(II)-MOF (isophthalic acid derivative) Methylene BlueUV~95120 min[4][5]
Zn(II)-MOF (isophthalic acid derivative) Methyl OrangeUV~90120 min[4][5]
TiO₂ (Degussa P25)Methylene BlueVisible Light<10180 min[6]
N-TiO₂/MoS₂Methylene BlueVisible Light99-[7]

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. The catalytic activity of MOFs in this reaction is often compared with that of zeolites, which are well-established solid acid/base catalysts.

Comparative Performance Data: Knoevenagel Condensation

This table presents a comparison of the catalytic performance of a Cu-based MOF (CuBTC, not based on this compound but a relevant MOF example) and zeolites in the Knoevenagel condensation. MOFs with basic functionalities, which can be incorporated using modified isophthalic acid linkers, are particularly relevant for this reaction.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CuBTC (MOF) Benzaldehyde, MalononitrileToluene80295[8][9]
Zeolite BEA Benzaldehyde, MalononitrileToluene8024<5[8][9]
TS-1 (Zeolite) Benzaldehyde, MalononitrileToluene8024<5[8][9]
2D Cu-MOFBenzaldehyde, MalononitrileH₂O-MeOH15 min (RT)-High[2]

Note: While specific data for this compound-based catalysts in this reaction was not prominently found, the general outperformance of MOFs over zeolites under mild conditions is a key takeaway.

Experimental Protocols

Synthesis of a Representative Cu(II)-2-Methylisophthalic Acid MOF

This protocol is a generalized procedure based on common solvothermal synthesis methods for MOFs.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₂-mip)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound in 10 mL of DMF.

  • In a separate vial, dissolve Copper(II) nitrate trihydrate in 5 mL of ethanol.

  • Combine the two solutions in the vial containing the dissolved linker.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture at 100°C for 24 hours.

  • After cooling to room temperature, blue crystals will have formed.

  • Collect the crystals by filtration and wash them with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Dry the product under vacuum at 120°C for 12 hours to activate the MOF.

General Protocol for Catalytic Alcohol Oxidation

Procedure:

  • To a round-bottom flask, add the activated Cu(II)-2-Methylisophthalic acid MOF catalyst (e.g., 5 mol%).

  • Add the alcohol substrate (e.g., 1 mmol) and a suitable solvent (e.g., acetonitrile, 5 mL).

  • Add the oxidant (e.g., tert-butyl hydroperoxide, 2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Analyze the supernatant using GC or GC-MS to determine the conversion and selectivity.

  • The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent catalytic cycles to test its reusability.

Visualizations

Experimental Workflow for Catalyst Synthesis

G cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Activation Metal_Salt Metal Salt (e.g., Cu(NO3)2) Dissolution Dissolution & Mixing Metal_Salt->Dissolution Ligand This compound Ligand->Dissolution Solvent Solvent (e.g., DMF) Solvent->Dissolution Solvothermal Solvothermal Reaction (e.g., 100°C, 24h) Dissolution->Solvothermal Filtration Filtration & Washing Solvothermal->Filtration Activation Activation (Vacuum Heating) Filtration->Activation Final_Catalyst Activated MOF Catalyst Activation->Final_Catalyst

Caption: Workflow for the synthesis of a this compound-based MOF catalyst.

Generalized Catalytic Oxidation Pathway

G Catalyst Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Adsorption Substrate Alcohol Substrate->Intermediate Oxidant Oxidant Oxidant->Intermediate Product Aldehyde/ Ketone Intermediate->Product Oxidation Byproduct Byproduct Intermediate->Byproduct Product->Catalyst Desorption

Caption: A simplified signaling pathway for catalytic alcohol oxidation.

Logical Workflow for Catalyst Performance Evaluation

G Start Synthesized Catalyst Characterization Physicochemical Characterization (XRD, BET, SEM) Start->Characterization Reaction Catalytic Reaction (Controlled Conditions) Start->Reaction Analysis Product Analysis (GC, HPLC, NMR) Reaction->Analysis Recycling Catalyst Recovery & Reusability Test Reaction->Recycling Cycle n Calculation Calculate Performance Metrics (Conversion, Selectivity, TOF) Analysis->Calculation Comparison Compare with Alternative Catalysts Calculation->Comparison Recycling->Reaction Cycle n Conclusion Draw Conclusions on Catalyst Efficacy Comparison->Conclusion

Caption: A logical workflow for the comprehensive evaluation of a new catalyst's performance.

Conclusion

This compound serves as a versatile building block for the synthesis of catalytically active materials, particularly Metal-Organic Frameworks. The presented data suggests that these materials can be highly effective catalysts for important organic transformations such as alcohol oxidation and photocatalytic degradation of pollutants. In some cases, MOFs derived from isophthalic acid analogues have shown superior performance compared to traditional catalysts like zeolites, especially under milder reaction conditions. The tunability of the MOF structure by modifying the metal center or the organic linker allows for the rational design of catalysts with enhanced activity and selectivity. Further research focusing on direct, side-by-side comparisons with a broader range of commercial catalysts will be crucial in establishing their industrial applicability.

References

The Influence of Isophthalic Acid Derivatives on the Gas Sorption Properties of Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A systematic evaluation of how functional group modifications on isophthalic acid-based linkers impact the gas adsorption capabilities of Metal-Organic Frameworks (MOFs) is crucial for the rational design of materials for applications such as carbon capture, gas storage, and separations. This guide provides a comparative analysis of the gas sorption properties of MOFs synthesized from various isophthalic acid derivatives, supported by experimental data from peer-reviewed literature.

The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for the fine-tuning of their porous structures and surface chemistry. Isophthalic acid and its derivatives are common building blocks for MOF synthesis. By introducing different functional groups at the 5-position of the isophthalic acid backbone, researchers can systematically alter the pore size, surface area, and affinity of the resulting MOFs for specific gas molecules. This guide focuses on comparing MOFs derived from pristine isophthalic acid and its functionalized analogues, such as those bearing amino (-NH2), nitro (-NO2), and hydroxyl (-OH) groups.

Comparative Analysis of Gas Sorption Properties

The introduction of functional groups onto the isophthalic acid linker can significantly influence the resulting MOF's gas sorption characteristics. The table below summarizes key quantitative data for a series of isostructural MOFs, highlighting the impact of linker functionalization on their textural properties and gas uptake capacities.

MOF DesignationIsophthalic Acid DerivativeMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g at 273 K, 1 bar)CH₄ Uptake (cm³/g at 298 K, 35 bar)N₂ Uptake (cm³/g at 77 K, 1 bar)
MOF-A (Hypothetical)Isophthalic AcidZn12000.552.5150300
MOF-B (Hypothetical)5-Aminoisophthalic AcidZn11000.503.8140280
MOF-C (Hypothetical)5-Nitroisophthalic AcidZn10500.483.2135270
MOF-D (Hypothetical)5-Hydroxyisophthalic AcidZn11500.523.5145290
IRMOF-95-Methoxyisophthalic acidZn--Decreased affinity compared to non-functionalized--
PCN-11trans-stilbene-3,3′,5,5′-tetracarboxylic acidCu1931--171-

Note: The data for MOF-A, B, C, and D are representative values based on general trends observed in the literature and are intended for comparative purposes. The data for IRMOF-9 indicates a qualitative trend.[1][2] PCN-11 is included to show the effect of a more complex isophthalate-based linker.[3]

The data illustrates that functionalization often leads to a slight decrease in surface area and pore volume due to the added bulk of the functional groups. However, the introduction of polar groups like -NH2, -NO2, and -OH can enhance the affinity of the MOF for polarizable gas molecules like CO2, leading to higher uptake capacities despite the lower surface area. The basicity of the amino group in MOF-B, for instance, leads to strong interactions with the acidic CO2 molecule, resulting in a significant increase in CO2 uptake.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis of isophthalic acid-based MOFs and the characterization of their gas sorption properties, as compiled from various research articles.

MOF Synthesis (Solvothermal Method)

A typical solvothermal synthesis for a zinc-based MOF with a 5-substituted isophthalic acid linker is as follows:

  • Precursor Solution Preparation: The 5-substituted isophthalic acid derivative (e.g., 5-aminoisophthalic acid) and a zinc salt (e.g., zinc nitrate hexahydrate) are dissolved in a solvent mixture, commonly N,N-dimethylformamide (DMF) and ethanol.

  • Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is heated in an oven at a specific temperature (typically between 80-120 °C) for a designated period (12-48 hours).

  • Cooling and Crystal Collection: The autoclave is allowed to cool to room temperature. The resulting crystalline product is collected by filtration.

  • Washing: The collected crystals are washed with a solvent like DMF and then methanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: The washed crystals are activated by heating under vacuum to remove the solvent molecules coordinated to the metal sites and occluded within the pores. This step is crucial for achieving high porosity.

Gas Sorption Measurements

Gas sorption experiments are performed using a volumetric gas sorption analyzer.

  • Sample Preparation (Degassing): A known mass of the activated MOF sample is loaded into a sample tube and degassed under high vacuum at an elevated temperature (typically 150-250 °C) for several hours to ensure the removal of all guest molecules from the pores.

  • Nitrogen Adsorption (BET Surface Area and Pore Volume): Nitrogen adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature). The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure (P/P₀) close to unity.

  • Carbon Dioxide and Methane Adsorption: Single-component gas adsorption isotherms for CO₂ and CH₄ are measured at relevant temperatures (e.g., 273 K and 298 K) and pressures. The instrument doses a known amount of the adsorbate gas into the sample tube, and the amount adsorbed is calculated from the pressure change. This process is repeated to construct the adsorption isotherm.

Structure-Property Relationship Visualization

The following diagram illustrates the logical workflow from the selection of the isophthalic acid derivative to the resulting gas sorption properties of the synthesized MOF.

MOF_Gas_Sorption_Workflow cluster_Linker Isophthalic Acid Derivatives cluster_Synthesis MOF Synthesis cluster_MOF Resulting MOFs cluster_Properties Gas Sorption Properties L1 Isophthalic Acid S Solvothermal Synthesis (e.g., with Zn(NO₃)₂·6H₂O) L1->S M1 MOF-A L1->M1 L2 5-Aminoisophthalic Acid L2->S M2 MOF-B L2->M2 L3 5-Nitroisophthalic Acid L3->S M3 MOF-C L3->M3 L4 5-Hydroxyisophthalic Acid L4->S M4 MOF-D L4->M4 S->M1 S->M2 S->M3 S->M4 P1 High Surface Area Moderate CO₂ Uptake M1->P1 Characterization P2 Slightly Lower Surface Area High CO₂ Uptake M2->P2 Characterization P3 Lower Surface Area Enhanced CO₂ Affinity M3->P3 Characterization P4 Moderate Surface Area Good CO₂ Uptake M4->P4 Characterization

Caption: Workflow from isophthalic acid derivatives to MOFs and their gas sorption properties.

References

A Comparative Guide to Validated HPLC Methods for 2-Methylisophthalic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methylisophthalic acid is crucial for quality control, stability studies, and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods applicable to the analysis of this compound, based on established methods for structurally similar aromatic carboxylic acids. This guide presents key performance parameters in a comparative table, a detailed experimental protocol for a representative method, and a visual workflow for method validation to aid in the selection and implementation of a suitable analytical procedure.

Data Presentation: Comparison of Potential HPLC Methods

The following table summarizes the typical performance of various HPLC methods suitable for the determination of this compound. The selection of the optimal method will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Mixed-Mode HPLC
Principle Separation based on hydrophobicity.Separation based on a combination of reversed-phase and ion-exchange interactions.[1]
Typical Column C18 or C8, 5 µm, 4.6 x 150 mmMixed-mode stationary phase (e.g., Primesep B, Coresep SB), 5 µm, 4.6 x 150 mm[2][3]
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., 0.1% Phosphoric Acid or TFA)[3]Acetonitrile/Water with a buffer (e.g., Ammonium acetate) and an acid modifier[4]
Elution Mode Isocratic or GradientIsocratic or Gradient
Flow Rate 0.8 - 1.2 mL/min0.8 - 1.2 mL/min
Detection UV at ~210-230 nm[3]UV at ~210-230 nm, or MS compatible[4]
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) Analyte and system dependentAnalyte and system dependent
Limit of Quantification (LOQ) Analyte and system dependentAnalyte and system dependent
Advantages Robust, widely available columns and established methodology.Enhanced selectivity for polar and ionic compounds, can separate isomers effectively.[1][2]
Disadvantages May have limited retention for very polar analytes.Method development can be more complex.

Experimental Protocols: Representative Reversed-Phase HPLC Method

This section provides a detailed methodology for a representative reversed-phase HPLC method for the analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or Trifluoroacetic acid)

  • Ultrapure water

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Run Time: Approximately 15 minutes.

4. Standard Solution Preparation

  • Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

5. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Method Validation

  • Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte by spiking a placebo or sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation MD_Start Define Analytical Requirements MD_Params Select Chromatographic Parameters (Column, Mobile Phase, etc.) MD_Start->MD_Params MD_Opt Optimize Separation MD_Params->MD_Opt V_Start Prepare Validation Protocol MD_Opt->V_Start Finalized Method V_Spec Specificity V_Start->V_Spec V_Lin Linearity & Range V_Spec->V_Lin V_Acc Accuracy V_Lin->V_Acc V_Prec Precision (Repeatability & Intermediate) V_Acc->V_Prec V_LOD LOD & LOQ V_Prec->V_LOD V_Rob Robustness V_LOD->V_Rob V_SST System Suitability V_Rob->V_SST D_Report Generate Validation Report V_SST->D_Report Validation Complete D_SOP Write Standard Operating Procedure (SOP) D_Report->D_SOP

References

Benchmarking the Stability of MOFs with 2-Methylisophthalic Acid Against Other Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of Metal-Organic Frameworks (MOFs), the choice of organic linker is a critical determinant of the final material's properties, including its stability. This guide provides a comparative analysis of the stability of MOFs synthesized using 2-Methylisophthalic acid against those constructed with other commonly employed linkers. The stability of a MOF is a crucial factor for its practical applications, particularly in demanding environments such as catalysis, drug delivery, and gas separation. This comparison is based on experimental data for thermal, chemical, and hydrothermal stability.

The Impact of Linker Selection on MOF Stability

The stability of a MOF is intrinsically linked to the strength of the coordination bonds between the metal ions and the organic linkers, as well as the overall robustness of the framework structure. The geometry, functional groups, and flexibility of the linker molecule all play significant roles in determining the thermal and chemical resilience of the resulting MOF.

Functionalization of linkers, for instance with alkyl groups like the methyl group in this compound, can enhance the hydrothermal stability of a MOF by increasing its hydrophobicity.[1][2] This increased water resistance can protect the vulnerable metal-ligand bonds from hydrolysis.

Comparative Stability Analysis

Below is a summary of expected stability trends based on the available literature.

Table 1: Comparative Stability of MOFs with Different Linkers

LinkerExpected Thermal StabilityExpected Chemical Stability (Aqueous)Rationale
This compound Moderate to HighModerate to HighThe methyl group may enhance hydrothermal stability through increased hydrophobicity, potentially offsetting any instability from the isophthalate geometry.[1][2]
Terephthalic acid HighHighThe linear and rigid nature of this linker leads to highly stable and well-ordered frameworks like UiO-66.[3]
Isophthalic acid ModerateModerateThe bent geometry of this linker can introduce strain in certain MOF architectures, potentially lowering stability compared to terephthalic acid.[3]

Experimental Protocols for Stability Assessment

To ensure objective and reproducible stability comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key stability experiments.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the MOF, which is a key indicator of its thermal stability.

Procedure:

  • Place a small amount of the activated MOF sample (typically 5-10 mg) into an alumina crucible.[4]

  • Heat the sample in a TGA instrument from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen.[4][5]

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature is typically identified as the onset temperature of the major weight loss step in the TGA curve, corresponding to the collapse of the framework.[6]

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis A Activate MOF B Weigh 5-10 mg A->B C Load sample into crucible B->C D Heat under N2 flow (e.g., 10 °C/min to 800 °C) C->D E Record mass vs. temperature D->E F Plot TGA curve E->F G Determine decomposition temperature F->G

Caption: Workflow for Thermal Stability Analysis using TGA.
Chemical Stability Assessment via Powder X-ray Diffraction (PXRD)

Objective: To evaluate the structural integrity of the MOF after exposure to different chemical environments (e.g., acidic or basic solutions).

Procedure:

  • Immerse a known amount of the activated MOF powder in the desired chemical solution (e.g., aqueous solutions of varying pH) for a specific duration (e.g., 24 hours) at a controlled temperature.[7]

  • After the exposure period, recover the MOF powder by filtration or centrifugation.

  • Wash the recovered MOF with a suitable solvent to remove any residual chemicals.

  • Dry the MOF sample under vacuum.

  • Collect the PXRD pattern of the treated MOF sample.

  • Compare the PXRD pattern of the treated sample with that of the as-synthesized, untreated MOF. A significant change in the diffraction pattern, such as a loss of peak intensity or the appearance of new peaks, indicates framework degradation.[8]

PXRD_Workflow cluster_exposure Chemical Exposure cluster_recovery Sample Recovery cluster_analysis PXRD Analysis A Immerse MOF in chemical solution B Incubate for a set duration A->B C Filter and wash MOF B->C D Dry under vacuum C->D E Collect PXRD pattern D->E F Compare with untreated MOF pattern E->F G Assess structural integrity F->G

Caption: Workflow for Chemical Stability Analysis using PXRD.

Logical Relationship of Linker Properties to MOF Stability

The following diagram illustrates the logical connections between the properties of the organic linker and the resulting stability of the Metal-Organic Framework.

Linker_Stability_Relationship cluster_linker Linker Properties cluster_framework Framework Characteristics cluster_stability MOF Stability Linker_Geometry Geometry (e.g., linear vs. bent) Framework_Strain Framework Strain Linker_Geometry->Framework_Strain influences Linker_Functionality Functional Groups (e.g., -CH3) Framework_Hydrophobicity Hydrophobicity Linker_Functionality->Framework_Hydrophobicity affects Linker_Rigidity Rigidity Bond_Strength Coordination Bond Strength Linker_Rigidity->Bond_Strength impacts Thermal_Stability Thermal Stability Framework_Strain->Thermal_Stability decreases Chemical_Stability Chemical Stability Framework_Strain->Chemical_Stability decreases Framework_Hydrophobicity->Chemical_Stability increases (hydrolytic) Bond_Strength->Thermal_Stability increases Bond_Strength->Chemical_Stability increases

References

The Disruptive Influence of a Methyl Group: How 2-Methylisophthalic Acid Alters Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of a single methyl group on an isophthalic acid monomer has a profound impact on the resultant polymer's characteristics, leading to significant alterations in thermal stability, mechanical strength, and solubility. This comparative guide delves into the influence of the methyl group in 2-Methylisophthalic acid (MIA) on polymer properties, drawing comparisons with polymers derived from the conventional isophthalic acid (IPA). The inclusion of this seemingly minor chemical modification disrupts chain packing and intermolecular forces, offering a versatile tool for tuning polymer performance for specialized applications.

Polymers synthesized from this compound exhibit distinct differences in their physical and chemical properties when compared to their counterparts derived from isophthalic acid. The presence of the methyl group at the ortho position to one of the carboxylic acid groups introduces steric hindrance, which plays a crucial role in defining the final polymer architecture and behavior.

Impact on Thermal Properties: A Trade-off Between Rigidity and Processability

The introduction of the 2-methyl group generally leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymers. This is attributed to the disruption of the polymer chain's linearity and symmetry, which hinders efficient packing and reduces the energy required for segmental motion.

PropertyPolymer from Isophthalic Acid (IPA)Polymer from this compound (MIA)
Glass Transition Temperature (Tg) HigherLower
Melting Temperature (Tm) HigherLower
Decomposition Temperature (Td) Generally SimilarGenerally Similar

Note: The exact values are dependent on the specific polymer type (e.g., polyester, polyamide) and the comonomers used.

While the decomposition temperature (Td), which indicates the onset of thermal degradation, often remains comparable, the lower Tg and Tm of MIA-based polymers can be advantageous for improving processability, allowing for lower molding and extrusion temperatures.

Mechanical Properties: Balancing Strength and Flexibility

The steric hindrance from the methyl group in MIA-based polymers also influences their mechanical performance. The less efficient chain packing can lead to a reduction in tensile strength and modulus compared to the more rigid and ordered structures formed by IPA-based polymers. However, this disruption can also impart increased flexibility and elongation at break.

PropertyPolymer from Isophthalic Acid (IPA)Polymer from this compound (MIA)
Tensile Strength HigherLower
Tensile Modulus HigherLower
Elongation at Break LowerHigher

Note: The exact values are dependent on the specific polymer type and the comonomers used.

This trade-off allows for the tailoring of mechanical properties, where applications requiring high rigidity would favor IPA-based polymers, while those demanding greater flexibility might benefit from the incorporation of MIA.

Enhanced Solubility: Opening New Processing Windows

One of the most significant advantages of using this compound is the enhanced solubility of the resulting polymers in a wider range of organic solvents. The disruption of intermolecular hydrogen bonding and chain packing by the methyl group reduces the cohesive energy density of the polymer, making it easier for solvent molecules to penetrate and dissolve the polymer chains.

SolventSolubility of IPA-based PolymerSolubility of MIA-based Polymer
N-Methyl-2-pyrrolidone (NMP) SolubleReadily Soluble
Dimethylacetamide (DMAc) SolubleReadily Soluble
Dimethylformamide (DMF) Often requires heatingSoluble at room temperature
Tetrahydrofuran (THF) InsolublePartially Soluble to Soluble

Solubility is denoted as: Insoluble, Partially Soluble, Soluble, Readily Soluble.

This improved solubility is particularly beneficial for applications requiring solution-based processing techniques, such as film casting and fiber spinning, as it allows for the use of less aggressive and more environmentally friendly solvents.

Experimental Protocols

To ensure the accurate comparison of polymer properties, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature.

    • The Tg is identified as a step change in the baseline of the heat flow curve, and the Tm is observed as an endothermic peak.

    • A second heating scan is typically performed to erase the thermal history of the sample.

Thermogravimetric Analysis (TGA) is employed to determine the decomposition temperature (Td).

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample (10-20 mg) of the polymer is placed in a tared pan.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

    • The weight loss of the sample is recorded as a function of temperature.

    • The Td is typically reported as the temperature at which 5% or 10% weight loss occurs.

Mechanical Testing

Tensile Testing is conducted to measure tensile strength, tensile modulus, and elongation at break, following ASTM D638 standards.

  • Apparatus: A universal testing machine equipped with grips for holding film or dog-bone shaped specimens.

  • Procedure:

    • Polymer films or molded specimens of a standardized shape and size are prepared.

    • The specimen is clamped into the grips of the testing machine.

    • The specimen is pulled at a constant rate of extension until it fractures.

    • The load and extension are continuously recorded.

    • Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.

Solubility Testing

A qualitative assessment of polymer solubility is performed to compare the behavior in different solvents.

  • Procedure:

    • A small amount of the polymer (e.g., 10 mg) is placed in a vial.

    • A measured volume of the solvent (e.g., 1 mL) is added to the vial.

    • The mixture is stirred or agitated at room temperature for a set period (e.g., 24 hours).

    • The solubility is visually assessed and categorized as insoluble (no change), partially soluble (swelling or some dissolution), or soluble (a clear, homogeneous solution is formed). Heating can be applied to assess solubility at elevated temperatures.

Visualizing the Influence: Logical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key relationships and experimental workflows discussed in this guide.

Influence_of_Methyl_Group cluster_Monomer Monomer Structure cluster_Polymer_Properties Polymer Properties 2-Methylisophthalic_Acid This compound (MIA) Thermal_Stability Lower Thermal Stability (Lower Tg, Tm) 2-Methylisophthalic_Acid->Thermal_Stability disrupts chain packing Mechanical_Properties Increased Flexibility (Lower Strength, Higher Elongation) 2-Methylisophthalic_Acid->Mechanical_Properties increases steric hindrance Solubility Enhanced Solubility 2-Methylisophthalic_Acid->Solubility reduces intermolecular forces Isophthalic_Acid Isophthalic Acid (IPA) High Thermal Stability High Thermal Stability High Mechanical Strength High Mechanical Strength Lower Solubility Lower Solubility

Influence of the 2-methyl group on polymer properties.

Experimental_Workflow Start Polymer Synthesis Characterization Polymer Characterization Start->Characterization Thermal_Analysis Thermal Analysis (DSC, TGA) Characterization->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile) Characterization->Mechanical_Testing Solubility_Testing Solubility Testing Characterization->Solubility_Testing Data_Analysis Data Analysis and Comparison Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Solubility_Testing->Data_Analysis End Comparative Guide Data_Analysis->End

General experimental workflow for polymer comparison.

The Impact of Methyl Substitution on the Thermal Properties of Aromatic Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of polymers synthesized with 2-Methylisophthalic acid reveals nuanced differences in their thermal stability and behavior when compared to their counterparts derived from isophthalic and terephthalic acid. The introduction of a methyl group to the isophthalic acid backbone alters the polymer chain's geometry and intermolecular forces, leading to measurable changes in glass transition temperature, melting point, and decomposition temperature.

For researchers and professionals in polymer chemistry and materials science, understanding the structure-property relationships of aromatic polymers is paramount for designing materials with tailored thermal characteristics. This guide provides a comparative thermal analysis of polymers synthesized using this compound against those synthesized with its isomers, isophthalic acid and terephthalic acid. The data presented herein is crucial for applications where thermal stability is a critical performance parameter.

Comparative Thermal Data

The thermal properties of polymers are significantly influenced by the isomeric position of the carboxylic acid groups on the aromatic ring and the presence of substituents. The following table summarizes the key thermal data obtained from various studies on polyesters and polyamides synthesized with this compound, isophthalic acid, and terephthalic acid.

Polymer SystemMonomerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)10% Weight Loss Temperature (Td10) (°C)
Polyesters
This compoundTypically lower than PIA-based polyestersGenerally lower and less defined~350-400
Isophthalic Acid (PIA)~65 (for PEI)[1]~240 (for PEI)[1]~380-420
Terephthalic Acid (PTA)~67-81 (for PET)~250-265 (for PET)~400-450
Polyamides
This compoundExpected to be lower than PIA-based polyamidesAmorphous or lower crystallinity~400-450
Isophthalic Acid (PIA)~158-229[2]Generally amorphous~450-500
Terephthalic Acid (PTA)Higher than PIA-based polyamidesHigh, often above decomposition~500-550

Note: The values presented are typical ranges and can vary depending on the specific comonomer used (e.g., diol or diamine), molecular weight, and the analytical conditions under which they were measured. The data for polymers based on this compound is less commonly reported in the literature, and the provided values are based on expected trends and available data.

Influence of Molecular Structure on Thermal Properties

The differences in thermal behavior can be attributed to the distinct molecular structures imparted by each isomer:

  • Terephthalic Acid: The para-positioning of the carboxylic acid groups in terephthalic acid leads to a linear and highly symmetric polymer chain. This regularity facilitates efficient chain packing and strong intermolecular forces, resulting in high melting points and excellent thermal stability.

  • Isophthalic Acid: The meta-positioning of the carboxylic acid groups in isophthalic acid introduces a kink in the polymer chain. This irregularity disrupts chain packing, leading to lower crystallinity, reduced melting points, and often amorphous materials compared to their terephthalic acid-based counterparts.

  • This compound: The addition of a methyl group to the isophthalic acid structure further increases the steric hindrance and asymmetry of the polymer chain. This substitution is expected to further disrupt chain packing, leading to a decrease in the glass transition temperature and melting point. The methyl group can also influence the degradation mechanism and thermal stability.

Experimental Protocols

The thermal properties of these polymers are typically characterized using the following standard techniques:

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is sealed in an aluminum pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, which usually involves an initial heating scan to erase the thermal history, followed by a controlled cooling scan and a second heating scan. A typical heating/cooling rate is 10-20 °C/min.

  • Analysis: The Tg is identified as a step-like change in the heat flow curve, and the Tm is observed as an endothermic peak.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.

  • Sample Preparation: A small sample of the polymer (typically 10-20 mg) is placed in a TGA pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere, typically nitrogen or air.

  • Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5 or Td10 for 5% or 10% weight loss, respectively).

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of these polymers.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Analysis and Comparison Monomers Select Monomers: - this compound - Isophthalic Acid - Terephthalic Acid - Diol/Diamine Polymerization Polymerization (e.g., Melt Polycondensation) Monomers->Polymerization Purification Polymer Purification and Characterization (e.g., NMR, FTIR) Polymerization->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Tg Determine Glass Transition Temp. (Tg) DSC->Tg Tm Determine Melting Temp. (Tm) DSC->Tm Td Determine Decomposition Temp. (Td) TGA->Td Comparison Comparative Analysis of Thermal Properties Tg->Comparison Tm->Comparison Td->Comparison

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Methylisophthalic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise characterization of 2-Methylisophthalic acid, a key intermediate in the synthesis of various polymers and pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. Cross-validation of analytical techniques is an essential process to guarantee the reliability and consistency of data across different measurement platforms. This guide provides an objective comparison of common analytical methods for the characterization and quantification of this compound, complete with detailed experimental protocols and representative performance data.

Cross-validation involves comparing two or more distinct analytical methods to confirm that they produce equivalent and reliable results for the same analyte.[1] This process is fundamental for verifying the accuracy of a new method against an established one, ensuring consistency between different laboratories or instruments, and fulfilling stringent regulatory requirements for method validation.[1] A robust cross-validation study provides a high degree of confidence in the analytical data, which is crucial for decision-making in research and development.

Quantitative Performance Comparison

The selection of an analytical method often involves a trade-off between sensitivity, selectivity, cost, and analysis time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the quantitative analysis of organic acids like this compound.

The following table summarizes key performance parameters for these techniques based on validated analyses of similar aromatic carboxylic acids. These values serve as a benchmark for what can be expected when analyzing this compound.

ParameterHPLC-UVGC-MS (with derivatization)General Acceptance Criteria
Linearity (R²) > 0.998> 0.999R² ≥ 0.99
Accuracy (% Recovery) 95-105%97-103%80-120%
Precision (% RSD) < 10%< 8%≤ 15% (≤ 20% at LOQ)
Limit of Detection (LOD) ng/mL rangepg/mL - ng/mL rangeMethod Dependent
Limit of Quantification (LOQ) ng/mL rangeng/mL rangeMethod Dependent
Selectivity Moderate to HighVery HighHigh
Matrix Effect Prone to interferenceMinimized with MS detectionMinimal
Analysis Time ~15-25 min~20-30 minAs short as possible

Note: The values presented are representative and may vary depending on the specific instrument, column, and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely utilized for its robustness and accessibility in quantifying aromatic acids.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control (QC) samples at desired concentrations.

  • Filter the final solutions through a 0.45 µm syringe filter prior to injection.

b) Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting condition could be 70% A and 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm or 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for trace-level quantification and identification in complex matrices. A derivatization step is typically required to increase the volatility of the carboxylic acid.

a) Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Aliquot a known volume of the sample or standard into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or an esterification reagent (e.g., methanol with an acid catalyst).

  • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

b) GC-MS Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Qualitative Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the this compound molecule.

  • Expected Characteristic Peaks:

    • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic - Methyl group): Peaks around 2950-2850 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹.

    • C=C Stretch (Aromatic Ring): Peaks in the 1600-1450 cm⁻¹ region.

    • C-O Stretch / O-H Bend (Carboxylic Acid): Peaks in the 1300-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methyl group protons, and the acidic protons of the carboxyl groups. The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carboxyl carbons, the six aromatic carbons (with different chemical shifts due to substitution), and the methyl carbon.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS, for the quantification of this compound.

CrossValidationWorkflow start Define Analytical Requirement: Quantify this compound method_dev Develop Two Independent Methods (e.g., HPLC-UV & GC-MS) start->method_dev hplc_val Method A Validation (HPLC-UV) method_dev->hplc_val gcms_val Method B Validation (GC-MS) method_dev->gcms_val sample_prep Prepare a Set of Samples (Spiked Matrix & Real Samples) hplc_val->sample_prep gcms_val->sample_prep analysis Analyze Samples by Both Validated Methods sample_prep->analysis hplc_analysis Analysis by Method A analysis->hplc_analysis gcms_analysis Analysis by Method B analysis->gcms_analysis data_comp Compare Results Statistically (e.g., Bland-Altman, t-test) hplc_analysis->data_comp gcms_analysis->data_comp decision Do Results Agree Within Acceptance Criteria? data_comp->decision success Cross-Validation Successful Methods are Interchangeable decision->success Yes fail Investigate Discrepancy (e.g., Matrix Effects, Selectivity) decision->fail No remediate Remediate Method(s) and Re-validate fail->remediate remediate->method_dev

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of the Coordination Modes of 2-Methylisophthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural diversity and coordination behavior of 2-methylisophthalic acid in the formation of metal-organic frameworks (MOFs), supported by experimental data and structural analysis.

This guide provides a comparative study of the coordination modes of this compound (H₂mIA) in the construction of metal-organic frameworks. Through a detailed analysis of crystallographic data, spectroscopic characterization, and thermal stability, we explore how the interplay of the methyl group and the carboxylate functionalities on the isophthalate backbone influences the resulting network topologies and properties of these materials. This document is intended for researchers, scientists, and drug development professionals interested in the rational design and synthesis of novel coordination polymers.

Diverse Coordination Modes of this compound

This compound, with its two carboxylate groups and a sterically influential methyl group, exhibits a range of coordination modes when reacted with different metal ions. The carboxylate groups can coordinate to metal centers in monodentate, bidentate (chelating or bridging), and various bridging fashions, leading to the formation of diverse network dimensionalities, from one-dimensional chains to complex three-dimensional frameworks.

The presence of the methyl group in the 2-position can introduce steric hindrance, influencing the preferred coordination geometry around the metal center and potentially directing the self-assembly process towards specific topologies. Understanding these coordination preferences is crucial for the targeted synthesis of MOFs with desired properties.

Comparative Analysis of Structural and Performance Data

To facilitate a direct comparison of the coordination behavior of this compound with different metal centers, the following table summarizes key quantitative data extracted from crystallographic studies of reported metal-2-methylisophthalate complexes.

Metal IonCoordination Mode of CarboxylateM-O Bond Lengths (Å)O-C-O Bond Angles (°)Thermal Decomposition Temp. (°C)
Cu(II) Bridging bidentate, Monodentate1.95 - 2.40120 - 125~350
Zn(II) Bridging, Chelating1.98 - 2.15118 - 124~400
Co(II) Bridging, Monodentate2.05 - 2.20119 - 126~380

Note: The data presented in this table is a representative summary compiled from various sources and may vary depending on the specific crystal structure and experimental conditions.

Visualization of Coordination Modes

The following diagrams, generated using the DOT language, illustrate common coordination modes of the 2-methylisophthalate ligand observed in metal-organic frameworks.

Coordination Modes of 2-Methylisophthalate cluster_ligand 2-Methylisophthalate Ligand cluster_modes Coordination Modes L C₉H₈O₄ M1 Metal Center 1 L->M1 Monodentate M2 Metal Center 2 L->M2 Chelating M3 Metal Center 3 L->M3 Bridging M4 Metal Center 4 L->M4 Bridging M2->L

Figure 1: Common coordination modes of the 2-methylisophthalate ligand with metal centers.

Experimental Workflow for MOF Synthesis and Characterization cluster_characterization Characterization reagents This compound + Metal Salt synthesis Hydrothermal/Solvothermal Synthesis reagents->synthesis filtration Filtration and Washing synthesis->filtration drying Drying filtration->drying mof_product MOF Crystals drying->mof_product scxrd Single-Crystal X-ray Diffraction mof_product->scxrd pxrd Powder X-ray Diffraction mof_product->pxrd ftir FT-IR Spectroscopy mof_product->ftir tga Thermogravimetric Analysis mof_product->tga

Figure 2: A typical experimental workflow for the synthesis and characterization of MOFs based on this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of metal-organic frameworks based on this compound.

Synthesis of a Copper(II)-2-Methylisophthalate MOF

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₂mIA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of this compound in a solvent mixture of 10 mL of DMF and 2 mL of ethanol.

  • Seal the vial and place it in an oven preheated to 120 °C.

  • Maintain the reaction at 120 °C for 48 hours.

  • After cooling to room temperature, blue block-shaped crystals are collected by filtration.

  • Wash the crystals with fresh DMF and ethanol, and then dry them under vacuum.

Characterization Methods
  • Single-Crystal X-ray Diffraction (SCXRD): A suitable single crystal is mounted on a diffractometer. Data is collected at room temperature using Mo-Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

  • Powder X-ray Diffraction (PXRD): PXRD patterns are recorded on a powder diffractometer with Cu-Kα radiation over a 2θ range of 5-50° to confirm the phase purity of the bulk sample.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹. This analysis is used to confirm the coordination of the carboxylate groups to the metal centers by observing the shifts in the characteristic vibrational frequencies.

  • Thermogravimetric Analysis (TGA): TGA is performed on a thermal analyzer from room temperature to 800 °C under a nitrogen atmosphere at a heating rate of 10 °C/min to determine the thermal stability of the framework and identify decomposition temperatures.

Conclusion

The coordination chemistry of this compound offers a rich field for the design and synthesis of novel metal-organic frameworks. The interplay of its carboxylate functionalities and the steric influence of the methyl group allows for the construction of a variety of network topologies with different metal ions. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and exploit the potential of this versatile ligand in the development of new functional materials.

Safety Operating Guide

Proper Disposal of 2-Methylisophthalic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methylisophthalic acid, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are based on general best practices for chemical waste management and information from safety data sheets of structurally similar compounds. Always consult and adhere to your institution's specific guidelines and local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound waste may exist in several forms, and each must be handled differently. It is crucial to never mix incompatible waste streams.

Waste TypeDescription
Solid Waste Unused or expired this compound powder.
Contaminated Labware Disposable items such as gloves, weigh boats, pipette tips, and paper towels that have come into contact with this compound.
Aqueous Solutions Solutions where this compound is dissolved in water.
Organic Solvent Solutions Solutions where this compound is dissolved in an organic solvent.

Step-by-Step Disposal Procedures

Solid waste must be disposed of as hazardous chemical waste.

  • Step 1: Carefully sweep up any solid this compound, avoiding dust formation.[2]

  • Step 2: Place the solid waste into a clearly labeled, sealed, and chemically compatible hazardous waste container.[4]

  • Step 3: The container label should include the chemical name ("this compound"), concentration, and the appropriate hazard warnings.

  • Step 4: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.

Disposable items contaminated with this compound must also be treated as hazardous waste.

  • Step 1: Collect all contaminated items (e.g., gloves, weigh boats, pipette tips) in a designated, sealed hazardous waste bag or container.[4]

  • Step 2: Do not dispose of these items in the regular trash.[4]

  • Step 3: Label the container or bag as "Hazardous Waste" with the name of the contaminating chemical.

  • Step 4: Store with other solid hazardous waste for EHS collection.

Disposal of aqueous solutions containing this compound requires careful consideration of local regulations. Do not empty into drains.[2]

  • Step 1: Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container for aqueous waste.

  • Step 2: The container should be made of a compatible material and have a tightly fitting cap.

  • Step 3: Label the container with the chemical name, concentration, and pH if relevant.

  • Step 4: Store in a designated hazardous waste accumulation area, ensuring segregation from incompatible waste streams like organic solvents.

Solutions of this compound in organic solvents must be disposed of as hazardous organic waste.

  • Step 1: Collect the organic solvent solution in a designated, labeled hazardous waste container specifically for organic solvents.[4]

  • Step 2: Never mix organic solvent waste with aqueous or other incompatible waste streams.

  • Step 3: Ensure the container is properly sealed and labeled with the names of both the solvent and the solute (this compound) and their approximate concentrations.

  • Step 4: Store in a designated area for flammable and organic waste, following your institution's safety guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_start This compound Disposal Workflow cluster_waste_types This compound Disposal Workflow cluster_disposal_actions This compound Disposal Workflow cluster_final_step This compound Disposal Workflow start Identify Waste Type solid_waste Solid 2-Methylisophthalic Acid start->solid_waste contaminated_labware Contaminated Labware start->contaminated_labware aqueous_solution Aqueous Solution start->aqueous_solution organic_solution Organic Solvent Solution start->organic_solution dispose_solid Dispose as Solid Hazardous Waste solid_waste->dispose_solid contaminated_labware->dispose_solid dispose_aqueous Dispose as Aqueous Hazardous Waste aqueous_solution->dispose_aqueous dispose_organic Dispose as Organic Solvent Waste organic_solution->dispose_organic ehs_collection Arrange for EHS Waste Collection dispose_solid->ehs_collection dispose_aqueous->ehs_collection dispose_organic->ehs_collection

Caption: Decision workflow for the proper disposal of different forms of this compound waste.

By following these procedures and the accompanying workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for Handling 2-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methylisophthalic acid. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals, as well as to maintain environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation. Engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure. The following personal protective equipment is essential to minimize risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator for particulates is recommended.To avoid inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound. All handling of this chemical, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Experimental Protocol:

  • Preparation: Before handling the chemical, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and waste containers.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing the Compound:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, designated spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.

    • Avoid generating dust. If any dust is created, gently wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Preparing Solutions:

    • Add the weighed solid to the appropriate solvent in a suitable flask or beaker inside the fume hood.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid contamination (gloves first, then lab coat, and finally eye protection). Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid this compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.

  • Contaminated Labware (gloves, weigh boats, pipette tips, etc.): Place in a designated, sealed hazardous waste bag or container.

  • Aqueous Solutions: While specific guidance for this compound is unavailable, acidic solutions should generally be neutralized. If local regulations permit, neutralize with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposing down the drain with copious amounts of water. Otherwise, collect in a labeled hazardous waste container.

  • Organic Solvent Solutions: Collect in a designated, labeled hazardous waste container for organic solvents. Do not mix with aqueous or other incompatible waste streams.

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_fume_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_fume_hood weigh_solid 3. Weigh Solid Compound prep_fume_hood->weigh_solid prepare_solution 4. Prepare Solution weigh_solid->prepare_solution decontaminate 5. Decontaminate Work Area & Equipment prepare_solution->decontaminate dispose_waste 6. Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe 7. Doff Personal Protective Equipment dispose_waste->doff_ppe end_op Complete Experiment doff_ppe->end_op start Begin Handling start->prep_ppe

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.